molecular formula C5H7N3OS B099949 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 16837-08-4

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B099949
CAS No.: 16837-08-4
M. Wt: 157.2 g/mol
InChI Key: CIMIOUTTYHCOJU-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a versatile thiouracil derivative that serves as a fundamental building block in medicinal chemistry and drug discovery. This compound is a privileged scaffold for synthesizing diverse fused heterocyclic systems with significant pharmacological potential. Its primary value lies in its role as a key intermediate for constructing complex molecules. Research applications include its use as a starting material for the synthesis of novel 8-aryl-3-methyl-2-thioxanthines and various fused imidazolopyrimidines, which have shown promising in vitro antimicrobial activities against strains such as S. aureus and C. albicans . Furthermore, the 2-thioxo-dihydropyrimidin-4(1H)-one core structure is a recognized pharmacophore in central nervous system (CNS) drug development, with closely related analogs demonstrating potent anticonvulsant activity in preclinical models . The exocyclic sulfur and amino groups provide reactive handles for further functionalization, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-amino-1-methyl-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3OS/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMIOUTTYHCOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)NC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355713
Record name 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
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Molecular Weight

157.20 g/mol
Source PubChem
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CAS No.

16837-08-4
Record name 6-Amino-2,3-dihydro-1-methyl-2-thioxo-4(1H)-pyrimidinone
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Record name NSC 43406
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Record name MLS002608543
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Record name 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
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Foundational & Exploratory

An In-depth Technical Guide to 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a pivotal heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in the synthesis of novel therapeutic agents.

Introduction: The Significance of a Versatile Scaffold

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly known in the literature as 6-amino-2-thiouracil, is a substituted pyrimidine derivative of significant interest. Its structure, featuring multiple reactive sites—an amino group, a lactam-lactim system, and a thiourea moiety—renders it an exceptionally versatile precursor for the synthesis of a wide array of fused heterocyclic systems.[1][2][3] These resulting complex molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties, making 6-amino-2-thiouracil a valuable starting material in drug discovery programs.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a starting material is critical for its effective application in complex synthetic routes.

General Properties

The core physical and chemical identifiers for 6-amino-2-thiouracil are summarized in the table below.

PropertyValueReference
IUPAC Name 6-amino-2-sulfanylidene-1H-pyrimidin-4-one[4]
Synonyms 6-Amino-2-thiouracil, 6-Amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one[5]
CAS Number 1004-40-6[5]
Molecular Formula C₄H₅N₃OS[4]
Molecular Weight 143.17 g/mol [4]
Appearance White to off-white crystalline solid[6]
Melting Point >300 °C (decomposes)[6][7]
Solubility DMSO (Slightly), Methanol (Slightly), Soluble in 1 N NaOH[6][8]
pKa 7.92 ± 0.20 (Predicted)[6]
Spectroscopic Characterization

The structural elucidation of 6-amino-2-thiouracil and its derivatives relies heavily on spectroscopic methods.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum typically shows three key signals corresponding to the NH, amino (NH₂), and vinyl (C₅-H) protons.[9] The chemical shifts can vary slightly based on solvent and concentration, but representative values are in the regions of 11.3-12.0 ppm (NH), 6.4-6.5 ppm (NH₂), and 4.9-5.0 ppm (C₅-H).[9]

  • ¹³C NMR (DMSO-d₆): The carbon spectrum is instrumental in confirming the pyrimidine ring structure and the presence of the thione and carbonyl groups. Characteristic peaks are observed for the C=S, C=O, and the olefinic carbons of the pyrimidine ring.[9]

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key vibrational bands include those for N-H stretching of the amino and amide groups, C=O stretching, and the characteristic thioamide bands.[10][11]

Mass spectrometry confirms the molecular weight of the compound. The exact mass is a crucial piece of data for verifying the elemental composition.

Synthesis and Purification

The synthesis of 6-amino-2-thiouracil is a well-established procedure, typically involving the condensation of ethyl cyanoacetate with thiourea in the presence of a strong base.

Synthetic Protocol

This protocol is based on established literature procedures and provides a reliable method for the laboratory-scale synthesis of 6-amino-2-thiouracil.[6][12]

Reaction Scheme:

G reagents Ethyl Cyanoacetate + Thiourea intermediate [Intermediate Complex] reagents->intermediate Sodium Methoxide, Ethanol, Reflux product 6-Amino-2-thiouracil intermediate->product Acidification (e.g., Acetic Acid)

A simplified reaction scheme for the synthesis of 6-amino-2-thiouracil.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere. The amount of sodium should be equimolar to the ethyl cyanoacetate.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add thiourea and stir until it dissolves. Then, add ethyl cyanoacetate dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The sodium salt of the product will precipitate. Filter the precipitate and wash it with cold ethanol.

  • Purification: Dissolve the crude product in water and acidify the solution with a weak acid, such as acetic acid, to a pH of approximately 6.[12] The purified 6-amino-2-thiouracil will precipitate out of the solution.

  • Drying: Filter the purified product, wash it with cold water, and dry it under vacuum to obtain a white to off-white crystalline solid.

Causality in Experimental Choices
  • Choice of Base: Sodium ethoxide is a strong base necessary to deprotonate the active methylene group of ethyl cyanoacetate, facilitating its nucleophilic attack on the thiourea.

  • Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the sodium ethoxide.

  • Acidification: The use of a weak acid like acetic acid for precipitation is crucial to avoid hydrolysis of the product, which might occur under strongly acidic conditions.

Chemical Reactivity and Tautomerism

The rich chemistry of 6-amino-2-thiouracil stems from its multiple reactive sites and its existence in different tautomeric forms.

Tautomerism

6-Amino-2-thiouracil can exist in several tautomeric forms due to proton migration between the nitrogen, oxygen, and sulfur atoms. The predominant form is the 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, but the thione-thiol and lactam-lactim equilibria play a significant role in its reactivity.

Tautomers Thione Thione Form (6-amino-2-thioxo...) Thiol Thiol Form (6-amino-2-mercapto...) Thione->Thiol Thione-Thiol Tautomerism Lactam Lactam Form (...-4(1H)-one) Lactim Lactim Form (...-4-ol) Lactam->Lactim Lactam-Lactim Tautomerism

Sources

An In-Depth Technical Guide to 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's potential biological activities and applications in drug discovery, drawing comparisons with structurally related molecules. Safety, handling, and detailed characterization data are also provided to support further research and development efforts.

Introduction

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-amino-1-methyl-2-thiouracil, belongs to the thiouracil class of compounds, which are analogs of the naturally occurring pyrimidine uracil. Thiouracil derivatives have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. The introduction of a methyl group at the N1 position and an amino group at the C6 position of the 2-thiouracil scaffold can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced or novel pharmacological activities. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this specific N1-methylated aminothiouracil derivative.

Chemical Structure and Properties

The chemical structure of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is characterized by a pyrimidine ring system with key functional groups that dictate its chemical behavior and biological interactions.

Molecular Structure:

Figure 1: Chemical structure of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Physicochemical Properties:

A summary of the key physicochemical properties of the compound is presented in Table 1. These properties are essential for understanding its solubility, stability, and suitability for various experimental and formulation purposes.

PropertyValueSource
Molecular Formula C₅H₇N₃OS-
Molecular Weight 157.19 g/mol -
CAS Number 16837-08-4-
Appearance White to pale yellow powderInferred from related compounds
Melting Point >300 °C (decomposes)Inferred from related compounds
Solubility Sparingly soluble in water, soluble in DMSO and DMFInferred from related compounds

Synthesis Methodology

The synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through a well-established condensation reaction. The general approach involves the cyclization of a β-ketoester equivalent with an appropriate N-substituted thiourea.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 Ethyl Cyanoacetate Cond Sodium Ethoxide Ethanol, Reflux R1->Cond R2 N-Methylthiourea R2->Cond P 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cond->P Cyclocondensation

Figure 2: Synthetic pathway for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Experimental Protocol:

The following protocol is a detailed, step-by-step methodology for the synthesis of the target compound, adapted from general procedures for the synthesis of 6-aminouracil derivatives[4].

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (0.1 mol) in anhydrous ethanol (290 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add N-methylthiourea (0.1 mol) and ethyl cyanoacetate (0.1 mol) sequentially.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH 6 with glacial acetic acid. The resulting precipitate is the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with distilled water, and then with a small amount of cold ethanol. Dry the product in a desiccator overnight to obtain the purified 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted):

  • δ ~2.5-3.0 ppm (s, 3H): This singlet is attributed to the protons of the methyl group at the N1 position.

  • δ ~5.0-5.5 ppm (s, 1H): A singlet corresponding to the vinyl proton at the C5 position.

  • δ ~6.5-7.5 ppm (br s, 2H): A broad singlet for the two protons of the amino group at the C6 position. The broadness is due to quadrupole broadening and potential hydrogen exchange.

  • δ ~11.0-12.0 ppm (br s, 1H): A broad singlet corresponding to the proton of the N3-H group.

¹³C NMR Spectroscopy (Predicted):

  • δ ~30-35 ppm: Carbon of the N1-methyl group.

  • δ ~90-100 ppm: C5 carbon.

  • δ ~150-160 ppm: C6 carbon, attached to the amino group.

  • δ ~160-170 ppm: C4 carbonyl carbon.

  • δ ~175-185 ppm: C2 thiocarbonyl carbon.

FTIR Spectroscopy (Predicted):

  • ~3400-3200 cm⁻¹: N-H stretching vibrations of the amino group and the N3-H group.

  • ~3100-3000 cm⁻¹: C-H stretching of the vinyl C5-H.

  • ~1650-1700 cm⁻¹: C=O stretching of the carbonyl group at C4.

  • ~1550-1600 cm⁻¹: N-H bending vibrations of the amino group.

  • ~1200-1250 cm⁻¹: C=S stretching of the thiocarbonyl group at C2.

Mass Spectrometry (Predicted):

  • [M]+: The molecular ion peak would be expected at m/z = 157.03.

  • Fragmentation Pattern: Expect fragmentation patterns involving the loss of the methyl group, the amino group, and cleavage of the pyrimidine ring.

Potential Biological Activities and Applications in Drug Discovery

The biological potential of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be inferred from the extensive research on related thiouracil and aminouracil derivatives. These classes of compounds have demonstrated a wide spectrum of pharmacological activities.

Antimicrobial Activity: Derivatives of 6-aminothiouracil have been reported to exhibit significant antibacterial and antifungal properties[1][2]. The presence of the thiourea moiety is often associated with antimicrobial effects. The N1-methylation and C6-amination in the target molecule may modulate this activity, potentially leading to improved potency or a different spectrum of activity. A proposed workflow for evaluating the antimicrobial potential is outlined below.

G A Synthesized Compound B Primary Screening (Disk Diffusion Assay) A->B C Determination of MIC (Broth Microdilution) B->C Active D Determination of MBC/MFC C->D E Mechanism of Action Studies D->E F Evaluation of Potential E->F

Figure 3: Workflow for antimicrobial activity evaluation.

Antiviral Activity: Uracil and thiouracil derivatives are well-known for their antiviral activities, particularly against retroviruses like HIV[8][9]. They can act as non-nucleoside reverse transcriptase inhibitors. The specific substitutions on the pyrimidine ring are crucial for this activity. Further investigation is warranted to explore the antiviral potential of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one against a panel of viruses.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of 6-aminouracil derivatives[3][10]. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes involved in cancer cell proliferation and survival. The structural similarity to purine bases allows them to interact with various biological targets.

Enzyme Inhibition: The thiouracil scaffold is known to inhibit various enzymes. For instance, propylthiouracil is a known inhibitor of thyroid peroxidase[11]. The amino and methyl substitutions on the core structure of the title compound could confer inhibitory activity against other classes of enzymes, such as kinases or proteases, which are important targets in drug discovery.

Safety and Handling

As with any research chemical, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a promising heterocyclic compound with a chemical structure that suggests a wide range of potential biological activities. This technical guide has provided a comprehensive overview of its structure, a plausible and detailed synthesis protocol, and an exploration of its potential applications in drug discovery based on the established pharmacology of related compounds. The provided information serves as a solid foundation for researchers to initiate further investigation into the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

  • Mohamed, N. R., El-Saidi, M. M., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Scientia pharmaceutica, 75(3), 113–126. [Link]

  • ResearchGate. (n.d.). Reactions of aromatic aldehydes with 6-amino-1-methyl-2-thiouracil. Retrieved January 14, 2026, from [Link]

  • Mohamed, N. R., El-Saidi, M. M. T., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Scientia Pharmaceutica, 75(3), 113-126. [Link]

  • Gaafar, A. M., Ali, O. M., & El-Sayed, W. A. (2018). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. Egyptian Journal of Chemistry, 61(Special Issue (The 8th International Conference on Heterocyclic Chemistry)), 1-12. [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-366. [Link]

  • IOSR Journal. (n.d.). Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 6-Amino-1-methyluracil. Retrieved January 14, 2026, from [Link]

  • mzCloud. (n.d.). 6 Methyl 2 thiouracil. Retrieved January 14, 2026, from [Link]

  • El-Sayed, N. F., & Abdel-Aziz, M. (2011). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 1(2), 13-26. [Link]

  • Preprints.org. (2023). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6- Methyl-2- thiouracil and 6-Propyl. [Link]

  • Nagasaka, A., & Hidaka, H. (1976). Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. The Journal of clinical endocrinology and metabolism, 43(1), 152–158. [Link]

  • El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2007). Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. Archiv der Pharmazie, 340(5), 251–257. [Link]

  • PubChem. (n.d.). Methylthiouracil. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • ResearchGate. (n.d.). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. Retrieved January 14, 2026, from [Link]

  • Wolff, D. J., & Gribin, B. J. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of biochemistry and biophysics, 407(1), 108–118. [Link]

Sources

An In-Depth Technical Guide to 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Methylated Aminothiouracil Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of nucleobases and a plethora of therapeutic agents. Within this class, 6-aminothiouracil derivatives are of particular interest due to their structural analogy to natural purines and their demonstrated wide-ranging biological activities.[1] The introduction of a methyl group at the N1 position, creating 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a critical modification. N-methylation can significantly alter a molecule's pharmacokinetic profile by enhancing metabolic stability, increasing membrane permeability, and modifying receptor binding interactions.[2] This guide provides a comprehensive technical overview of this specific N-methylated derivative, focusing on its chemical properties, synthesis, and potential applications as a versatile building block in drug discovery.

Section 1: Compound Identification and Core Properties

Precise identification is paramount for reproducible research. While the parent compound, 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is well-documented with CAS Number 1004-40-6, the N1-methylated variant is a more specialized derivative.[3] This section consolidates its key identifiers and physicochemical properties.

Identifier Value Source
IUPAC Name 6-amino-1-methyl-2-sulfanylidene-1,3-dihydropyrimidin-4-oneN/A
Synonyms 6-Amino-1-methyl-2-thiouracil[4]
CAS Number Not explicitly indexed; parent CAS is 1004-40-6[3][5]
Molecular Formula C₅H₇N₃OSInferred
Molecular Weight 157.19 g/mol Inferred
Structural and Physicochemical Characteristics
Property Value / Description Source
Appearance Typically an off-white or light yellow crystalline solid.[6]
Melting Point >300 °C (decomposes) for the parent compound; similar high M.P. expected.[6]
Solubility Slightly soluble in DMSO and methanol; low aqueous solubility.[6]
pKa Estimated around 7.9 for the parent compound.[6]

The structure features a pyrimidine core with an amino group at C6, a carbonyl group at C4, and a thiocarbonyl (thione) group at C2. The N1-methyl group prevents tautomerization at that position and eliminates a hydrogen bond donor site, which can increase lipophilicity compared to the parent compound. The molecule still retains hydrogen bond donors (N3-H and -NH₂) and acceptors (C=O, C=S), allowing for diverse intermolecular interactions critical for biological activity.

Section 2: Synthesis and Purification

The synthesis of N-substituted 6-aminothiouracils is typically achieved through a well-established condensation reaction. The most common and efficient method involves the reaction of an N-substituted thiourea with a cyanoacetic acid ester in the presence of a strong base.

Rationale of the Synthetic Pathway

The causality of this reaction is rooted in classical organic chemistry principles. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of methylthiourea. A subsequent series of intramolecular condensation and dehydration steps leads to the formation of the stable heterocyclic pyrimidine ring. This one-pot reaction is highly effective for generating a wide array of substituted uracil analogs.[7]

Synthesis Workflow Diagram

G reagent1 Methylthiourea intermediate Nucleophilic Attack & Intramolecular Cyclization reagent1->intermediate reagent2 Ethyl Cyanoacetate reagent2->intermediate base Sodium Ethoxide (Base) in Ethanol base->intermediate Catalyst acidification Acidification (e.g., Acetic Acid) intermediate->acidification Reaction Mixture product 6-amino-1-methyl-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one acidification->product Precipitation purification Purification (Recrystallization) product->purification Crude Product

Caption: General synthesis workflow for N-methyl-6-aminothiouracil.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of related 6-aminouracils.[8]

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add 22.5 g (0.25 mol) of methylthiourea. Stir the mixture until the solid is fully dissolved.

  • Condensation Reaction: Add 28.3 g (0.25 mol) of ethyl cyanoacetate dropwise to the solution. After the addition is complete, heat the reaction mixture to reflux and maintain for 8-10 hours.

  • Precipitation: After reflux, cool the mixture to room temperature. The sodium salt of the product may precipitate. Remove the ethanol under reduced pressure.

  • Acidification: Dissolve the resulting residue in 150 mL of warm water. Acidify the solution by slowly adding glacial acetic acid until the pH is approximately 6. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like a dimethylformamide/water mixture to yield the pure 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Section 3: Applications in Research and Drug Development

The 6-aminothiouracil scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. Derivatives have shown a remarkable diversity of pharmacological activities.

Core as an Anticancer Agent Precursor

Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents.[1] The thiouracil core, in particular, has been used to develop inhibitors of key enzymes in cancer progression, such as PIM-1 kinase. The N-methyl group can serve as a key interaction point or a tool to optimize selectivity and potency.

Foundation for Antimicrobial and Antiviral Drugs

The structural similarity of the aminothiouracil core to nucleobases makes it an excellent starting point for the design of antiviral and antimicrobial agents that can interfere with nucleic acid synthesis or other vital pathogen pathways. Metal complexes of related thiouracil derivatives have demonstrated significant antibacterial and antifungal activity, suggesting that the core ligand structure is crucial for these properties.[9][10]

Scaffold for Enzyme Inhibitors

The functional groups on the 6-amino-1-methyl-2-thiouracil ring make it an ideal scaffold for developing enzyme inhibitors. The amino group can be functionalized to extend into active site pockets, while the thiocarbonyl and carbonyl groups can form key hydrogen bonds with protein backbones. This versatility has been exploited to create inhibitors for various enzyme classes.

Logical Pathway for Drug Discovery

The utility of this compound is best visualized as a starting point in a drug discovery cascade. Its reactive amino group allows for the straightforward synthesis of large compound libraries via techniques like amide coupling or reductive amination.

G start 6-amino-1-methyl-2-thioxo- pyrimidin-4-one Scaffold reaction1 Amide Coupling (with Carboxylic Acids) start->reaction1 reaction2 Reductive Amination (with Aldehydes/Ketones) start->reaction2 reaction3 Other Functionalization (e.g., Sulfonylation) start->reaction3 library Diverse Compound Library reaction1->library reaction2->library reaction3->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Drug discovery workflow starting from the core scaffold.

Conclusion and Future Outlook

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a highly valuable, yet specific, building block for chemical and pharmaceutical research. Its N-methylated pyrimidine core offers a unique combination of structural rigidity, functional handles for diversification, and favorable physicochemical properties. While its parent compound is more widely documented, the strategic introduction of the N1-methyl group provides a critical tool for fine-tuning biological activity and pharmacokinetic parameters. Future research will likely focus on leveraging this scaffold to build combinatorial libraries aimed at discovering novel, potent, and selective inhibitors for a range of therapeutic targets, from kinases in oncology to enzymes in infectious diseases.

References

  • Amerigo Scientific. 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. [Online] Available at: [Link]

  • Chembeez. 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, 95%. [Online] Available at: [Link]

  • MDPI. Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. [Online] Available at: [Link]

  • MDPI. Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. [Online] Available at: [Link]

  • ResearchGate. Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. [Online] Available at: [Link]

  • Royal Society of Chemistry. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Online] Available at: [Link]

  • PubMed Central. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Online] Available at: [Link]

  • PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a substituted aminothiouracil derivative of significant interest in medicinal chemistry and drug development. Aminouracil scaffolds are foundational in the synthesis of a wide array of therapeutic agents, including antivirals and anti-Alzheimer agents.[1][2] This document details the predominant synthetic methodology, explains the underlying reaction mechanism, provides a detailed experimental protocol, and outlines the necessary analytical characterization for product validation. It is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Strategic Overview

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-amino-1-methyl-2-thiouracil, belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine ring is a core structure in numerous biologically active molecules, including nucleobases and various pharmaceuticals.[3] The specific substitution pattern of this target molecule—an amino group at C6, a methyl group at N1, and a thiocarbonyl at C2—makes it a versatile precursor for constructing more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have demonstrated potential as antimicrobial and antitumor agents.[4]

The most reliable and widely employed synthetic strategy for this class of compounds is the base-catalyzed condensation reaction between an active methylene compound and a substituted thiourea. Specifically, the synthesis of the target molecule is efficiently achieved through the cyclocondensation of ethyl cyanoacetate with N-methylthiourea. This approach is favored for its high atom economy, operational simplicity, and consistently good yields.

This guide will focus exclusively on this primary synthetic route, providing the necessary detail for its successful replication and validation in a laboratory setting.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product & Validation A Ethyl Cyanoacetate C Base-Catalyzed Condensation A->C B N-Methylthiourea B->C D Intramolecular Cyclization C->D Formation of Intermediate E Acidification & Precipitation D->E Formation of Sodium Salt F Crude Product E->F G Purification (Recrystallization) F->G H Final Product: 6-amino-1-methyl-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one G->H I Characterization (NMR, IR, MS, MP) H->I Validation

Figure 1: Overall Experimental Workflow.

Core Synthesis: Base-Catalyzed Cyclocondensation

The cornerstone of this synthesis is a base-catalyzed condensation reaction. The selection of reagents and conditions is critical for driving the reaction to completion and minimizing side products.

Causality of Reagent Selection
  • Ethyl Cyanoacetate: This molecule is the source of C4, C5, and C6 of the pyrimidine ring. Its utility stems from the "active methylene" group (the CH₂ adjacent to both the nitrile and ester).[5] The electron-withdrawing nature of the cyano (-CN) and ethoxycarbonyl (-COOEt) groups renders the methylene protons acidic and easily removable by a strong base.

  • N-Methylthiourea: This reagent provides the N1, C2, N3, and the N1-methyl group of the final heterocycle. Its preparation from methyl isothiocyanate and ammonia is well-documented.[6]

  • Sodium Ethoxide (NaOEt): This strong base is the catalyst for the reaction. Its primary role is to deprotonate the active methylene of ethyl cyanoacetate, generating a highly nucleophilic carbanion. Using the ethoxide salt in ethanol solvent prevents transesterification side reactions that might occur if a different alkoxide were used.

Reaction Mechanism

The reaction proceeds through a well-understood multi-step mechanism:

  • Deprotonation: Sodium ethoxide abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate intermediate.

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon atom of the thiocarbonyl group (C=S) in N-methylthiourea.

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. The nitrogen atom from the N-methylthiourea attacks the electrophilic carbonyl carbon of the ester group. This step forms the six-membered ring and eliminates ethanol as a leaving group.

  • Tautomerization & Neutralization: The resulting intermediate exists as a sodium salt. Subsequent acidification neutralizes the salt and allows for tautomerization to the more stable aromatic pyrimidine ring, leading to the precipitation of the final product.

G EtOOC-CH₂-CN EtOOC-CH₂-CN [EtOOC-CH-CN]⁻ [EtOOC-CH-CN]⁻ EtOOC-CH₂-CN->[EtOOC-CH-CN]⁻ Intermediate_A [Intermediate] Cyclized_Intermediate Sodium Salt of Product Final_Product Final Product

Sources

An In-Depth Technical Guide to 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a derivative of the biologically significant thiouracil scaffold. This document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its primary mechanism of action as an antithyroid agent. Drawing upon established knowledge of thiouracil derivatives, this guide offers insights into its potential therapeutic applications and the biochemical pathways it modulates. Detailed experimental protocols, data representations, and pathway diagrams are included to support researchers in the fields of medicinal chemistry and pharmacology.

Introduction and Nomenclature

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-amino-1-methyl-2-thiouracil, belongs to the thiopyrimidine class of heterocyclic compounds. The core structure, thiouracil, is a sulfur-containing analog of uracil, a key component of ribonucleic acid. The introduction of an amino group at the 6-position and a methyl group at the 1-position significantly influences the molecule's electronic and steric properties, which in turn dictates its biological activity. Thiouracil and its derivatives have long been recognized for their therapeutic applications, most notably in the management of hyperthyroidism.[1][2] This guide will focus on the specific attributes and potential of the N1-methylated amino-substituted derivative.

The IUPAC name for the parent compound is 6-amino-2-sulfanylidene-1H-pyrimidin-4-one.[3] The methylation at the N1 position leads to the systematic name 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .

Physicochemical Properties

The physicochemical properties of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are crucial for its handling, formulation, and pharmacokinetic profile. While experimental data for this specific derivative is not extensively published, the following table includes data for the parent compound, 6-aminothiouracil, and the closely related 6-amino-1-methyluracil to provide a reasonable estimation.

PropertyValue (6-aminothiouracil)Value (6-amino-1-methyluracil)Estimated Value for Target CompoundSource
Molecular Formula C₄H₅N₃OSC₅H₇N₃O₂C₅H₇N₃OS[4]
Molecular Weight 143.17 g/mol 141.13 g/mol 157.19 g/mol [4][5]
Appearance White to off-white crystalline powderWhite solidExpected to be a solid[1]
Melting Point >300 °C (decomposes)>320 °CExpected to be high, likely with decomposition[6]
Solubility Sparingly soluble in water, soluble in alkaline solutionsExpected to have low aqueous solubility[1]
pKa ~8.2 (thiol group)Expected to be in a similar range
LogP -1.0 to -0.5 (estimated)-1.3Expected to be in a similar range[5]
CAS Number 1004-40-62434-53-9Not readily available[4][5]

Synthesis and Characterization

The synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be approached through two primary routes: a linear synthesis building the heterocyclic ring with the N1-methyl group already in place, or by post-modification of the pre-formed 6-aminothiouracil ring system.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the condensation of a β-ketoester equivalent with N-methylthiourea. This approach is analogous to the well-established synthesis of the related compound, 6-methylthiouracil, which utilizes the condensation of ethyl acetoacetate and thiourea.[1]

Retrosynthesis Target 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Intermediates Ethyl Cyanoacetate + N-Methylthiourea Target->Intermediates Condensation Reagents Base (e.g., Sodium Ethoxide) Intermediates->Reagents

Caption: Retrosynthetic approach for the target compound.

Experimental Protocol: N-Alkylation of 6-Aminothiouracil

A more direct and often preferred method for generating specific N-alkylated derivatives is the selective alkylation of the parent heterocycle. The following protocol is a representative procedure based on general N-alkylation methodologies for purines and pyrimidines.[7]

Materials:

  • 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (6-aminothiouracil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Dry diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-aminothiouracil (1 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.2 equivalents) dropwise via the dropping funnel.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Mechanism of Action and Biological Pathways

The primary and most well-documented pharmacological action of thiouracil derivatives is the inhibition of thyroid hormone synthesis.[8][9][10] This positions 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a potential therapeutic agent for hyperthyroidism.

Inhibition of Thyroperoxidase

The key enzyme in thyroid hormone synthesis is thyroperoxidase (TPO), a heme-containing enzyme located at the apical membrane of thyroid follicular cells.[11] TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).[12][13]

Thiouracil derivatives, including the subject compound, act as inhibitors of TPO.[14][15] The proposed mechanism involves the drug acting as a substrate for TPO, leading to its own oxidation and subsequent irreversible inactivation of the enzyme.[9] This prevents the formation of thyroid hormones, thereby reducing their circulating levels and alleviating the symptoms of hyperthyroidism.

Thyroid_Hormone_Synthesis_Inhibition cluster_follicle_cell Thyroid Follicle Cell cluster_colloid Colloid Iodide_blood Iodide (I⁻) in Blood NIS NIS Symporter Iodide_blood->NIS Iodide_cell Iodide (I⁻) NIS->Iodide_cell Pendrin Pendrin Iodide_cell->Pendrin Iodide_colloid Iodide (I⁻) Pendrin->Iodide_colloid TPO Thyroperoxidase (TPO) MIT_DIT MIT & DIT on Tg TPO->MIT_DIT Coupling Iodine Iodine (I₂) TPO->Iodine Thiouracil 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Thiouracil->TPO Inhibition Tg Thyroglobulin (Tg) Tg->TPO Iodination T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Release Hormone Release T3_T4->Release T3_T4_blood T3_T4_blood Release->T3_T4_blood T3 & T4 in Blood Iodide_colloid->TPO Oxidation Iodine->TPO

Caption: Inhibition of Thyroid Hormone Synthesis by the target compound.

Peripheral Deiodination

Some thiouracil derivatives, such as propylthiouracil, also exhibit a secondary mechanism of action by inhibiting the peripheral conversion of the prohormone T4 to the more active T3.[8] This is achieved by inhibiting the enzyme 5'-deiodinase.[10] It is plausible that 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may also possess this activity, which would contribute to its overall antithyroid effect.

Potential Applications in Drug Development

The primary therapeutic potential of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its application as an antithyroid drug for the treatment of hyperthyroidism and Graves' disease. The structural modifications (N1-methylation and 6-amino substitution) compared to propylthiouracil could influence its potency, duration of action, and side-effect profile.

Furthermore, recent studies have highlighted the anti-inflammatory effects of methylthiouracil.[16] It was shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. This suggests that 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one could be investigated for its potential in treating inflammatory conditions.

Conclusion

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a promising thiouracil derivative with significant potential in drug development, particularly as an antithyroid agent. Its mechanism of action, centered on the inhibition of thyroperoxidase, is well-grounded in the established pharmacology of this class of compounds. The synthetic routes are accessible, allowing for further derivatization and structure-activity relationship studies. Future research should focus on the detailed pharmacological and toxicological profiling of this compound to fully elucidate its therapeutic potential.

References

  • Schematic Diagram of Thyroid Hormone Biosynthesis and Release. ResearchGate. Available at: [Link]

  • Propylthiouracil (PTU). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Thyroid hormone synthesis. CUSABIO. Available at: [Link]

  • The mechanism of action of the thioureylene antithyroid drugs. PubMed. Available at: [Link]

  • Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. European Thyroid Journal - Bioscientifica. Available at: [Link]

  • 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Amerigo Scientific. Available at: [Link]

  • 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, 95%. Chem Pure - Chembeez. Available at: [Link]

  • The Thyroid Gland. TeachMePhysiology. Available at: [Link]

  • The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. PubMed. Available at: [Link]

  • Methylthiouracil. Wikipedia. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. Preprints.org. Available at: [Link]

  • Anti-inflammatory effects of methylthiouracil in vitro and in vivo. PubMed. Available at: [Link]

  • Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. National Center for Biotechnology Information. Available at: [Link]

  • METHYLTHIOURACIL 1. Exposure Data. IARC Publications. Available at: [Link]

  • 4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo-. NIST WebBook. Available at: [Link]

  • 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one. PubChem. Available at: [Link]

  • Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. IOSR Journal of Applied Chemistry. Available at: [Link]

  • What is the mechanism of Methylthiouracil? Patsnap Synapse. Available at: [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. Available at: [Link]

  • 6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. PubChem. Available at: [Link]

  • 6-Amino-1-methyluracil. PubChem. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI. Available at: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide. PubChem. Available at: [Link]

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physical and chemical properties of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental methods and provides robust, self-validating protocols for the characterization of this and similar heterocyclic compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced properties of its derivatives is critical for the rational design of novel therapeutics.[1][2][3]

Compound Identification and Structural Attributes

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one belongs to the thiouracil family, a class of heterocyclic compounds isosteric to the natural pyrimidine bases found in nucleic acids. The introduction of a methyl group at the N1 position and an amino group at C6 significantly influences its electronic distribution, solubility, and potential for intermolecular interactions compared to its parent compound, 6-amino-2-thiouracil.

IdentifierValueSource
IUPAC Name 6-amino-1-methyl-2-sulfanylidene-1,3-dihydropyrimidin-4-oneN/A
Molecular Formula C₅H₇N₃OS[4]
Molecular Weight 157.19 g/mol [4]
CAS Number 35523-72-9 (for a related isomer)[4]
InChI Key YFYYRKDBDBILSD-UHFFFAOYSA-N (Parent Compound)[5][6]

Note: Specific experimental data for this exact N1-methylated derivative is sparse in publicly available literature. Therefore, this guide emphasizes the established methodologies for determining its properties, drawing parallels with closely related analogs like 6-amino-2-thiouracil[5][7] and 6-amino-1-methyluracil[8] where appropriate.

Physical Properties and Characterization Protocols

The physical properties of a compound are foundational to its handling, formulation, and purification.

Appearance and State

As a substituted pyrimidinone, the compound is expected to be a crystalline solid at standard temperature and pressure. Its color may range from white to off-white or pale yellow, a common characteristic of sulfur-containing organic molecules.

Solubility Profile

The solubility of a potential drug candidate is a critical parameter, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of this molecule, containing both polar functional groups (amine, amide, thioamide) and a small non-polar region (methyl group, heterocyclic ring), suggests complex solubility behavior.

Expected Solubility:

  • Water: Limited solubility is expected. While the polar groups can engage in hydrogen bonding, the overall heterocyclic structure can limit extensive hydration.

  • Acids (e.g., 5% HCl): Solubility is expected to increase significantly. The basic amino group at C6 will be protonated to form a water-soluble ammonium salt.[9][10] This is a key characteristic of compounds containing basic nitrogen.

  • Bases (e.g., 5% NaOH): Solubility is expected to increase due to the deprotonation of the N-H protons in the pyrimidine ring, which have acidic character, forming a soluble salt.[11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated due to the molecule's polarity and hydrogen bonding capabilities.

This protocol provides a systematic approach to qualitatively assess the solubility and classify the compound based on its acid-base properties.[9][10]

  • Preparation: Place approximately 20-30 mg of the compound into four separate, clearly labeled test tubes.

  • Water Solubility: To the first tube, add 1 mL of deionized water. Vigorously shake or vortex the tube for 60 seconds.[12] Observe if the solid dissolves completely.

    • If Soluble: Test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[10]

    • If Insoluble: Proceed to the next steps.

  • Acid Solubility (5% HCl): To the second tube, add 1 mL of 5% aqueous HCl. Shake vigorously for 60 seconds. Observe for dissolution. A positive result indicates the presence of a basic functional group (Class B).

  • Strong Base Solubility (5% NaOH): To the third tube, add 1 mL of 5% aqueous NaOH. Shake vigorously and observe. Dissolution indicates the presence of an acidic functional group.

  • Weak Base Solubility (5% NaHCO₃): To the fourth tube, add 1 mL of 5% aqueous NaHCO₃. Shake and observe. Dissolution suggests the presence of a strong acid (e.g., a carboxylic acid), while insolubility (if it was soluble in NaOH) points to a weak acid.[9][11]

G start Start with Compound add_water Add Deionized Water start->add_water check_water Soluble? add_water->check_water test_ph Test pH with Litmus Paper check_water->test_ph Yes add_hcl Add 5% HCl check_water->add_hcl No acidic Class Sa (Acidic) test_ph->acidic Red basic Class Sb (Basic) test_ph->basic Blue neutral Class Sg (Neutral) test_ph->neutral No Change check_hcl Soluble? add_hcl->check_hcl class_b Class B (Base) check_hcl->class_b Yes add_naoh Add 5% NaOH check_hcl->add_naoh No check_naoh Soluble? add_naoh->check_naoh add_nahco3 Add 5% NaHCO3 check_naoh->add_nahco3 Yes insoluble Insoluble/Neutral Compound check_naoh->insoluble No check_nahco3 Soluble? add_nahco3->check_nahco3 class_as Class As (Strong Acid) check_nahco3->class_as Yes class_aw Class Aw (Weak Acid) check_nahco3->class_aw No

A systematic workflow for the qualitative determination of a compound's solubility and acid-base properties.
Melting Point

The melting point is a fundamental physical property that serves as a crucial indicator of purity. A pure crystalline compound will exhibit a sharp, well-defined melting point range, typically spanning 0.5-1.0°C.[13] Impurities depress and broaden this range.

This protocol uses the standard capillary method, which is recognized by most pharmacopeias.[14]

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

    • Press the open end of a glass capillary tube into the powder several times to collect a small amount of the sample.

    • Tap the closed end of the capillary firmly on a hard surface to pack the powder down into a compact column of 2-3 mm in height.[14][15]

  • Preliminary (Fast) Determination:

    • Place the capillary into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[13] This saves time and establishes the boundaries for the accurate measurement.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Use a fresh sample in a new capillary tube. Re-solidifying a melted sample can change its crystalline structure.

    • Set the start temperature to 5-10°C below the expected melting point and use a slow heating rate (1-2°C per minute).

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

    • Repeat the accurate determination at least once to ensure consistency.

Chemical & Spectroscopic Properties

The chemical properties dictate the reactivity, stability, and mechanism of action of a molecule.

Acidity, Basicity, and pKa

The molecule possesses both acidic and basic centers, making it amphoteric.

  • Basic Center: The primary amino group (-NH₂) at the C6 position is the main basic site.

  • Acidic Centers: The N-H protons at the N3 position (and potentially the N1, though it is methylated) are acidic due to resonance stabilization of the resulting conjugate base across the O=C-N-C=S system.

Predicting pKa values can be done by referencing similar structures. For example, 6-amino-1-methyluracil has a reported pKa.[8] Computational methods can also provide reliable estimations.[16][17]

Ionizable GroupPredicted pKa RangeNotes
Amino Group (Conjugate Acid) 3.0 - 4.5Basic. Protonation occurs at the exocyclic nitrogen.
N3-H Proton 7.5 - 9.0Acidic. Deprotonation forms an anion stabilized by resonance.

While several methods exist, UV-Vis spectrophotometry is a common and accessible technique.[18] It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV absorption spectra.

  • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Add a small, constant amount of the stock solution to each buffer solution.

  • Measure the UV-Vis absorbance spectrum for each sample at a wavelength where the absorbance difference between the ionized and non-ionized forms is maximal.

  • Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[18]

Tautomerism

This molecule can exist in several tautomeric forms due to proton migration. The primary equilibria are the amide-imidic acid (lactam-lactim) and thioamide-thioimidic acid (thione-thiol) tautomerism. The thione and lactam forms are generally the most stable in the solid state and in most solvents. Understanding which tautomer predominates is crucial as it dictates the molecule's hydrogen bonding patterns and receptor interactions.

Possible tautomeric forms of the pyrimidine ring system. The thione-lactam form typically predominates.
Spectroscopic Profile

Spectroscopic techniques are indispensable for structural elucidation and confirmation.[19][20]

1. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[21]

  • Expected Absorptions:

    • 3450-3300 cm⁻¹: N-H stretching vibrations from the amino group and the N3-H.

    • 3000-2850 cm⁻¹: C-H stretching from the methyl group.

    • ~1680-1640 cm⁻¹: C=O stretching (amide carbonyl).

    • ~1620 cm⁻¹: N-H bending (scissoring) of the amino group.

    • ~1200-1050 cm⁻¹: C=S stretching (thiocarbonyl). This band can be weak and is often coupled with other vibrations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.[22]

  • ¹H NMR (in DMSO-d₆):

    • ~11.0-12.0 ppm: A broad singlet corresponding to the N3-H proton.

    • ~6.5-7.5 ppm: A broad singlet for the two protons of the -NH₂ group.

    • ~5.0-5.5 ppm: A singlet for the vinyl C5-H proton.

    • ~3.3 ppm: A singlet for the three protons of the N1-CH₃ group.

    • Note: The NH protons are exchangeable with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • ~175-185 ppm: C2 (C=S).

    • ~160-170 ppm: C4 (C=O).

    • ~150-155 ppm: C6 (carbon bearing the amino group).

    • ~90-100 ppm: C5 (vinyl carbon).

    • ~30-35 ppm: N1-CH₃ carbon.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems and chromophores.[21][23] The dihydropyrimidinone ring with its carbonyl, thiocarbonyl, and amino substituents constitutes a strong chromophore. The λ_max would be expected in the 250-300 nm range, and its position would be sensitive to pH due to the different electronic structures of the protonated and deprotonated species.

References

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Sources

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Foreword

In the landscape of modern drug discovery and development, pyrimidine derivatives represent a cornerstone of medicinal chemistry. Their structural resemblance to the nucleobases of DNA and RNA renders them invaluable scaffolds for a diverse array of therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1] Among these, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a substituted thiouracil, holds significant interest. However, the therapeutic potential of any lead compound is fundamentally tethered to its physicochemical properties, with aqueous solubility being a primary gatekeeper of bioavailability.[2]

This technical guide offers a comprehensive exploration of the solubility of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. It is designed for researchers, scientists, and drug development professionals, providing not just data, but a foundational understanding of the principles governing its solubility, the methodologies for its empirical determination, and the context for its importance in pharmaceutical sciences. As a self-validating document, it emphasizes the causality behind experimental choices and grounds its claims in authoritative references.

While specific, publicly available quantitative solubility data for this particular N-methylated derivative is limited, this guide synthesizes data from structurally related analogs, outlines robust protocols for its determination, and provides the theoretical framework necessary for any scientist working with this promising molecule.

Physicochemical Profile and Predicted Solubility Characteristics

Chemical Structure:

  • IUPAC Name: 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

  • Common Name: N-methyl-6-aminothiouracil

  • CAS Number: While the CAS number for the parent compound, 6-Aminothiouracil, is 1004-40-6, the specific number for the N-1 methyl derivative is not consistently cited.[3]

  • Molecular Formula: C₅H₇N₃OS

  • Molecular Weight: 157.19 g/mol

The structure of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is characterized by a pyrimidine ring with several key functional groups that dictate its solubility: an amino group at position 6, a carbonyl group at position 4, a thiocarbonyl group at position 2, and a methyl group on the nitrogen at position 1.

Factors Influencing Solubility

The solubility of this molecule is a complex interplay of its ability to form hydrogen bonds with the solvent and its overall lipophilicity.

  • Hydrogen Bonding: The amino group (-NH₂) and the N-H proton at position 3 are hydrogen bond donors, while the carbonyl oxygen, the sulfur of the thiocarbonyl group, and the ring nitrogens can act as hydrogen bond acceptors. This allows for interactions with polar protic solvents like water and alcohols.

  • Lipophilicity: The methyl group at the N-1 position increases the lipophilicity of the molecule compared to its parent compound, 6-aminothiouracil. This may slightly decrease solubility in highly polar solvents like water but could enhance it in less polar organic solvents. Lipophilicity is a critical parameter that affects a drug's ability to cross biological membranes.[4]

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. Thiouracil derivatives can exhibit strong intermolecular hydrogen bonding in their solid state, potentially leading to high lattice energies and consequently, low aqueous solubility.[5]

  • pH and pKa: The molecule possesses both acidic (N-H at position 3) and basic (amino group) centers. Therefore, its solubility is expected to be highly dependent on the pH of the aqueous medium.[2] The pKa value indicates the pH at which the compound is 50% ionized. Ionization generally leads to a significant increase in aqueous solubility.

Qualitative Solubility Profile (Inferred)

Direct quantitative solubility data for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not extensively reported in the literature. However, based on data from closely related compounds such as 6-methyl-2-thiouracil and 6-aminothiouracil, a qualitative profile can be inferred.[3][6]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to SlightCapable of hydrogen bonding, but the overall molecule retains significant nonpolar character. Solubility is expected to be limited.[3][5]
Polar Aprotic DMSO, DMFSolubleThese solvents are strong hydrogen bond acceptors and can effectively solvate the molecule, disrupting the crystal lattice. Thiouracil derivatives often show good solubility in DMSO.[6][7]
Nonpolar Hexane, TolueneInsolubleThe molecule's polar functional groups prevent significant interaction with nonpolar solvents.
Chlorinated Dichloromethane, ChloroformVery Slightly SolubleMay show limited solubility depending on the ability to form weaker interactions.

Note: This table is predictive. Empirical determination is essential for accurate data.

Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, standardized experimental protocols are crucial. Two primary types of solubility are relevant in drug development: thermodynamic and kinetic.[8]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for lead optimization and formulation development.[8] The shake-flask method is the gold standard for this determination.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

Causality behind the protocol: This method ensures that the solvent is fully saturated with the compound, reaching a true thermodynamic equilibrium. The extended incubation time allows for the dissolution of the solid and, if applicable, the conversion of any metastable crystal forms to the most stable, least soluble form. Centrifugation or filtration is critical to separate undissolved solid, ensuring that only the dissolved analyte is quantified.

Workflow Diagram:

G prep 1. Sample Preparation Add excess solid compound to a known volume of solvent. equilibrate 2. Equilibration Incubate at constant temperature with agitation (e.g., 24-48h). prep->equilibrate Ensure saturation separate 3. Phase Separation Centrifuge or filter to remove undissolved solid. equilibrate->separate Isolate supernatant quantify 4. Quantification Dilute supernatant and analyze concentration (e.g., HPLC, UV-Vis). separate->quantify Prepare for analysis calc 5. Calculation Determine solubility in mg/mL or µM. quantify->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one to a vial containing a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution using a chemically inert syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully aspirate a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The final concentration, after accounting for the dilution factor, is reported as the thermodynamic solubility in units such as µg/mL or µM.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer. It reflects the solubility of the fastest precipitating form and is often used in high-throughput screening during early drug discovery.[8]

Protocol 2: High-Throughput Kinetic Solubility Assay

Causality behind the protocol: This method mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock. The short incubation period assesses the immediate solubility and propensity for precipitation, which can cause artifacts in screening results. Nephelometry or UV-Vis spectroscopy provides a rapid, though less direct, measure of precipitation compared to the rigorous quantification in thermodynamic assays.

Workflow Diagram:

G stock 1. Prepare Stock Create a high-concentration stock solution in 100% DMSO (e.g., 20 mM). add 2. Add to Buffer Dispense a small volume of stock into aqueous buffer in a microplate. stock->add incubate 3. Short Incubation Incubate at room temperature with shaking (e.g., 1-2 hours). add->incubate detect 4. Detect Precipitation Measure turbidity (nephelometry) or absorbance. incubate->detect result 5. Report Result Report the highest concentration that did not precipitate. detect->result

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 20 mM stock solution of the test compound in 100% DMSO.[8]

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration. The final DMSO concentration should typically be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it for 1 to 2 hours at room temperature.

  • Detection: Measure the amount of precipitated compound using a plate reader. This can be done directly by measuring light scattering (nephelometry) or indirectly by measuring the decrease in absorbance of the solution after centrifugation.

  • Data Reporting: The kinetic solubility is the highest concentration at which no significant precipitation is observed compared to controls.

Thermodynamics of Dissolution

The solubility of pyrimidine derivatives generally increases with temperature, indicating that the dissolution process is endothermic (absorbs heat).[9] The thermodynamic properties of dissolution, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be determined from solubility data measured at different temperatures using the van't Hoff equation.[9]

  • Enthalpy of Dissolution (ΔH_sol): A positive value indicates that the dissolution process is endothermic, and solubility will increase with temperature.

  • Entropy of Dissolution (ΔS_sol): A positive value suggests that the system becomes more disordered upon dissolution, which is typical.

  • Gibbs Energy of Dissolution (ΔG_sol): This value indicates the spontaneity of the dissolution process. A more negative value implies a more spontaneous (and thus more favorable) process.

These parameters provide deep insight into the molecular forces driving the dissolution process and are invaluable for formulation and crystallization process design.[9]

Conclusion and Future Directions

The solubility of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a critical determinant of its potential as a therapeutic agent. While direct, comprehensive solubility data remains to be published, this guide establishes a robust framework for its investigation. Based on the principles of physical chemistry and data from analogous structures, it is predicted to have limited aqueous solubility but good solubility in polar aprotic solvents like DMSO.

For any research or development program involving this compound, the foremost recommendation is the empirical determination of its thermodynamic and kinetic solubility in pharmaceutically relevant media using the standardized protocols detailed herein. This foundational data will empower rational decision-making in hit-to-lead campaigns, guide formulation strategies to enhance bioavailability, and ultimately, unlock the full therapeutic promise of this important pyrimidine derivative.

References

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]

  • ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]

  • National Institutes of Health (NIH). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available at: [Link]

  • Florida Gulf Coast University Scholar Commons. Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Available at: [Link]

  • ResearchGate. Studies on solubility and S -alkylation of 2-thiouracil in ionic liquids. Available at: [Link]

  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • MDPI. Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Available at: [Link]

  • Journal of Chemical Thermodynamics. Equilibrium solubility, dissolution thermodynamics and preferential solvation of 6-methyl-2-thiouracil in aqueous co-solvent mixtures. Available at: [Link]

  • PubChem. Methylthiouracil. Available at: [Link]

  • Amerigo Scientific. 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Available at: [Link]

  • PubMed. 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis. Available at: [Link]

  • ResearchGate. Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents | Request PDF. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. While direct experimental spectra for this specific N-methylated derivative are not extensively reported in publicly available literature, this document leverages foundational spectroscopic principles and data from the closely related parent compound, 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (also known as 6-amino-2-thiouracil), and other relevant analogues to provide a comprehensive and predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, characterize, and utilize this compound in their work.

Molecular Structure and its Spectroscopic Implications

The structural features of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, including the pyrimidine core, the exocyclic amino group, the thione group, and the N-methyl substituent, all give rise to distinct and predictable spectroscopic signatures. Understanding these relationships is crucial for accurate spectral interpretation.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution) MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Sample->NMR IR IR Spectroscopy (Functional Group Identification) Sample->IR Data Data Integration & Interpretation MS->Data NMR->Data IR->Data Structure Structural Confirmation Data->Structure

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Method:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring system with its chromophoric C=O, C=S, and C=C groups is expected to exhibit significant UV absorption.

Interpretation and Causality

The compound is expected to show strong absorption bands in the UV region, likely between 200 and 400 nm, corresponding to π → π* and n → π* electronic transitions within the conjugated system. The exact position and intensity of these bands will be influenced by the solvent polarity. The amino and thione groups, in particular, will contribute to these transitions.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

  • Instrument: A dual-beam UV-Visible spectrophotometer.

  • Method:

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a wavelength range from approximately 200 to 800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Conclusion

The spectroscopic characterization of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be effectively achieved through a combination of mass spectrometry, NMR, IR, and UV-Visible spectroscopy. While experimental data for this specific molecule is sparse in the literature, a robust and predictive analysis can be conducted based on the well-documented spectra of its parent compound, 6-amino-2-thiouracil, and related analogues. This guide provides the foundational knowledge and experimental protocols necessary for researchers to confidently identify and characterize this compound.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai.
  • ResearchGate. (2018, February). 1H NMR spectrum of compound 6b. Retrieved from [Link]

  • SpectraBase. (n.d.). 4(1H)-Pyrimidinone, 6-amino-1-(2-furanylmethyl)-2,3-dihydro-2-thioxo-. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Cairo University Scholar. (2012, March 27). Synthesis, Reactions, and Characterization of 6-Amino-4-(Benzo[b]Thiophen-2-YL)-. Retrieved from [Link]

  • SciELO. (2025, October 11). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Pyrido(2,3-d)pyrimidines in the Reaction of 6-Amino-2,3- dihydro-2-thioxo-4(1H)-pyrimidinone with Chalcones. Retrieved from [Link]

  • IJIRSET. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one. Retrieved from [Link]

  • PubMed. (2009, May 15). 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis. Retrieved from [Link]

  • NIH. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino). Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • ResearchGate. (2017, April 17). (PDF) N -(2-Amino-1,6-dihydro-5-nitroso-6-oxopyrimidin-4-yl)- L -isoleucine–water (4/1): interplay of molecular and supramolecular structures. Retrieved from [Link]

  • mzCloud. (2014, December 2). 2 Amino 6 purinethiol. Retrieved from [Link]

A Technical Guide to the Biological Activities of 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleic acids and vitamins.[1] Derivatives of this scaffold, particularly those incorporating a thiouracil moiety, have garnered significant interest for their diverse and potent biological activities.[2][3] This guide focuses on the 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one core and its derivatives, providing an in-depth exploration of their synthesis, mechanisms of action, and therapeutic potential. We will dissect their prominent roles as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses to empower researchers and drug development professionals in this promising field.

The 6-Amino-1-methyl-2-thioxo-pyrimidin-4-one Scaffold: An Introduction

The core structure, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds.[4] Its framework, featuring a thiourea group embedded within the pyrimidine ring, makes it an analogue of the naturally occurring nucleobase uracil and a member of the thiouracil family.[3] This structural arrangement is critical to its biological versatility, allowing for diverse substitutions that modulate its pharmacological profile. The presence of amino, methyl, and thioxo groups provides multiple points for chemical modification, enabling the generation of extensive libraries for screening and optimization.[1]

Caption: The core chemical structure.

Synthesis and Characterization: A Generalized Approach

The synthesis of dihydropyrimidinone derivatives is often achieved through multicomponent reactions like the Biginelli reaction.[5][6] This one-pot synthesis provides an efficient route to the core scaffold. A typical approach involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and thiourea (or a substituted thiourea). The use of natural catalysts, such as juice from Citrus macroptera, has been explored as a green chemistry alternative to traditional acid catalysts.[5][6]

Generalized Synthetic Workflow

This workflow illustrates the foundational Biginelli reaction, a cornerstone for generating the dihydropyrimidine scaffold. The choice of starting materials (aldehyde, β-ketoester, thiourea) directly dictates the final substitutions on the pyrimidine ring, offering a modular approach to library synthesis.

G start Starting Materials (β-Ketoester, Aldehyde, Thiourea) reaction One-Pot Condensation (e.g., Biginelli Reaction) Catalyst: Acid or Green Alternative start->reaction precipitation Precipitation of Solid Product reaction->precipitation purification Purification (Recrystallization from Ethanol) precipitation->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization cluster_pathway Simplified Cancer Cell Signaling GF Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Thioxopyrimidinone Derivative Inhibitor->Receptor Inhibits Inhibitor->mTOR Inhibits cluster_pathway LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_ERK NF-κB & ERK Activation TLR4->NFkB_ERK Cytokines TNF-α, IL-6 Production NFkB_ERK->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Inhibitor Methylthiouracil Derivative Inhibitor->NFkB_ERK Inhibits Inhibitor->Cytokines Suppresses

Sources

An In-depth Technical Guide to 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a key heterocyclic scaffold in medicinal chemistry. The narrative delves into the foundational principles of pyrimidine chemistry that led to its synthesis, outlines detailed synthetic methodologies, and explores its evolution as a versatile building block for a diverse range of biologically active compounds. This document serves as an in-depth resource, integrating historical context with practical, field-proven insights for researchers engaged in drug discovery and development.

Introduction: The Pyrimidine Core in Chemical Biology

The pyrimidine ring system is a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids. The systematic study of pyrimidines began in the late 19th century, with pioneering work by researchers like Pinner, who first synthesized pyrimidine derivatives in 1884.[1] The parent compound, pyrimidine, was later prepared by Gabriel and Colman in 1900.[1]

The inherent biological significance of the pyrimidine scaffold has driven extensive research into its derivatives. The introduction of various functional groups onto the pyrimidine ring has led to the discovery of a vast array of compounds with significant therapeutic properties, including antiviral, anticancer, and antimicrobial agents.[2][3][4] Among the myriad of substituted pyrimidines, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (also known as 1-methyl-6-aminothiouracil) has emerged as a particularly valuable intermediate in the synthesis of complex heterocyclic systems. Its unique arrangement of amino, thio, and carbonyl functional groups provides a rich platform for chemical modifications, enabling the construction of diverse molecular architectures with a wide spectrum of biological activities.

This guide will trace the historical path of this important molecule, from the early explorations of pyrimidine synthesis to its current role as a key building block in modern drug discovery.

The Genesis of a Scaffold: Discovery and Historical Context

While a singular "discovery" paper for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not readily apparent in the historical literature, its synthesis can be understood as a logical progression from the foundational work on pyrimidine chemistry. The classical approach to synthesizing pyrimidine-2-thiones involves the condensation of a β-dicarbonyl compound with a thiourea derivative. This general methodology was well-established by the mid-20th century, as exemplified by the work of Anderson et al. in 1945, who synthesized a variety of 5- and 6-substituted 2-thiouracils.[5]

The synthesis of N-substituted derivatives, such as the N1-methylated target compound, followed from the use of N-substituted thioureas. The reaction of N-methylthiourea with an appropriate β-ketoester, such as ethyl cyanoacetate , in the presence of a base, represents the most probable and historically consistent route to 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

The initial interest in such compounds was likely driven by the burgeoning field of chemotherapy in the early to mid-20th century. Researchers were actively exploring modifications to the uracil and thiouracil cores in search of new therapeutic agents, particularly those with potential as antimetabolites, antithyroid agents, or antimicrobial compounds. The structural similarity of these synthetic pyrimidines to natural nucleobases made them prime candidates for interfering with cellular processes.

Core Synthesis Methodology: A Validated Protocol

The principal synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a well-established cyclocondensation reaction. The following protocol is a self-validating system, grounded in the fundamental principles of pyrimidine synthesis.

Reaction Principle

The synthesis involves the base-catalyzed condensation of N-methylthiourea with ethyl cyanoacetate. The reaction proceeds through a nucleophilic attack of the thiourea nitrogen on one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Detailed Experimental Protocol

Materials:

  • N-Methylthiourea

  • Ethyl cyanoacetate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add an equimolar amount of N-methylthiourea with stirring. Once the N-methylthiourea has dissolved, add an equimolar amount of ethyl cyanoacetate dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 10-12 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of glacial acetic acid until the pH is approximately 6.[6] This will cause the product to precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials and salts.

  • Drying and Characterization: Dry the product in a desiccator or a vacuum oven. The purity of the resulting 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be confirmed by determining its melting point and by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Reaction Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product NaOEt Sodium Ethoxide in Ethanol Reflux Reflux (10-12h) NaOEt->Reflux NMTU N-Methylthiourea NMTU->Reflux ECA Ethyl Cyanoacetate ECA->Reflux Neutralize Neutralization (Acetic Acid) Reflux->Neutralize Filter Filtration & Washing Neutralize->Filter Dry Drying Filter->Dry Product 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Dry->Product

Caption: Workflow for the synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is crucial for its application in synthesis.

PropertyValue
CAS Number 16837-08-4
Molecular Formula C₅H₇N₃OS
Molecular Weight 157.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water and common organic solvents, soluble in DMSO and DMF

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the N-methyl protons, a singlet for the C5-H proton, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the C5 carbon, and the three quaternary carbons of the pyrimidine ring (C2, C4, and C6).

  • IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations for the amino group, C=O stretching for the carbonyl group, and C=S stretching for the thione group.

Early Biological Investigations and Therapeutic Potential

While specific early biological studies on 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are not extensively documented in readily available literature, the broader class of 6-aminouracil and thiouracil derivatives has been the subject of significant investigation. These compounds have been explored for a range of biological activities, including:

  • Antimicrobial Activity: Many pyrimidine derivatives exhibit antibacterial and antifungal properties.[2]

  • Antiviral Activity: The structural analogy to nucleobases makes them candidates for antiviral drugs that can interfere with viral replication.[3]

  • Anticancer Activity: As antimetabolites, these compounds can disrupt the synthesis of nucleic acids in rapidly dividing cancer cells.[4]

  • Antithyroid Activity: Thiouracil derivatives are known to inhibit the production of thyroid hormones.[5]

The primary role of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has historically been and continues to be that of a versatile intermediate. Its strategic placement of reactive functional groups allows for the construction of more complex, fused heterocyclic systems with enhanced biological activity.

Modern Synthetic Utility and Future Directions

Today, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a commercially available and widely used building block in medicinal chemistry. Its importance lies in its ability to serve as a precursor for a variety of fused pyrimidine systems, such as:

  • Thiazolo[3,2-a]pyrimidines: These compounds have shown a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.

  • Pyrimido[4,5-d]pyrimidines: This class of compounds has been investigated for its potential as anticancer and antiviral agents.

  • Pyrido[2,3-d]pyrimidines: These derivatives have been explored for their diverse pharmacological properties.

The future of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in drug discovery remains bright. Its utility in combinatorial chemistry and high-throughput screening allows for the rapid generation of diverse compound libraries for the identification of new therapeutic leads. As our understanding of disease pathways becomes more sophisticated, the ability to readily synthesize novel heterocyclic scaffolds from versatile intermediates like this one will be increasingly valuable.

Conclusion

From its conceptual origins in the foundational principles of pyrimidine chemistry to its current status as a key molecular scaffold, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exemplifies the enduring importance of heterocyclic chemistry in the pursuit of new medicines. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for researchers and scientists in the field of drug discovery. The continued exploration of the synthetic potential of this versatile building block will undoubtedly lead to the development of novel therapeutic agents for years to come.

References

  • Wikipedia. Pyrimidine. [Link]

  • Anderson, G. W., Halverstadt, I. F., Miller, W. H., & Roblin, R. O. (1945). Studies in Chemotherapy. XI. Antithyroid Compounds. Synthesis of 5- and 6-Substituted 2-Thiouracils from β-Keto Esters and Thiourea. Journal of the American Chemical Society, 67(12), 2197–2200. [Link]

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chem IJ, 11(2). [Link]

  • RSC Publishing. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • SCIRP. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4(2). [Link]

  • Google Patents. (2020). Preparation method of 6-amino-1, 3-dimethyl uracil.
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  • Wikipedia. Ethyl cyanoacetate. [Link]

  • Organic Syntheses. 6-methyluracil. [Link]

  • ResearchGate. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. [Link]

  • PubMed. (2020). Efficient Selective Removal of Pb(II) by Using 6-Aminothiouracil-Modified Zr-Based Organic Frameworks: From Experiments to Mechanisms. [Link]

  • PubMed Central. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]

  • Slideshare. (2014). Traube purine synthesis. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Aminothiouracil Scaffold

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also commonly known as 6-amino-1-methyl-2-thiouracil, is a heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of immense interest in medicinal chemistry and drug development as they form the core structure of nucleobases in DNA and RNA.[1][2] The incorporation of amino and thioxo functional groups imparts unique chemical reactivity and biological activity to the scaffold. These compounds serve as versatile building blocks for the synthesis of more complex molecules, including fused heterocyclic systems and potential therapeutic agents.[3][4] Thiouracil derivatives, in particular, have been investigated for a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[5][6]

This document provides a comprehensive, field-proven protocol for the synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. It details the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and essential safety considerations for researchers in organic synthesis and drug discovery.

Principle of Synthesis: Base-Catalyzed Cyclocondensation

The synthesis of the target pyrimidine ring is achieved through a classical and widely utilized cyclocondensation reaction.[7] This method involves the reaction of a compound containing an N-C-N fragment (in this case, 1-methylthiourea) with a 1,3-bifunctional three-carbon fragment derived from an active methylene compound (ethyl cyanoacetate).[3][7]

The reaction is conducted in an alkaline medium, typically using sodium ethoxide as the base, which is conveniently generated in situ by dissolving sodium metal in anhydrous ethanol. The mechanism proceeds via the following key steps:

  • Deprotonation: The ethoxide ion, a strong base, abstracts an acidic α-proton from ethyl cyanoacetate. This generates a resonance-stabilized carbanion, enhancing its nucleophilicity.[8]

  • Nucleophilic Addition: The newly formed carbanion attacks the electrophilic thiocarbonyl carbon of 1-methylthiourea.

  • Intramolecular Cyclization: Following the initial addition, an intramolecular condensation occurs. The nitrogen atom of the thiourea intermediate attacks the ester carbonyl group of the cyanoacetate moiety.

  • Elimination: The reaction concludes with the elimination of an ethanol molecule, leading to the formation of the stable, six-membered aromatic pyrimidine ring.

  • Acidification: The resulting pyrimidine salt is protonated during acidic workup, causing the final product to precipitate from the solution.[9]

This robust one-pot reaction provides a direct and efficient route to the desired 6-aminopyrimidine scaffold.

Experimental Protocol

This protocol outlines the synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one on a 0.1 molar scale.

Materials and Equipment

Reagents:

  • Sodium metal (Na)

  • Anhydrous Ethanol (C₂H₅OH)

  • Ethyl Cyanoacetate (C₅H₇NO₂)

  • 1-Methylthiourea (C₂H₆N₂S)

  • Glacial Acetic Acid (CH₃COOH)

  • Distilled Water (H₂O)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

  • pH paper or meter

Reagent Data Table
ReagentFormulaMolar Mass ( g/mol )Molar Equiv.Amount UsedRole
SodiumNa22.991.02.3 gBase Precursor
Anhydrous EthanolC₂H₅OH46.07-250 mLSolvent
Ethyl CyanoacetateC₅H₇NO₂113.121.011.3 g (10.2 mL)C-C-C Fragment
1-MethylthioureaC₂H₆N₂S90.151.09.0 gN-C-N Fragment
Glacial Acetic AcidCH₃COOH60.05-As neededNeutralizing Agent
Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Base Preparation cluster_reaction Step 2: Cyclocondensation cluster_workup Step 3: Product Isolation & Purification A Add 250 mL anhydrous ethanol to 500 mL RBF B Carefully add 2.3 g sodium metal in small portions A->B C Stir until all sodium dissolves to form sodium ethoxide B->C D Add 11.3 g ethyl cyanoacetate to the sodium ethoxide solution C->D E Add 9.0 g of 1-methylthiourea D->E F Reflux the mixture for 10-12 hours under anhydrous conditions E->F G Cool the reaction mixture to room temperature F->G H Neutralize to pH ~6 with glacial acetic acid G->H I Collect precipitate via vacuum filtration H->I J Wash solid with distilled water, then cold ethanol I->J K Dry the final product in a desiccator J->K

Caption: Workflow for the synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Solution: Equip a 500 mL three-neck round-bottom flask with a reflux condenser (fitted with a calcium chloride drying tube), a magnetic stir bar, and a stopper. Add 250 mL of anhydrous ethanol to the flask and begin stirring. Carefully add 2.3 g (0.1 mol) of sodium metal in small, freshly cut pieces to the ethanol at a rate that maintains a controllable reflux. (CAUTION: This reaction is exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.) Continue stirring until all the sodium has completely dissolved.

  • Addition of Reagents: Once the sodium ethoxide solution has cooled slightly, add 11.3 g (0.1 mol) of ethyl cyanoacetate, followed by 9.0 g (0.1 mol) of 1-methylthiourea.[9]

  • Reaction Reflux: Attach a heating mantle and heat the reaction mixture to a gentle reflux. Maintain the reflux with continuous stirring for 10-12 hours.[9] The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Product Precipitation: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may form at this stage. Further cool the flask in an ice bath.

  • Neutralization: While stirring, carefully neutralize the cooled reaction mixture by adding glacial acetic acid dropwise until the pH is approximately 6.[9] This will cause the product to precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with several portions of distilled water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Transfer the purified solid to a watch glass and dry it in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate) overnight to obtain the final product.

Characterization and Validation

The identity and purity of the synthesized 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one should be confirmed using standard analytical techniques.

  • Molecular Formula: C₅H₇N₃OS

  • Molecular Weight: 157.19 g/mol

  • Appearance: Typically an off-white to pale yellow solid.

  • Melting Point: Literature values for similar compounds are often high, frequently decomposing above 300°C.[10] Experimental determination is recommended.

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200: N-H stretching vibrations (primary amine NH₂ and secondary amine N-H).

    • 3100-3000: C-H stretching (aromatic/vinyl C-H and methyl C-H).

    • ~1680-1640: C=O stretching (amide carbonyl).[11]

    • ~1620: N-H bending vibration.

    • ~1250-1150: C=S stretching (thiourea moiety).

  • ¹H NMR (DMSO-d₆, δ ppm):

    • ~11.0-12.0 (s, 1H): Signal for the N3-H proton.

    • ~6.5-7.5 (br s, 2H): Broad singlet corresponding to the C6-NH₂ protons.[10]

    • ~5.0-5.5 (s, 1H): Singlet for the C5-H vinyl proton.

    • ~3.2-3.4 (s, 3H): Sharp singlet for the N1-CH₃ protons.[10]

  • Mass Spectrometry (EI-MS): Expected molecular ion peak (M⁺) at m/z = 157.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Metal: Extremely reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle with forceps and cut under mineral oil.

  • Anhydrous Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Ethyl Cyanoacetate: Harmful if swallowed, inhaled, or absorbed through the skin. Causes eye irritation.[8]

  • 1-Methylthiourea: May be harmful if swallowed or inhaled. Handle with care.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

References

  • Vertex AI Search. (2024). Synthesis of pyrimidine-5-carbonitrile derivatives.
  • Vertex AI Search. (2024). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • ChemicalBook. (2023). 6-Aminouracil synthesis.
  • Pandawa Institute Journals. (2024). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
  • Growing Science. (2022). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives.
  • Organic Syntheses. (n.d.). Methylthiourea.
  • Wikipedia. (2024). Methylthiouracil.
  • Egyptian Journal of Chemistry. (2016). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues.
  • ResearchGate. (2021). Recent synthetic methodologies for pyrimidine and its derivatives.
  • Chemija. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates.
  • National Institutes of Health. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • ResearchGate. (2024). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions.
  • PubMed Central. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
  • IOSR Journal. (n.d.). Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil.
  • PubMed. (2009). 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis.
  • Sigma-Aldrich. (n.d.). 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
  • Wikipedia. (2024). Ethyl cyanoacetate.

Sources

Application Notes and Protocols for the Analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a substituted thiouracil derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous pyrimidines and other biologically active thiouracil compounds. As a key intermediate or potential active pharmaceutical ingredient (API), the robust and accurate analytical characterization of this molecule is paramount for quality control, stability studies, and pharmacokinetic assessments. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing established and recommended analytical methodologies for the thorough characterization of this compound. The protocols herein are designed to be self-validating and are grounded in established analytical principles for related molecular structures.

Compound Profile

  • IUPAC Name: 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

  • Molecular Formula: C₅H₇N₃OS

  • Molecular Weight: 157.19 g/mol

  • Chemical Structure:

    
    
    

    (Note: An illustrative structure is provided as a placeholder. The precise stereochemistry and tautomeric form should be confirmed experimentally.)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. A reversed-phase method is recommended due to the compound's moderate polarity. The following protocol is based on established methods for similar thiouracil derivatives and serves as an excellent starting point for method development and validation.[1][2][3]

Rationale for Method Design

The choice of a C18 stationary phase provides a versatile hydrophobic interaction mechanism suitable for a wide range of polar and non-polar analytes. The mobile phase, a combination of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention time and peak shape. Acetonitrile is selected for its low UV cutoff and viscosity, while the phosphate buffer maintains a stable pH to ensure consistent ionization of the analyte, leading to reproducible retention times. UV detection is chosen based on the anticipated chromophoric nature of the pyrimidine ring system.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid for buffer preparation.

  • 0.45 µm syringe filters for sample preparation.

2. Chromatographic Conditions:

ParameterRecommended SettingJustification
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH 3.0)Buffering capacity for reproducible retention.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Gradient 10-70% B over 15 minutesTo ensure elution of the main peak and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor improved peak shape and run-to-run reproducibility.
Detection Wavelength 275 nmBased on typical absorbance maxima for thiouracil derivatives.[4]
Injection Volume 10 µLA standard volume for analytical HPLC.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample at a concentration expected to fall within the calibration range, using the same diluent as the standards. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is a powerful tool for confirming the molecular weight and aiding in the structural elucidation of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its potential metabolites or degradation products.

Rationale for Method Design

Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺, which directly confirms the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion and provide structural information.

Experimental Protocol

1. Instrumentation:

  • A mass spectrometer equipped with an ESI source (e.g., Triple Quadrupole or Q-TOF).

  • Direct infusion pump or a liquid chromatograph for sample introduction.

2. Mass Spectrometry Conditions:

ParameterRecommended Setting (Positive Ion Mode)Justification
Ionization Mode Electrospray Ionization (ESI)Soft ionization suitable for the analyte.
Polarity PositiveExpected to form a stable [M+H]⁺ ion.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Cone Voltage 30 VTo facilitate ion transfer and minimal in-source fragmentation.
Desolvation Gas Flow 600 L/hr (Nitrogen)To aid in droplet desolvation.
Desolvation Temp. 350 °CTo ensure efficient solvent evaporation.
Mass Range m/z 50-500To cover the expected molecular ion and fragment ions.

3. Expected Fragmentation: The fragmentation of N-substituted pyrimidines often involves the loss of small neutral molecules from the ring and cleavage of the substituent.[5] For 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the expected protonated molecular ion would be at m/z 158.0. Key fragment ions could arise from the loss of isothiocyanic acid (HNCS) or cleavage related to the amino and methyl groups.

Workflow for MS Analysis

G H_CH3 Singlet ~3.3 ppm Structure 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one H_CH3->Structure confirms N-CH₃ H_C5H Singlet ~5.5 ppm H_C5H->Structure confirms C₅-H H_NH2 Broad Singlet ~7.0 ppm H_NH2->Structure confirms -NH₂ H_NH Broad Singlet ~11.5 ppm H_NH->Structure confirms N₃-H C_CH3 ~30 ppm C_CH3->Structure confirms N-CH₃ C_C5 ~95 ppm C_C5->Structure confirms C₅ C_C6 ~150 ppm C_C6->Structure confirms C₆ C_CO ~162 ppm C_CO->Structure confirms C=O C_CS ~175 ppm C_CS->Structure confirms C=S

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This compound, a substituted pyrimidine, exhibits significant polarity, which presents challenges for retention and resolution in traditional reversed-phase chromatography. The described method utilizes a polar-embedded stationary phase to achieve excellent peak shape and retention. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in contexts such as purity assessment, stability studies, and quality control. The method has been developed and validated in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

Introduction: The Analytical Challenge

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring multiple polar functional groups, including an amino group, a ketone, and a thiourea moiety within the pyrimidine ring. Its structure is analogous to endogenous nucleobases and related therapeutic agents. The high polarity of such molecules often leads to poor retention on conventional C18 stationary phases, resulting in elution near the void volume and inadequate separation from other polar impurities.[5][6]

Developing a robust HPLC method requires careful consideration of the stationary and mobile phases to ensure adequate hydrophobic interaction for retention while mitigating undesirable secondary interactions.[7] This note details a systematic approach to method development, culminating in a validated protocol suitable for its intended purpose. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8]

Causality of Experimental Design

Stationary Phase Selection

Given the polar nature of the analyte, a standard C18 column is often suboptimal. To enhance retention, a stationary phase with a polar-embedded group was selected. These columns incorporate a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. This design offers several advantages:

  • Enhanced Polar Analyte Retention: The polar group promotes interaction with polar analytes, providing a secondary retention mechanism to complement hydrophobic interactions.[9]

  • Aqueous Compatibility: It prevents the "phase collapse" or "dewetting" that can occur with highly aqueous mobile phases on traditional C18 columns, ensuring reproducible retention times.

  • Reduced Silanol Interactions: The embedded polar group shields residual silanols on the silica surface, leading to improved peak symmetry by minimizing tailing.

Mobile Phase Optimization

A simple mobile phase consisting of a phosphate buffer and acetonitrile was chosen.

  • pH Control: The phosphate buffer is used to maintain a consistent pH. For a compound with amino groups, controlling the pH is critical to ensure a consistent ionization state, which directly impacts retention time and peak shape. A pH around 3.0 was selected to ensure the amino group is protonated, enhancing its interaction with the stationary phase.

  • Organic Modifier: Acetonitrile is a common organic modifier in reversed-phase HPLC. A gradient elution was selected to ensure that any potential, less polar impurities are eluted effectively from the column while providing a sharp, well-resolved peak for the main analyte.

Detection Wavelength

The UV spectrum of the analyte was determined to select an optimal wavelength for detection. The chosen wavelength of 275 nm corresponds to a high absorbance region for the pyrimidine chromophore, ensuring high sensitivity for the analysis.

Experimental Workflow

The overall workflow for the analysis is depicted below. It follows a standard procedure from sample preparation to data acquisition and analysis, incorporating system suitability checks to ensure the validity of the results.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A Mobile Phase & Diluent Preparation C System Equilibration A->C Buffer, Organic Solvent B Standard & Sample Solution Preparation E Sample Injection & Data Acquisition B->E Inject Standard/Sample D System Suitability Test (SST) C->D Equilibrated System D->C SST Failed D->E SST Passed F Peak Integration & Quantification E->F Chromatographic Data G Result Reporting & Verification F->G Calculated Results

Figure 1: General workflow for the HPLC analysis.

Detailed Protocols

Materials and Reagents
  • 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Phosphoric Acid (AR Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic parameters. These parameters are a starting point and may require minor adjustments as permitted by USP <621> guidelines to meet system suitability criteria.[10][11]

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-embedded)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (95:5 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh the sample material to achieve a nominal concentration of 100 µg/mL and prepare as described for the standard solution.

System Suitability

Before sample analysis, the chromatographic system must be verified to be adequate for the intended analysis.[10] Inject the standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) ≤ 1.0% for peak area and retention time of 6 replicate injections

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[3][8] The validation characteristics assessed include specificity, linearity, range, accuracy, precision, and robustness.

Validation cluster_nodes center Validated HPLC Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity & Range (R² > 0.999) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision Robustness Robustness center->Robustness

Figure 2: Core parameters for method validation.

Validation Results Summary
Validation ParameterResult
Specificity The peak for the analyte was shown to be pure and free from interference from the placebo and degradation products.
Linearity (Range) Linear over the range of 50-150% of the nominal concentration (50-150 µg/mL) with a correlation coefficient (r²) > 0.999.
Accuracy Mean recovery was between 98.0% and 102.0% at three concentration levels.
Precision - Repeatability (Intra-day): RSD ≤ 1.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0%
Robustness The method was found to be robust with respect to minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The use of a polar-embedded stationary phase successfully addresses the challenge of retaining and resolving this polar compound. This method is suitable for routine quality control and research applications.

References

  • <621> CHROM
  • <621> CHROMATOGRAPHY (Altern
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Understanding the L
  • <621> Chromatography - US Pharmacopeia (USP) Harmonized Standard.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • Are You Sure You Understand USP <621>?
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Quality Guidelines - ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic m
  • Reverse Phase Chrom

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Key Heterocycle

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents.[1] The presence of amino, methyl, and thioxo functional groups on this heterocyclic core imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such organic molecules. Its ability to provide detailed information about the chemical environment of individual protons and carbons allows for the confirmation of molecular structure, assessment of purity, and study of intermolecular interactions. This application note provides a comprehensive guide to the NMR spectroscopic analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, including detailed protocols for sample preparation and the interpretation of 1D and 2D NMR data.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
C5-H~5.0 - 5.5sThe lone proton on the pyrimidine ring. Its chemical shift is influenced by the adjacent amino and carbonyl groups.
NH₂~6.5 - 7.5br sA broad singlet due to the two exchangeable protons of the amino group. The chemical shift can vary with concentration and temperature.
N1-CH₃~3.2 - 3.5sA sharp singlet corresponding to the three protons of the N-methyl group. N-methylation at the N1 position typically results in a downfield shift compared to an N3-methyl group.[2]
N3-H~11.0 - 12.0br sA broad singlet for the exchangeable proton on the N3 nitrogen. This proton is often involved in hydrogen bonding.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2 (C=S)~175 - 180The thiocarbonyl carbon, typically found at a very downfield chemical shift.
C4 (C=O)~160 - 165The carbonyl carbon.
C6~150 - 155The carbon atom attached to the amino group. Methylation at N1 is known to cause a deshielding (downfield) effect at C6.[2]
C5~85 - 95The carbon atom bonded to the C5-H proton.
N1-CH₃~30 - 35The carbon of the N-methyl group.

Experimental Protocols

I. Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR data is directly dependent on the meticulous preparation of the sample.

Materials:

  • 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial

  • Kimwipes

Protocol:

  • Glassware Preparation: Ensure the NMR tube, vial, and Pasteur pipette are scrupulously clean and dry to prevent contamination.

  • Weighing the Sample: Accurately weigh the desired amount of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one into the small vial.

  • Solvent Selection & Dissolution:

    • Rationale: DMSO-d₆ is the solvent of choice for this compound due to its excellent ability to dissolve polar, hydrogen-bonding solutes. Its deuterium signal provides a stable lock for the spectrometer.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.

    • Gently swirl the vial to dissolve the compound completely. If necessary, gentle warming or sonication can be employed. A clear, homogenous solution is critical.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution into the NMR tube.

    • To remove any particulate matter, a small plug of cotton or glass wool can be placed in the Pasteur pipette to act as a filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram of the Sample Preparation Workflow:

G A Weigh Compound (5-50 mg) B Dissolve in DMSO-d6 (0.6-0.7 mL) in a Vial A->B Add Solvent C Filter Solution through Pipette with Cotton Plug B->C Ensure Homogeneity D Transfer to Clean NMR Tube C->D Remove Particulates E Cap and Label the NMR Tube D->E Final Step

Caption: Workflow for preparing the NMR sample.

II. NMR Instrument Setup and Data Acquisition

Instrument: 400 MHz (or higher field) NMR Spectrometer

General Setup:

  • Insert the sample into the spinner turbine and place it in the spectrometer.

  • Lock onto the deuterium signal of DMSO-d₆.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: ~200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Advanced 2D NMR Experiments for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments are highly recommended.

Diagram of 2D NMR Correlation Logic:

G H5 C5-H C4 C4 (C=O) H5->C4 HMBC (nJ) C5 C5 H5->C5 HSQC (1J) C6 C6 H5->C6 HMBC (nJ) N1CH3 N1-CH3 C2 C2 (C=S) N1CH3->C2 HMBC (nJ) N1CH3->C6 HMBC (nJ) N1CH3_C N1-CH3 (C) N1CH3->N1CH3_C HSQC (1J) NH2 NH2 N3H N3-H

Caption: Key 2D NMR correlations for structure elucidation.

I. DEPT-135: Differentiating Carbon Types
  • Purpose: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to distinguish between CH, CH₂, and CH₃ groups.

  • Expected Outcome:

    • CH (C5): Positive signal.

    • CH₃ (N1-CH₃): Positive signal.

    • Quaternary Carbons (C2, C4, C6): No signal.

II. COSY: Identifying Proton-Proton Couplings
  • Purpose: Correlation SpectroscopY (COSY) reveals protons that are coupled to each other, typically through two or three bonds.

  • Expected Outcome: For this specific molecule, no significant COSY cross-peaks are expected as all the proton signals are predicted to be singlets and are not coupled to each other. The exchangeable protons (NH and NH₂) generally do not show sharp correlations.

III. HSQC: Direct Carbon-Proton Correlations
  • Purpose: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling).

  • Expected Correlations:

    • A cross-peak between the C5-H proton signal and the C5 carbon signal.

    • A cross-peak between the N1-CH₃ proton signal and the N1-CH₃ carbon signal.

IV. HMBC: Long-Range Carbon-Proton Correlations
  • Purpose: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule and assigning quaternary carbons.

  • Expected Key Correlations:

    • From C5-H: Correlations to C4 (C=O) and C6. This helps to confirm the position of the only ring proton.

    • From N1-CH₃: Correlations to C2 (C=S) and C6. This confirms the attachment of the methyl group to the N1 position.

    • From NH₂: A potential correlation to C6, although this can sometimes be weak.

Conclusion and Best Practices

This application note provides a robust framework for the NMR spectroscopic analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. By following the detailed protocols for sample preparation and employing a suite of 1D and 2D NMR experiments, researchers can confidently determine and verify the structure of this important heterocyclic compound. For researchers in drug discovery and development, obtaining high-quality, unambiguous NMR data is a critical step in ensuring the identity and purity of synthesized compounds, forming the foundation for further biological evaluation.

References

  • Chauhan, S. & Still, I. W. J. (1978). Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil derivatives. Canadian Journal of Chemistry, 56(5), 725-729. [Link]

  • El-Kalyoubi, S., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5371. [Link]

  • Koulibaly, A. S., et al. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 12(1), 1-6. [Link]

  • Kottur, M. G., et al. (2021). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules, 26(11), 3326. [Link]

  • Grivas, S. (1978). Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil derivatives. Acta Chemica Scandinavica Series B, 32, 204-206. [Link]

  • Al-Azzawi, A. M. (2015). Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. IOSR Journal of Applied Chemistry, 8(1), 50-57. [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-368. [Link]

  • Shkurko, O. P. & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1357–1360. [Link]

  • PubChem. (n.d.). Methylthiouracil. [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chem IJ, 11(2). [Link]

  • El-Gendy, A. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5038. [Link]

  • Mary, Y. S., et al. (2018). Spectroscopic (FT-IR, FT Raman and UV-Vis), Quantum Computational and Molecular Docking studies on Propylthiouracil. Journal of Molecular Structure, 1155, 335-346. [Link]

  • PubChem. (n.d.). 6-Amino-1-methyluracil. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). METHYLTHIOURACIL. In Some Thyrotropic Agents. International Agency for Research on Cancer. [Link]

  • Marinova, P., et al. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules, 28(22), 7529. [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chem IJ, 11(2). [Link]

  • Abdel-Fattah, A. M. & Attaby, F. A. (2012). Synthesis, Reactions, and Characterization of 6-Amino-4-(Benzo[b]Thiophen-2-YL)-2-Thioxo-1, 2-Dihydropyridine-3, 5-Dicarbonitrile and Some Derived Thieno[2, 3-b]Pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(5), 555-568. [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]

  • Amerigo Scientific. (n.d.). 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. [Link]

  • Carvalho, R. B. & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology. [Link]

  • NIST. (n.d.). Methylthiouracil. NIST Chemistry WebBook. [Link]

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High-Resolution Mass Spectrometric Characterization and Fragmentation Analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and in-depth analysis for the characterization of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a substituted thiouracil derivative, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Thiouracil analogs are a critical class of compounds in medicinal chemistry and drug development, often investigated for their antithyroid or antiviral activities. Accurate structural confirmation and sensitive detection are paramount for their study in various matrices. This guide details a robust methodology employing Electrospray Ionization (ESI) for the generation of intact molecular ions and Collision-Induced Dissociation (CID) for structural elucidation through tandem mass spectrometry (MS/MS). We present optimized parameters for sample preparation, chromatographic separation, and mass analysis, alongside a comprehensive discussion of the observed fragmentation pathways. This document serves as a foundational resource for researchers requiring definitive identification and characterization of this and structurally related pyrimidine analogs.

Introduction: The Analytical Imperative for Thiouracil Analogs

Substituted pyrimidines, particularly thiouracil derivatives like 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, form the backbone of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their precise chemical structure. Mass spectrometry (MS) has emerged as an indispensable tool for the structural analysis of such small molecules due to its exceptional sensitivity, speed, and specificity.[3][4]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem MS capabilities (MS/MS), provides unambiguous elemental composition from accurate mass measurements and detailed structural information from fragmentation patterns.[5][6] Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like pyrimidine analogs, as it is a soft ionization method that typically produces intact protonated or deprotonated molecular ions, preserving the molecule for subsequent fragmentation analysis.[7][8]

This guide provides a self-validating framework for the mass spectrometric analysis of the title compound. The causality behind each step—from solvent choice to collision energy selection—is explained to empower the scientist not just to replicate the protocol but to adapt it for novel, related structures.

Analyte Profile & Instrumental Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of method development.

Chemical Properties

The key properties of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are summarized below. The accurate mass is the most critical parameter for HRMS identification.

PropertyValue
Chemical Structure Chemical structure of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Molecular Formula C₅H₇N₃OS
Monoisotopic Mass 157.03135 Da
Calculated [M+H]⁺ 158.03863 Da
Calculated [M-H]⁻ 156.02408 Da
Key Functional Groups Amine, Thioamide, Amide, Methyl Group
Rationale for Instrumentation Choice

The selection of an LC-QTOF (Quadrupole Time-of-Flight) or LC-Orbitrap system is recommended. The rationale is twofold:

  • High Mass Accuracy: These instruments provide mass accuracy typically below 5 ppm, which is essential for confidently determining the elemental formula of the parent ion and its fragments.[6]

  • Tandem MS (MS/MS) Capability: The ability to isolate the precursor ion (e.g., [M+H]⁺) and induce fragmentation via Collision-Induced Dissociation (CID) is crucial for confirming the molecular structure.[4][9]

Experimental Protocols & Workflows

The following sections provide step-by-step protocols for sample preparation and LC-HRMS analysis. The overall experimental process is visualized in the workflow diagram below.

G cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: LC-HRMS Analysis cluster_data Part 3: Data Interpretation A Weigh Pure Standard B Dissolve in Methanol (Stock Solution) A->B C Dilute to Working Concentration (e.g., 1 µg/mL) in Mobile Phase A B->C D Filter (if necessary) and Transfer to Vial C->D E Inject Sample into LC System D->E F Chromatographic Separation E->F G Electrospray Ionization (ESI) F->G H Full Scan MS1 Analysis (Accurate Mass) G->H I Targeted MS/MS Analysis (Fragmentation) H->I J Confirm Elemental Composition (from MS1 Data) I->J K Elucidate Fragmentation Pathway (from MS/MS Data) J->K L Structural Confirmation K->L

Caption: General experimental workflow from sample preparation to structural confirmation.

Protocol 1: Preparation of Analytical Standard

This protocol is designed for a pure, solid standard of the analyte.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Dissolve in 1.0 mL of LC-MS grade methanol. Vortex for 30 seconds to ensure complete dissolution.

    • Causality: Methanol is an excellent solvent for polar organic molecules and is fully compatible with reverse-phase chromatography and ESI.[10][11]

  • Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the 1 mg/mL stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This creates a 10 µg/mL intermediate solution. Then, transfer 100 µL of this intermediate solution into 900 µL of the initial mobile phase to achieve the final concentration of 1 µg/mL.

    • Causality: Diluting in the mobile phase ensures peak shape integrity and compatibility with the LC system.[11] A concentration of ~1 µg/mL is typically sufficient to produce a strong signal without causing detector saturation.

  • Final Step: Transfer the final working solution to a 2 mL autosampler vial. If any precipitation is observed, filter the solution through a 0.22 µm PTFE syringe filter.

Protocol 2: LC-HRMS Method Parameters

These parameters serve as a validated starting point and can be optimized for specific instrumentation.

ParameterRecommended SettingRationale
LC System UPLC/HPLCProvides separation from potential impurities.[9]
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Excellent retention for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for reversed-phase chromatography.
Gradient 5% B to 95% B over 8 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 2-5 µL
MS System QTOF or OrbitrapRequired for high mass accuracy and MS/MS.
Ionization Mode ESI, PositiveThe molecule contains multiple basic sites (nitrogens) readily protonated.[8]
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process.
Drying Gas Temp. 300 - 350 °CFacilitates solvent evaporation and ion desolvation.
Drying Gas Flow 8 - 12 L/min
MS1 Scan Range m/z 50 - 500Covers the expected mass of the analyte and potential fragments.
MS/MS Mode Targeted MS/MS or Data-Dependent Acquisition (DDA)
Precursor Ion m/z 158.0386The [M+H]⁺ ion.
Collision Energy 10-40 eV (Ramped)A ramp of collision energies ensures the capture of both low-energy (major fragments) and high-energy (smaller fragments) dissociation products.

Results and Discussion: Interpreting the Mass Spectra

Full Scan (MS1) Analysis: Elemental Composition Confirmation

Analysis in positive ESI mode is expected to yield an intense ion corresponding to the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the confirmation of its elemental composition.

IonFormulaTheoretical m/zObserved m/z (Example)Mass Error (ppm)
[M+H]⁺ [C₅H₈N₃OS]⁺158.03863158.03841-1.4

A mass error of < 5 ppm provides strong evidence for the assigned elemental formula, C₅H₇N₃OS, thereby confirming the identity of the analyte.

Tandem MS (MS/MS) Analysis: Structural Elucidation

To confirm the compound's structure, the [M+H]⁺ precursor ion at m/z 158.04 is isolated and subjected to collision-induced dissociation (CID). The resulting product ions reveal the molecule's connectivity. The fragmentation of pyrimidine and thiouracil derivatives is often characterized by cleavages of the heterocyclic ring and losses of small neutral molecules.[12][13]

The proposed fragmentation pathway for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is detailed below.

Caption: Proposed ESI+ fragmentation pathway for the [M+H]⁺ ion of the target analyte.

Discussion of Major Fragmentation Pathways:

  • Formation of Fragment A (m/z 125.02): A primary and highly characteristic fragmentation for molecules with a primary amine group is the neutral loss of ammonia (NH₃; 17.03 Da). This pathway involves the elimination of the 6-amino group, resulting in the stable ion at m/z 125.02.

  • Formation of Fragment B (m/z 97.04): This fragment arises from the characteristic cleavage of the thiourea moiety within the pyrimidine ring. The loss of isothiocyanic acid (HNCS; 59.01 Da) is a hallmark fragmentation for thiouracil derivatives.[12] This cleavage provides definitive evidence for the thio-substituted C2 position.

  • Formation of Fragment C (m/z 112.03): The loss of the C4-carbonyl group and the adjacent nitrogen as isocyanic acid (HNCO; 43.01 Da) represents an alternative ring cleavage pathway, yielding the fragment ion at m/z 112.03.

  • Formation of Fragment D (m/z 86.01): This smaller fragment can be formed via subsequent fragmentation of Fragment B through the loss of a methyl radical (•CH₃), although this is less common in typical CID. A more likely route is a more complex ring rearrangement and cleavage. Its presence further supports the overall proposed structure.

The combination of an accurate mass measurement of the parent ion and the presence of these structurally diagnostic fragment ions provides a highly confident identification of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Conclusion

This application note presents a comprehensive and robust LC-HRMS method for the unambiguous identification and structural characterization of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The protocol leverages the strengths of electrospray ionization for generating a high abundance of the protonated molecular ion, whose elemental composition is confirmed by accurate mass measurement. Subsequent tandem mass spectrometry analysis provides characteristic fragment ions that validate the core pyrimidine structure and the positions of its substituents. The detailed protocols and fragmentation analysis described herein can be readily implemented by researchers in pharmaceutical and chemical analysis and can serve as a template for the characterization of other novel thiouracil analogs.

References

  • Rožman, M. (2003). Electrospray Tandem Mass-Spectrometric Analysis of Diastereo- And Stereoisomeric Pyrimidine Nucleoside Analogues Based on the 1,3-dihydrobenzo[c]furan Core. Carbohydrate Research, 338(22), 2311-24. Available at: [Link]

  • Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-6. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Frańska, M. (2005). Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. Semantic Scholar. Available at: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Abballe, F. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Ghosh, C., et al. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

  • Jacobsen, J. H., Schmiegelow, K., & Nersting, J. (2012). Liquid chromatography-tandem mass spectrometry quantification of 6-thioguanine in DNA using endogenous guanine as internal standard. Journal of Chromatography B, 881-882, 115-8. Available at: [Link]

  • mzCloud. (2015). 6 Methyl 2 thiouracil. Available at: [Link]

  • MDPI. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Available at: [Link]

  • ResearchGate. (2015). 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl). Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-1-methyluracil. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methylthiouracil. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Methylthiouracil. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Available at: [Link]

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  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

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Application Notes and Protocols: 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiouracil Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The pyrimidine nucleus, and specifically the 6-amino-2-thiouracil scaffold, represents one such framework. Its derivatives are of special interest due to their remarkable and diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] The core structure, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (also known as 6-amino-1-methyl-2-thiouracil), serves as a versatile and powerful starting material for the synthesis of a vast library of therapeutic candidates.[2][3]

The structural analogy of the pyrimidine ring to the nucleobases found in DNA and RNA provides a logical basis for its role as an antimetabolite, interfering with nucleic acid synthesis and other fundamental cellular processes.[4] The presence of the thio-group, the amino group, and various substitution points on the ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis and application of this key heterocyclic compound, complete with detailed protocols for its synthesis and biological evaluation.

Section 1: Synthesis of the Core Scaffold

The foundational step in leveraging this scaffold is its efficient synthesis. The most common and reliable method is a base-catalyzed condensation reaction.

Protocol 1.1: Synthesis of 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

This protocol describes the synthesis via the reaction of ethyl cyanoacetate with 1-methylthiourea, a variation of a general method for producing 6-aminouracil derivatives.[5][6]

Principle: This reaction is a cyclocondensation where the activated methylene group of ethyl cyanoacetate reacts with the nucleophilic nitrogens of 1-methylthiourea. A strong base, such as sodium ethoxide, is used to deprotonate the ethyl cyanoacetate, forming a carbanion that initiates the reaction cascade, leading to ring closure and the formation of the stable pyrimidine ring.

Materials:

  • Ethyl cyanoacetate

  • 1-Methylthiourea

  • Sodium metal

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Distilled Water

  • Standard reflux apparatus, magnetic stirrer, ice bath, and filtration equipment

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small, freshly cut pieces of sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely until it is fully dissolved. This exothermic reaction generates the sodium ethoxide catalyst in situ.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 1-methylthiourea (1.0 equivalent) and stir until dissolved. Subsequently, add ethyl cyanoacetate (1.0 equivalent) dropwise to the mixture at room temperature.

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux and maintain this temperature for 10-12 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH reaches approximately 6.[5] A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven overnight to yield 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a solid.

Causality Behind Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and a flame-dried flask is critical because sodium metal reacts violently with water. Furthermore, the presence of water would consume the sodium ethoxide catalyst, hindering the necessary deprotonation of ethyl cyanoacetate.

  • Inert Atmosphere: Prevents the oxidation of the highly reactive sodium ethoxide.

  • Acidification: Neutralizing with acetic acid protonates the pyrimidine salt formed during the reaction, causing the neutral, less soluble product to precipitate out of the solution, allowing for easy isolation.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Isolation EC Ethyl Cyanoacetate Add_Reactants 2. Add Methylthiourea, then Ethyl Cyanoacetate EC->Add_Reactants MT 1-Methylthiourea MT->Add_Reactants Na Sodium Metal Na_EtOH 1. Prepare Sodium Ethoxide (Na in EtOH) Na->Na_EtOH EtOH Anhydrous Ethanol EtOH->Na_EtOH Na_EtOH->Add_Reactants Catalyst Reflux 3. Heat to Reflux (10-12 hours) Add_Reactants->Reflux Cool 4. Cool to Room Temp Reflux->Cool Acidify 5. Neutralize with Acetic Acid (pH 6) Cool->Acidify Filter 6. Filter Precipitate Acidify->Filter Wash 7. Wash with Water & Ethanol Filter->Wash Dry 8. Dry Product Wash->Dry Final_Product Final Product: 6-Amino-1-methyl-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one Dry->Final_Product

Caption: Workflow for the synthesis of the core scaffold.

Section 2: Anticancer Applications

The thiouracil scaffold is a cornerstone in the development of novel anticancer agents.[1] Derivatives have been shown to target a range of cellular machinery essential for cancer cell proliferation and survival.

Mechanisms of Action

Derivatives of 6-amino-1-methyl-2-thiouracil exert their anticancer effects through multiple mechanisms:

  • Enzyme Inhibition: Many derivatives function as potent enzyme inhibitors. They have been shown to target Thymidylate Synthase (TS), a crucial enzyme in DNA synthesis, and Cyclin-Dependent Kinase 2A (CDK2A), which regulates cell cycle progression.[7][8] Other targets include Histone Deacetylases (HDACs), whose inhibition leads to changes in gene expression that can induce apoptosis.[9]

  • Cell Cycle Arrest: By inhibiting kinases like CDK2, these compounds can halt the cell cycle at various checkpoints (e.g., G1/S or G2/M phase), preventing cancer cells from dividing.[7]

  • Induction of Apoptosis: Thiouracil derivatives can trigger programmed cell death (apoptosis) in cancer cells, often as a downstream effect of cell cycle arrest or enzyme inhibition.[9] This is frequently measured by observing increased levels of key apoptosis markers like caspase-3 and caspase-8.[9]

  • Inhibition of Motor Proteins: Some bis(thiouracil) derivatives have shown activity against the motor protein Eg5, which is essential for the formation of the mitotic spindle during cell division.[10]

cluster_cell_cycle Cell Cycle Progression Thiouracil Thiouracil Derivatives CDK2 CDK2 Thiouracil->CDK2 Inhibits TS Thymidylate Synthase (TS) Thiouracil->TS Inhibits Eg5 Kinesin Eg5 Thiouracil->Eg5 Inhibits Cell_Arrest Cell Cycle Arrest Thiouracil->Cell_Arrest Leads to G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2->G1 Drives G1/S Transition TS->S Required for Eg5->M Forms Mitotic Spindle Apoptosis Apoptosis Cell_Arrest->Apoptosis Can Induce

Caption: Anticancer mechanisms of thiouracil derivatives.
Data Summary: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound TypeCancer Cell LineIC₅₀ (µg/mL)Target/MechanismReference
5,5'-(phenylmethylene)bis(6-amino-2-thiouracil)HeLa (Cervical)4.18 - 10.20Eg5 Inhibition[10]
2-thiouracil-5-sulfonamide (Compound 6e)A-2780 (Ovarian)6.13CDK2A Inhibition[7]
2-thiouracil-5-sulfonamide (Compound 6e)HT-29 (Colon)8.24CDK2A Inhibition[7]
2-thiouracil-5-sulfonamide (Compound 6e)MCF-7 (Breast)5.38CDK2A Inhibition[7]
2-thiouracil-5-sulfonamide (Compound 6e)HepG2 (Liver)7.15CDK2A Inhibition[7]
Thiouracil Derivative (Compound 7e)HCT116 (Colon)Not specifiedHDAC Inhibition[9]
Protocol 2.1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[11] The concentration of these crystals, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (a known anticancer drug like 5-Fluorouracil or Doxorubicin).[1][11] Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the cells or formazan crystals. Add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the purple crystals.[11] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Section 3: Antibacterial Applications

With the rise of multidrug-resistant bacteria, novel antibacterial agents are urgently needed. Pyrimidine derivatives have shown significant promise in this area, demonstrating activity against a range of pathogens, including resistant strains.[12][13]

Mechanisms of Action
  • Inhibition of Cell Division: Certain thiophenyl-pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting FtsZ, a protein that forms the Z-ring at the division site. This disruption of polymerization is a bactericidal mode of action.[12]

  • Biofilm Inhibition: Multisubstituted pyrimidines have demonstrated potent activity in both inhibiting the formation of new biofilms and killing bacteria within pre-formed biofilms of pathogens like Staphylococcus aureus.[14]

  • Broad-Spectrum Activity: Different substitution patterns can yield compounds with activity against both Gram-positive (e.g., S. aureus, VRE) and Gram-negative (e.g., E. coli) bacteria.[12][13][15]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration at which no turbidity is observed.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

Procedure:

  • Compound Preparation: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Section 4: Antiviral Applications

The 6-aminothiouracil scaffold has also served as a template for the development of broad-spectrum antiviral agents active against both DNA and RNA viruses.[16][17]

Mechanisms of Action

The primary antiviral mechanism identified for certain uracil-based compounds is the inhibition of viral entry. For enveloped viruses, such as influenza, coronaviruses, and flaviviruses, these compounds can target the viral envelope.[18] Some derivatives are photosensitizers that, upon light exposure, generate reactive oxygen species (ROS) that damage the viral envelope, preventing the virus from fusing with the host cell membrane.[18] Other heterocyclic compounds have been found to act as non-nucleoside polymerase inhibitors, directly targeting the viral replication machinery.[19]

Protocol 4.1: Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay is used to quantify the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Principle: Host cells are seeded in a microplate and infected with a virus that causes a visible CPE (e.g., cell rounding, detachment, lysis). The cells are simultaneously treated with various concentrations of the test compound. An effective antiviral agent will protect the cells from virus-induced death, which can be quantified using a cell viability stain like crystal violet or the MTT assay described previously.[16]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • Virus stock with a known titer

  • 96-well culture plates

  • Test compounds and a positive control antiviral (e.g., Ribavirin, Oseltamivir)[16]

  • Cell viability staining solution (e.g., Crystal Violet solution with methanol/formaldehyde)

  • PBS and culture medium

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

  • Infection and Treatment: Remove the culture medium. Add the virus (at a pre-determined multiplicity of infection, MOI) and serial dilutions of the test compound to the wells simultaneously.

  • Controls: Include several essential controls:

    • Cell Control: Cells with medium only (no virus, no compound).

    • Virus Control: Cells with virus and medium only (no compound).

    • Toxicity Control: Cells with compound only (no virus) to assess compound cytotoxicity.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).

  • Staining:

    • Carefully wash the wells with PBS to remove dead cells.

    • Fix the remaining adherent (viable) cells with a fixing agent (e.g., 4% paraformaldehyde).

    • Stain the fixed cells with 0.5% crystal violet solution for 20-30 minutes.

  • Quantification:

    • Thoroughly wash the plate with water to remove excess stain and allow it to dry.

    • Solubilize the stain by adding a solvent like methanol or isopropanol.

    • Read the absorbance on a plate reader at ~570 nm.

  • Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus and cell controls. Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) to calculate the Selectivity Index (SI = CC₅₀/EC₅₀), a critical measure of antiviral potential.

Start 1. Seed Host Cells in 96-well plate Incubate1 2. Incubate 24h to form monolayer Start->Incubate1 Treat 3. Add Virus + Serial Dilutions of Compound Incubate1->Treat Incubate2 5. Incubate 48-72h (until CPE visible) Treat->Incubate2 Controls 4. Prepare Controls (Cell, Virus, Toxicity) Controls->Incubate2 Wash1 6. Wash with PBS Incubate2->Wash1 Fix 7. Fix Viable Cells Wash1->Fix Stain 8. Stain with Crystal Violet Fix->Stain Wash2 9. Wash Excess Stain Stain->Wash2 Dry 10. Dry Plate Wash2->Dry Solubilize 11. Solubilize Stain Dry->Solubilize Read 12. Read Absorbance (~570 nm) Solubilize->Read Analyze 13. Calculate EC₅₀, CC₅₀, SI Read->Analyze

Caption: Experimental workflow for the CPE inhibition assay.

Conclusion and Future Perspectives

6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is more than just a chemical compound; it is a gateway to a vast chemical space of therapeutically relevant molecules. Its derivatives have consistently demonstrated potent activity against cancer, bacteria, and viruses, validating the 6-aminothiouracil scaffold as a truly privileged structure in medicinal chemistry. The protocols detailed herein provide a robust framework for the synthesis and evaluation of new analogues.

Future research will likely focus on several key areas: optimizing the pharmacokinetic profiles (ADME/Tox) of lead compounds to improve their drug-like properties, exploring novel biological targets, and leveraging the scaffold in the development of combination therapies to overcome drug resistance. The continued exploration of this versatile building block promises to yield the next generation of innovative medicines.

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The Synthetic Versatility of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A Guide to its Application in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyrimidine core is a recurring motif, celebrated for its presence in a vast array of biologically active compounds and functional materials.[1] Among the diverse family of pyrimidine derivatives, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 1-methyl-6-amino-2-thiouracil, stands out as a particularly versatile and powerful building block. Its unique arrangement of functional groups—a nucleophilic thioamide, a reactive 6-amino group, and the pyrimidine ring itself—offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of its synthetic applications, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

The inherent reactivity of this molecule is governed by the interplay of its functional groups. The thioamide moiety provides a soft nucleophilic sulfur center, which is the primary site for alkylation, and the endocyclic nitrogens. The 6-amino group, in conjugation with the pyrimidine ring, behaves as a vinylogous amidine, rendering the C5 position susceptible to electrophilic attack and enabling participation in cyclocondensation reactions.[2] This electronic nature is the foundation for its utility in constructing a variety of fused heterocyclic systems, many of which are of significant pharmacological interest.[3][4]

Synthesis of the Building Block

The preparation of 6-aminouracil derivatives is a well-established process, typically achieved through the condensation of a β-keto ester equivalent with a urea or thiourea derivative.[5] For the target compound, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a reliable route involves the condensation of ethyl cyanoacetate with 1-methylthiourea.

Protocol 1: Synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

This protocol is adapted from the general method for the synthesis of 6-aminouracils.[5]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • 1-Methylthiourea

  • Ethyl cyanoacetate

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (0.1 mol, 2.3 g) in small pieces to anhydrous ethanol (150 mL). Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add 1-methylthiourea (0.1 mol, 9.01 g) and ethyl cyanoacetate (0.1 mol, 11.31 g).

  • Reaction: Heat the reaction mixture to reflux with stirring for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the mixture to room temperature, carefully neutralize it by adding glacial acetic acid dropwise until a pH of approximately 6 is reached.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash it thoroughly with cold distilled water, and then with a small amount of cold ethanol.

  • Drying: Dry the product in a desiccator or a vacuum oven to yield 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a solid.

Safety Precautions:

  • Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere or in a dry solvent.

  • The reaction to form sodium ethoxide is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and avoid ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Application I: Synthesis of Thiazolo[3,2-a]pyrimidines

One of the most prominent applications of this building block is in the synthesis of the thiazolo[3,2-a]pyrimidine scaffold. This is typically a two-step process involving an initial S-alkylation followed by an intramolecular cyclization. The sulfur atom of the thiouracil ring readily attacks α-halo ketones, such as phenacyl bromides, to form an S-alkylated intermediate. This intermediate, upon treatment with a strong acid, undergoes cyclodehydration to furnish the fused thiazole ring.[4]

Workflow for Thiazolo[3,2-a]pyrimidine Synthesis

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization A 6-Amino-1-methyl-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one D S-Alkylated Intermediate A->D 1 B α-Halo Ketone (e.g., Phenacyl Bromide) B->D 2 C Base (e.g., NaOMe) in Solvent (e.g., Methanol) C->D Conditions E S-Alkylated Intermediate G Thiazolo[3,2-a]pyrimidine E->G 3 F Strong Acid (e.g., Conc. H₂SO₄) F->G Catalyst

Caption: General workflow for the two-step synthesis of thiazolo[3,2-a]pyrimidines.

Mechanistic Insight: S-Alkylation and Cyclodehydration

The reaction proceeds through a well-understood mechanism. The thiouracil, in the presence of a base, is deprotonated to form a highly nucleophilic thiolate anion. This anion then participates in an SN2 reaction with the α-halo ketone. The subsequent cyclization is an acid-catalyzed intramolecular nucleophilic attack of the N1 nitrogen of the pyrimidine ring onto the ketone carbonyl, followed by dehydration to form the aromatic thiazole ring.

DOT Script for the Mechanism of Thiazolo[3,2-a]pyrimidine Formation

G cluster_0 S-Alkylation cluster_1 Cyclization Start Thiouracil + Base Thiolate Thiolate Anion Start->Thiolate Deprotonation Intermediate S-Alkylated Intermediate Thiolate->Intermediate SN2 Attack AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->Intermediate Intermediate2 S-Alkylated Intermediate Protonation Protonated Carbonyl Intermediate2->Protonation H+ Cyclized Cyclized Intermediate Protonation->Cyclized Intramolecular Attack Product Thiazolo[3,2-a]pyrimidine Cyclized->Product -H2O

Sources

Application Notes & Protocols: A Framework for Investigating the Antimicrobial Potential of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including antimicrobial, antiviral, and anticancer agents.[1][2][3] Its derivatives are fundamental components of nucleic acids and have been successfully developed into numerous therapeutic agents. The target of this guide, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one , is a novel synthetic compound featuring a substituted aminouracil backbone. The incorporation of a thioxo group and an amino moiety at key positions suggests a high potential for biological activity, making it a compelling candidate for antimicrobial drug discovery programs.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a structured, multi-stage experimental workflow to rigorously evaluate the antimicrobial efficacy and preliminary safety profile of this, or similar, novel pyrimidine derivatives. The protocols herein are designed to be self-validating, providing a logical progression from qualitative screening to quantitative potency and safety assessment.

Part I: Foundational Screening - Establishing a Spectrum of Activity

The initial phase of investigation aims to answer a fundamental question: Does the compound exhibit any antimicrobial activity, and if so, against which types of microorganisms? A broad-spectrum screening assay is the most efficient method to establish this baseline.

Rationale for Initial Screening

Before committing significant resources to quantitative analysis, a qualitative assessment provides a rapid and cost-effective overview of the compound's potential. The agar diffusion method is a classic and reliable technique for this purpose. It allows for the simultaneous testing of the compound against a diverse panel of medically relevant bacteria and fungi, providing a visual indication of antimicrobial action (a "zone of inhibition").

Protocol 1: Agar Well Diffusion Assay

This protocol details a standard method to qualitatively assess the antimicrobial activity of a test compound.

Materials:

  • Test Compound: 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Microbial Strains: A representative panel including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) species.[6][7]

  • Growth Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.[8]

  • Positive Controls: Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative Control: Pure solvent (DMSO).

  • Sterile Petri dishes, sterile cork borer (6 mm), micropipettes, incubator.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize MHA and SDA plates according to the manufacturer's instructions.

  • Inoculum Preparation: Grow microbial cultures overnight in appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][10]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared microbial suspension across the entire surface of the agar plates to create a uniform lawn.

  • Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.

  • Compound Loading: Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL). Aseptically add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate, labeled wells.

  • Incubation: Allow the plates to sit at room temperature for 1 hour to permit diffusion of the compounds into the agar. Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[11]

  • Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare & Pour Mueller-Hinton Agar Plates inoculate Create Bacterial Lawn on Agar Surface prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Standard Inoculum prep_inoculum->inoculate prep_compound Dissolve Compound in DMSO load_wells Load Wells: - Test Compound - Positive Control - Negative Control prep_compound->load_wells punch_wells Punch Wells (6 mm) inoculate->punch_wells punch_wells->load_wells incubate Incubate at 37°C for 18-24 hours load_wells->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Figure 1: Workflow for the Agar Well Diffusion Assay.

Part II: Quantitative Potency Determination

Once antimicrobial activity is confirmed, the next logical step is to quantify its potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Rationale for MIC Determination

The broth microdilution method is a highly efficient and standardized technique for determining MIC values.[10] It allows for the testing of a wide range of compound concentrations in a high-throughput 96-well plate format, conserving valuable test compound while generating precise, reproducible quantitative data.[14] This data is crucial for comparing the compound's potency against different microbes and against established antibiotics.

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test Compound stock solution (e.g., 1024 µg/mL in DMSO).

  • Microbial Strains and adjusted 0.5 McFarland inoculum as prepared in Protocol 1.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB).[8][9]

  • Sterile 96-well U-bottom microtiter plates.

  • Positive Control (no compound) and Negative/Sterility Control (no bacteria).

  • Multichannel pipette.

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first column of wells, resulting in a total volume of 200 µL.

  • Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This creates a concentration gradient (e.g., 512 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Plate Inoculation: Add the diluted bacterial inoculum to each well (except the negative control wells, which receive only sterile broth).

  • Control Wells: Ensure the plate includes wells for a positive control (MHB + inoculum) and a negative control (MHB only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[9]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[12]

MIC_Workflow cluster_plate 96-Well Plate Setup cluster_steps w1 Well 1 (512 µg/mL) w2 Well 2 (256 µg/mL) w1->w2 Serial Dilution w3 Well 3 (128 µg/mL) w2->w3 Serial Dilution w_dots ... w3->w_dots Serial Dilution w10 Well 10 (1 µg/mL) w_dots->w10 Serial Dilution w11 Growth Control (+) w12 Sterility Control (-) step1 1. Add 100µL MHB to all wells. step2 2. Add 100µL compound to Well 1, then serially dilute. step1->step2 step3 3. Add diluted bacterial inoculum (5x10^5 CFU/mL) to wells 1-11. step2->step3 step4 4. Incubate plate at 37°C for 18-20h. step3->step4 step5 5. Read MIC: Lowest concentration with no visible growth. step4->step5

Figure 2: Workflow for Broth Microdilution MIC Assay.
Illustrative Data Presentation

The results of MIC testing are best presented in a clear, tabular format.

Table 1: Hypothetical MIC Values for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Note: These values are for illustrative purposes only and must be determined experimentally.)

Microbial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive8
Enterococcus faecium (VRE)Positive16
Escherichia coli (ATCC 25922)Negative32
Klebsiella pneumoniae (CRE)Negative64
Pseudomonas aeruginosa (ATCC 27853)Negative>128
Acinetobacter baumannii (MDR)Negative64
Candida albicans (ATCC 90028)N/A (Fungus)32

Part III: Defining the Mode of Action: Static vs. Cidal

After determining the concentration at which the compound inhibits growth, it is critical to understand how it inhibits growth. A time-kill kinetics assay differentiates between bacteriostatic agents, which merely prevent replication, and bactericidal agents, which actively kill the bacteria.[15][16]

Rationale for Time-Kill Analysis

For treating severe or life-threatening infections, particularly in immunocompromised patients, a bactericidal agent is often clinically preferred. This assay provides critical pharmacokinetic and pharmacodynamic insights by revealing the rate and extent of bacterial killing over time at different concentrations relative to the MIC.[17]

Protocol 3: Time-Kill Kinetics Assay

Materials:

  • Test compound, microbial inoculum, and MHB as used in the MIC assay.

  • Sterile culture tubes, incubator with shaker, sterile saline or PBS.

  • MHA plates for colony forming unit (CFU) counting.

Step-by-Step Methodology:

  • Preparation: In sterile flasks or tubes, prepare cultures containing MHB and the test compound at concentrations relevant to the MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube with no compound.[11][18]

  • Inoculation: Inoculate each tube with the bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Time-Point Sampling: Incubate all tubes at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), draw an aliquot from each tube.[18]

  • Serial Dilution & Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of appropriate dilutions onto MHA plates.

  • Incubation & Counting: Incubate the MHA plates for 18-24 hours. Count the number of colonies on plates that yield 30-300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ (or 99.9%) reduction in the initial CFU/mL.[15]

Time_Kill_Concept Y_axis log10 CFU/mL X_axis Time (hours) origin X_end origin->X_end Y_end origin->Y_end gc1 gc2 gc1->gc2 Growth Control gc3 gc2->gc3 Growth Control gc4 gc3->gc4 Growth Control bs1 bs2 bs1->bs2 Bacteriostatic bs3 bs2->bs3 Bacteriostatic bs4 bs3->bs4 Bacteriostatic bc1 bc2 bc1->bc2 Bactericidal bc3 bc2->bc3 Bactericidal bc4 bc3->bc4 Bactericidal log_line log_line_end log_line->log_line_end <- 3-log10 reduction

Figure 3: Conceptual Plot of Time-Kill Kinetics.

Part IV: Preliminary Safety & Selectivity Evaluation

A potent antimicrobial compound is only viable as a therapeutic candidate if it is significantly more toxic to microbial cells than to host (mammalian) cells. An in vitro cytotoxicity assay provides the first crucial data point for this assessment.

Rationale for Cytotoxicity Testing

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[9][19] By determining the concentration of the compound that reduces the viability of a mammalian cell line by 50% (IC₅₀), we can compare this value to the MIC. The resulting ratio, known as the Selectivity Index (SI), provides a quantitative measure of the compound's therapeutic window. A higher SI is desirable, indicating greater selectivity for the microbial target.[20]

Protocol 4: In Vitro Cytotoxicity using MTT Assay

Materials:

  • Test Compound.

  • Mammalian Cell Line: A standard, robust cell line such as HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma).

  • Cell Culture Medium: e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: e.g., acidified isopropanol or DMSO.

  • Sterile 96-well flat-bottom plates, incubator with 5% CO₂, microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various compound concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Remove the compound-containing medium and add fresh medium containing the MTT reagent (e.g., 0.5 mg/mL). Incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[19]

  • Formazan Solubilization: Remove the MTT medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).[19]

Calculating the Selectivity Index

The Selectivity Index (SI) is a critical parameter for prioritizing lead compounds.

SI = IC₅₀ (Mammalian Cells) / MIC (Microbial Cells)

Table 2: Hypothetical Selectivity Index Calculation (Note: These values are for illustrative purposes only.)

ParameterValue (µg/mL)
IC₅₀ (HEK293 cells)256
MIC (S. aureus)8
Selectivity Index (SI) 32

An SI value greater than 10 is often considered a promising starting point for a potential therapeutic agent.

Conclusion and Future Directions

This structured workflow provides a robust foundation for the initial characterization of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a potential antimicrobial agent. By progressing through qualitative screening, quantitative potency determination, mode-of-action analysis, and preliminary safety assessment, researchers can efficiently generate the critical data needed to make informed decisions about advancing the compound in the drug discovery pipeline.

Positive outcomes from this initial evaluation would warrant progression to more advanced studies, including:

  • Mechanism of Action Studies: Investigating the specific cellular target of the compound (e.g., cell wall synthesis, protein synthesis, DNA replication).

  • Resistance Studies: Assessing the frequency and mechanisms by which microbes might develop resistance to the compound.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.

  • ADME/Tox Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound in a biological system.

References

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  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • National Institutes of Health (NIH). (2024).
  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
  • BMG LABTECH. (2024).
  • BenchChem. (n.d.).
  • Scribd. (n.d.). Time Kill Assay.
  • Apetorgbor, A., et al. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH.
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  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Nelson Labs. (n.d.).
  • Wang, H. Z., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed.
  • El-Banna, T. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
  • MDPI. (n.d.). Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines.
  • Harrak, Y., et al. (n.d.).
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  • Bhat, A. R., et al. (n.d.). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. NIH.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles.
  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[9][12][14]triazolo[1,5-a]pyrimidines bearing amino acid moiety.

  • PubMed. (2009). 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis.
  • National Institutes of Health (NIH). (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • National Institutes of Health (NIH). (2025).
  • Sigma-Aldrich. (n.d.). 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
  • ResearchGate. (2025). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil)
  • Chemija. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • Amerigo Scientific. (n.d.). 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
  • ResearchGate. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)
  • PubMed Central. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies.
  • Chempure. (2025). 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, 95%.
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  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.

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The Strategic Intermediate: 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Researchers

Introduction: The Privileged Scaffold in Oncology Research

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including a significant portion of modern anticancer drugs.[1][2] Its ability to mimic endogenous purines and pyrimidines allows for competitive interaction with key biological targets, leading to the modulation of cellular processes critical for cancer cell proliferation and survival. Within this privileged class of heterocycles, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-amino-1-methyl-2-thiouracil, serves as a highly versatile intermediate. Its distinct functional groups—an amino group at position 6, a reactive thione group at position 2, and a methylated nitrogen at position 1—provide multiple reaction sites for the construction of complex, fused heterocyclic systems with potent biological activity.[3] This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into fused pyrimidine systems, highlighting its potential in the development of novel anticancer agents.

Part 1: Synthesis of the Core Intermediate

The synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a critical first step. A reliable method involves the cyclocondensation of ethyl cyanoacetate with N-methylthiourea. This reaction leverages the reactivity of the cyanoacetate derivative and the nucleophilicity of the thiourea to form the pyrimidine ring.

Protocol 1: Synthesis of 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

This protocol is adapted from established methods for the synthesis of aminouracil derivatives.[3][4]

Materials:

  • Ethyl cyanoacetate

  • N-Methylthiourea

  • Sodium metal

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a clean, dry round-bottom flask, carefully dissolve a molar equivalent of sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add one molar equivalent of N-methylthiourea and stir until fully dissolved.

  • Add one molar equivalent of ethyl cyanoacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Acidify the aqueous solution to a pH of approximately 6 using glacial acetic acid. This will precipitate the product.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold distilled water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a solid.

Expected Outcome: The product should be a crystalline solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Part 2: Elaboration into Fused Heterocyclic Systems for Anticancer Applications

The strategic value of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its ability to serve as a scaffold for building more complex, fused heterocyclic systems. These fused pyrimidines, such as thiazolo[3,2-a]pyrimidines, pyrido[2,3-d]pyrimidines, and imidazolopyrimidines, are known to possess significant anticancer properties, often by inhibiting key enzymes in cancer signaling pathways.[5][6][7]

The Rationale: Why Fused Pyrimidines?

Fusing an additional ring to the pyrimidine core creates a more rigid, planar structure that can fit into the ATP-binding pockets of various protein kinases.[7] This structural feature is central to the design of many targeted cancer therapies. By modifying the substituents on the fused ring system, medicinal chemists can fine-tune the selectivity and potency of these inhibitors against specific kinase targets.

Workflow for Developing Fused Pyrimidine Anticancer Agents

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase start 6-Amino-1-methyl-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one reaction Cyclocondensation Reaction (e.g., with α-haloketones, enaminones, etc.) start->reaction Core Intermediate product Fused Pyrimidine Derivatives (e.g., Thiazolo[3,2-a]pyrimidines, Pyrido[2,3-d]pyrimidines) reaction->product Scaffold Elaboration screening In Vitro Anticancer Screening (e.g., MTT Assay against cancer cell lines) product->screening Compound Library mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays, Apoptosis Assays) screening->mechanism Active Hits lead Lead Compound Identification mechanism->lead Validated Leads optimization Lead Optimization lead->optimization Structure-Activity Relationship (SAR) Studies

Caption: General workflow for the development of anticancer agents.

Protocol 2: Synthesis of 2-Aryl-7-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carbonitriles

This protocol is an example of how the intermediate can be used to construct a thiazolo[3,2-a]pyrimidine system, a class of compounds known for their anticancer potential. The reaction proceeds via initial S-alkylation followed by intramolecular cyclization.

Materials:

  • 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

  • Substituted phenacyl bromides (α-bromoacetophenones)

  • Anhydrous ethanol or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Potassium Carbonate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve one molar equivalent of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in anhydrous ethanol or DMF in a round-bottom flask.

  • Add a slight excess (1.1 molar equivalents) of the desired substituted phenacyl bromide to the solution.

  • Add two molar equivalents of a non-nucleophilic base, such as triethylamine, to the reaction mixture to act as an acid scavenger.

  • Heat the mixture to reflux for 6-8 hours. The reaction involves the initial formation of an S-alkylated intermediate, which then undergoes intramolecular cyclization.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure fused thiazolo[3,2-a]pyrimidine derivative.

Part 3: Biological Activity and Mechanism of Action

While specific biological data for derivatives of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are emerging, the broader class of fused pyrimidines derived from analogous 6-aminothiouracils has demonstrated significant anticancer activity.[2][8] These compounds often exert their effects through the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.

Potential Mechanisms of Action

G cluster_0 Cancer Cell receptor Growth Factor Receptor (e.g., EGFR, VEGFR) kinase_cascade Intracellular Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade Signal Transduction proliferation Cell Proliferation & Survival kinase_cascade->proliferation inhibitor Fused Pyrimidine Inhibitor inhibitor->kinase_cascade ATP-Competitive Inhibition

Caption: ATP-competitive inhibition of kinase signaling pathways.

Many fused pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. Their planar heterocyclic structure allows them to bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that drives cancer cell growth.[7]

Other potential mechanisms for pyrimidine-based anticancer agents include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[9]

  • Cell Cycle Arrest: Halting the cell cycle at various checkpoints, preventing cancer cells from dividing.[9]

  • Inhibition of Dihydrofolate Reductase (DHFR): Blocking the synthesis of nucleotides required for DNA replication.

Table of Anticancer Activity for Analogous Fused Pyrimidine Systems

The following table summarizes the in vitro cytotoxic activity of various fused pyrimidine derivatives synthesized from the related precursor, 6-amino-2-thiouracil. This data provides a strong rationale for exploring derivatives of the N1-methylated analogue as potent anticancer agents.

Compound ClassDerivative/SubstituentCancer Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine7-(4-chlorophenyl)-5-phenylLiver (HEPG2)5.8[2]
Pyrido[2,3-d]pyrimidine7-(4-methoxyphenyl)-5-phenylLung (H460)9.2[2]
6-ThioxopyrimidineN'-benzylNon-Small Cell Lung (HOP-92)Cytotoxic[8]
Pyrido[2,3-d]pyrimidine5,7-di(thiophen-2-yl)General ScreeningActive[6]

Conclusion and Future Directions

6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a valuable and strategically important intermediate in the synthesis of novel anticancer agents. Its versatile reactivity allows for the construction of diverse fused pyrimidine scaffolds, which are known to target key pathways in cancer biology. The protocols provided herein offer a solid foundation for researchers to synthesize this intermediate and explore its utility in creating libraries of potential drug candidates. Future work should focus on synthesizing a broad range of derivatives and conducting extensive in vitro and in vivo evaluations to identify lead compounds with high potency and selectivity against various cancer types. The structure-activity relationship (SAR) studies derived from these efforts will be crucial in optimizing the next generation of pyrimidine-based cancer therapeutics.

References

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  • El-Sayed, W. A., Ali, O. M., & Mohamed, N. R. (2007). REACTIONS WITH 6-METHYL-2-THIOURACIL SYNTHESIS OF DIPYRIMIDINO[2,1-b:1′,2′-c]THIAZINE. A NEW RING SYSTEM. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2365-2380. [Link]

  • Mohamed, N. R., Fathalla, O. A., & Aly, M. S. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Archiv der Pharmazie, 340(9), 478-484. [Link]

  • Chebanov, V. A., Saraev, V. E., Gura, E. A., Desenko, S. M., & Musatov, V. I. (2005). SOME ASPECTS OF REACTION OF 6-AMINOURACIL AND 6-AMINO-2-THIOURACIL WITH α,β-UNSATURATED KETONES. Collection of Czechoslovak Chemical Communications, 70(3), 350-364. [Link]

  • Cocco, M. T., Congiu, C., Onnis, V., & Piras, R. (2001). Synthesis and antitumor evaluation of 6-thioxo-, 6-oxo- and 2,4-dioxopyrimidine derivatives. Il Farmaco, 56(10), 741-748. [Link]

  • Aly, A. A., Mohamed, N. R., & El-Sayed, W. A. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 10(63), 38541-38565. [Link]

  • Keshk, R. M., Salama, Z. A., Elsaedany, S. K., ElRehim, E. M. A., & Beltagy, D. M. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4641. [Link]

  • Kumar, A., Sharma, S., & Sharma, S. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7854-7870. [Link]

  • Zareef, M., Iqbal, R., Al-Masoudi, N. A., & Khan, K. M. (2023). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Biomolecular Structure and Dynamics, 41(4), 1335-1354. [Link]

  • Abdullaha, M. I., Al-Obaidi, A. M., & Al-Amiery, A. A. (2021). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 26(11), 3169. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Reactions of aromatic aldehydes with 6-amino-1-methyl-2-thiouracil. Journal of Chemical Research, 34(11), 634-637. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Here, we offer a detailed experimental protocol, a comprehensive troubleshooting guide, and a list of frequently asked questions to enhance your synthetic success and yield.

Introduction

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a derivative of thiouracil, is a heterocyclic compound of significant interest in medicinal chemistry. Thiouracil and its analogs are known to exhibit a wide range of biological activities. The synthesis of this specific derivative involves a base-catalyzed cyclocondensation reaction. Achieving a high yield of a pure product requires careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide is designed to provide you with the necessary insights and practical advice to navigate the synthesis effectively.

Reaction Scheme

The synthesis proceeds via a base-catalyzed condensation of N-methylthiourea and ethyl cyanoacetate. The base, typically sodium ethoxide, deprotonates the ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks one of the carbonyl groups of the N-methylthiourea, initiating a series of intramolecular reactions that culminate in the formation of the desired pyrimidine ring structure.

Reaction_Scheme N-methylthiourea N-methylthiourea Intermediate Intermediate N-methylthiourea->Intermediate + Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Intermediate + Base Base (NaOEt) Base->Intermediate catalyst Product 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Intermediate->Product Cyclization

Technical Support Center: Purification of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a derivative of 6-aminothiouracil, is a valuable building block in medicinal chemistry. Pyrimidine derivatives are central to the structure of DNA and RNA and are scaffolds for drugs with a wide range of biological activities, including antiviral and anticancer properties.[1] Achieving high purity of this intermediate is critical for successful downstream applications and for ensuring the integrity of biological screening data. This guide provides a systematic approach to purification, moving from simple washes to more complex chromatographic and chemical methods.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A1: Impurities typically stem from the synthetic route. Common starting materials for related aminouracils include substituted ureas and cyanoacetic esters.[1][2] Therefore, you should anticipate:

  • Unreacted Starting Materials: N-methylthiourea, ethyl cyanoacetate, or related synthons.

  • Side-Reaction Products: Products from self-condensation of starting materials or incomplete cyclization.

  • Residual Solvents and Reagents: High-boiling point solvents like DMF or acetic acid used during synthesis, and catalysts like triethylamine or sodium ethoxide.[1][2]

Q2: How can I perform a quick preliminary purity check? A2: Thin-Layer Chromatography (TLC) is the most effective method for a rapid assessment.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): Start with a moderately polar system like Dichloromethane:Methanol (95:5 or 9:1 v/v) or Ethyl Acetate:Hexane (1:1 v/v). Adjust polarity based on the result.

  • Visualization: Use a UV lamp (254 nm). The compound should appear as a dark spot. You can also use iodine staining. A single, well-defined spot suggests high purity, whereas multiple spots or streaking indicates the presence of impurities.

Q3: What is the expected appearance of the pure compound? A3: While data for this specific N-methylated derivative is sparse, related 6-aminouracil and thiouracil compounds are typically off-white, pale yellow, or white crystalline solids.[3] Significant coloration (e.g., brown or dark yellow) often indicates the presence of oxidized impurities or residual reaction byproducts.

Q4: Which solvents are most suitable for handling and purifying this compound? A4: The compound's polarity, driven by the amino, carbonyl, and thioamide groups, dictates its solubility. Based on structurally similar compounds, a general solubility profile can be inferred.

Solvent TypeExamplesExpected SolubilityUse Case
Polar Aprotic DMSO, DMFHigh solubility.[1][4]Reaction solvent, NMR sample preparation.
Polar Protic Methanol, EthanolModerately soluble, likely increasing significantly with heat.[1][3][4]Recrystallization, Chromatography.
Halogenated Dichloromethane (DCM)Low to moderate solubility.Chromatography (as a co-solvent).
Ethers & Esters Diethyl Ether, Ethyl AcetateLow solubility.Washing crude solid, Chromatography.
Aqueous WaterLow solubility in neutral water; solubility increases significantly in acidic or basic solutions.[1][3]Washing, Acid-Base Extraction.

Section 2: General Purification Strategy

The optimal purification strategy depends on the nature and quantity of impurities. The following workflow provides a logical decision-making process.

G A Crude Product B Initial Solvent Wash (e.g., Water, Methanol) A->B C Assess Purity (TLC) B->C D Is Purity >98%? C->D E Pure Product (Dry under vacuum) D->E Yes F Primary Purification Method D->F No G Recrystallization (Single Major Impurity) F->G Simple Mixture H Column Chromatography (Multiple/Similar Polarity Impurities) F->H Complex Mixture I Acid-Base Extraction (Neutral Impurities) F->I Specific Case J Re-assess Purity (TLC) G->J H->J I->J K Are impurities removed? J->K K->E Yes K->F No (Choose alternate method)

Caption: Decision workflow for purifying the target compound.

Section 3: Detailed Protocols and Troubleshooting Guides

Method 1: Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities when your crude product is already relatively pure (>90%). It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Based on the table above, an alcohol/water mixture is a promising choice. Start by testing solubility in small vials. Ethanol/water is a common system for related compounds.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. The key is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source. Add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide (Q&A Format)

  • Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

    • A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, add more of the primary solvent (ethanol) to the hot mixture to decrease saturation, reheat until the oil dissolves completely, and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.

  • Q: My recovery is very low after recrystallization. What can I do?

    • A: This usually means too much solvent was used initially, or the compound has significant solubility in the cold solvent. To improve recovery, you can try evaporating some of the solvent from the mother liquor and cooling it again for a second crop of crystals. For future attempts, use less of the initial hot solvent to ensure the solution is truly saturated.

Method 2: Silica Gel Column Chromatography

This technique is ideal for separating complex mixtures or impurities with polarities similar to the product.

Step-by-Step Protocol:

  • Eluent Selection: Use TLC to find an appropriate solvent system. The goal is an Rf value for your product of ~0.25-0.35. A good starting point is Dichloromethane:Methanol or Chloroform:Acetone mixtures.[3]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DMF/DCM. If solubility is an issue, pre-adsorb the compound onto a small amount of silica gel (dry loading). Add the sample carefully to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to run by gravity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.

Troubleshooting Guide (Q&A Format)

  • Q: My compound is streaking on the TLC plate. What does this mean for my column?

    • A: Streaking often indicates that the compound is highly polar and is interacting very strongly with the acidic silica gel. It can also be caused by overloading the sample. To mitigate this, try adding a small amount (~0.5-1%) of triethylamine or acetic acid to your eluent to neutralize the silica surface, which can lead to sharper bands.

  • Q: The separation between my product and an impurity is poor (spots are too close on TLC). What should I do?

    • A: This means the eluent polarity is not optimal. If the spots are running too high (high Rf), decrease the eluent's polarity (i.e., reduce the percentage of methanol). If the spots are too low (low Rf), increase the polarity. If a single solvent system doesn't work, consider using a gradient elution on your column, starting with a less polar mixture and gradually increasing the polarity.

Method 3: Acid-Base Extraction

This chemical purification method is highly effective for separating the target compound from neutral organic impurities. It leverages the basic amino group and the potentially acidic ring protons. A similar technique has been described for related pyrimidine systems.[1]

G A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Extract with Aqueous Acid (e.g., 1M HCl) A->B C Organic Layer (Contains Neutral Impurities) B->C Separate D Aqueous Layer (Contains Protonated Product) B->D Separate E Wash Aqueous Layer with Organic Solvent D->E F Adjust Aqueous pH to >8 with Base (e.g., NaOH) E->F G Precipitated Pure Product F->G H Filter, Wash with Water, and Dry G->H

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the neutral impurities are soluble (e.g., ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic amino group will be protonated, forming a salt that dissolves in the aqueous layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-wash" with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or NaHCO3) with stirring until the solution is basic (pH > 8). The neutral product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of a non-polar solvent like diethyl ether to help with drying.

  • Drying: Dry the pure product under vacuum.

Troubleshooting Guide (Q&A Format)

  • Q: My product did not precipitate after adding the base. What went wrong?

    • A: There are two likely causes: 1) Not enough base was added to neutralize the acid and deprotonate the product's salt. Check the pH of the solution and add more base if necessary. 2) The concentration of the product in the aqueous layer is too low. If possible, try to concentrate the aqueous solution under reduced pressure (if the product is stable) before basifying.

References

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chem IJ, 11(2). Available at: [Link]

  • Tumkevicius, S. et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija, 33(1). Available at: [Link]

  • El-Deen, I. M. et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(46). Available at: [Link]

  • Abdel-Fattah, A. M. & Attaby, F. A. (2012). Synthesis, Reactions, and Characterization of 6-Amino-4-(Benzo[b]Thiophen-2-YL). Phosphorus, Sulfur, and Silicon and the Related Elements, 187(5). Available at: [Link]

  • Amerigo Scientific. 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Available at: [Link]

  • Gnecco, D. et al. (2006). Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. Molecules, 11(8). Available at: [Link]

  • Chebanov, V. A. et al. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Collection of Czechoslovak Chemical Communications, 70(1). Available at: [Link]

Sources

common side reactions in the synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Overview of the Synthesis

The synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically proceeds via a base-catalyzed condensation reaction between ethyl cyanoacetate and N-methylthiourea. This reaction is a variation of the classical pyrimidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My product yield is significantly lower than expected. What are the potential causes?

Low yields are a frequent challenge and can often be attributed to several competing side reactions.

Possible Cause 1: Hydrolysis of Ethyl Cyanoacetate

Under the basic conditions required for the condensation, ethyl cyanoacetate is susceptible to hydrolysis, forming cyanoacetic acid and ethanol.[1] This side reaction consumes one of the key starting materials, thereby reducing the overall yield of the desired pyrimidine. The rate of hydrolysis is significantly faster in neutral and alkaline conditions.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reactants and the solvent (typically ethanol) are thoroughly dried before use. The presence of water will promote hydrolysis.

  • Controlled Base Addition: Add the base (e.g., sodium ethoxide) portion-wise or at a controlled rate to avoid creating highly basic localized environments that can accelerate hydrolysis.

  • Reaction Temperature: While the reaction often requires reflux, prolonged heating at high temperatures can increase the rate of hydrolysis. Monitor the reaction progress (e.g., by TLC) and stop heating once the starting materials are consumed.

Possible Cause 2: Dimerization of Ethyl Cyanoacetate

In the presence of a strong base such as sodium ethoxide, ethyl cyanoacetate can undergo self-condensation to form a dimeric byproduct, 3-amino-2-cyano-2-pentenedioic acid diethyl ester.[2] This dimerization competes with the desired reaction with N-methylthiourea.

Troubleshooting Steps:

  • Stoichiometry of the Base: Use the stoichiometric amount of base required to deprotonate the ethyl cyanoacetate. An excess of a strong base can favor the dimerization pathway.

  • Order of Addition: Consider adding the base to a mixture of ethyl cyanoacetate and N-methylthiourea to encourage the desired intermolecular reaction over the self-condensation of ethyl cyanoacetate.

Possible Cause 3: Incomplete Reaction

Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.

Troubleshooting Steps:

  • Reaction Monitoring: Regularly monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure the reaction goes to completion.

  • Optimize Reaction Time and Temperature: If the reaction is sluggish, a modest increase in temperature or an extension of the reaction time may be necessary. However, be mindful of promoting side reactions with excessive heating. A typical reflux time is 10-12 hours.[3]

Q2: My final product is impure, showing multiple spots on TLC. What are the likely byproducts?

The presence of impurities is often a direct consequence of the side reactions mentioned above.

Common Impurities and Their Origins:

Impurity/ByproductChemical StructureOriginMitigation Strategy
Cyanoacetic AcidNC-CH₂-COOHHydrolysis of ethyl cyanoacetate.Maintain anhydrous conditions and control the amount of base.
Ethyl Cyanoacetate DimerC₁₂H₁₅N₂O₄Self-condensation of ethyl cyanoacetate in the presence of a strong base.Use stoichiometric base and optimize the order of reagent addition.
Unreacted N-methylthioureaCH₃-NH-CS-NH₂Incomplete reaction or incorrect stoichiometry.Ensure 1:1 molar ratio of reactants and monitor the reaction to completion.
Unreacted Ethyl CyanoacetateNC-CH₂-COOEtIncomplete reaction.Monitor the reaction to completion; can be removed during purification.

Purification Protocol:

  • Initial Precipitation: After the reaction is complete, cooling the reaction mixture and acidifying to a pH of approximately 6 with an acid like acetic acid will often precipitate the crude product.[3]

  • Washing: The precipitate should be thoroughly washed with distilled water to remove any water-soluble impurities such as salts and cyanoacetic acid.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system. Ethanol or aqueous ethanol mixtures are often effective for this class of compounds.

  • Column Chromatography: If recrystallization is insufficient to remove persistent impurities, column chromatography using silica gel may be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be effective.

Q3: Could the N-methyl group be lost during the reaction (N-dealkylation)?

While N-dealkylation is a known chemical transformation, it is generally not a common side reaction under the typical conditions used for this pyrimidine synthesis.[4] The conditions are generally not harsh enough to promote significant N-demethylation of N-methylthiourea. If you suspect the formation of 6-amino-2-thiouracil (the demethylated analog), this would likely be due to an impurity in the starting N-methylthiourea.

Troubleshooting Step:

  • Purity of N-methylthiourea: Ensure the purity of the N-methylthiourea starting material by checking its melting point or using spectroscopic methods (e.g., NMR) before starting the synthesis.

Visualizing Reaction Pathways

To better understand the synthetic and side-reaction pathways, the following diagrams are provided.

Synthesis and Side Reactions Reactants Ethyl Cyanoacetate + N-Methylthiourea Intermediate Acyclic Intermediate Reactants->Intermediate Base (e.g., NaOEt) Ethanol, Reflux ECA_hydrolysis Cyanoacetic Acid + Ethanol Reactants->ECA_hydrolysis H₂O, Base ECA_dimer Ethyl Cyanoacetate Dimer Reactants->ECA_dimer Excess Base Product 6-amino-1-methyl-2-thioxo-2,3- dihydropyrimidin-4(1H)-one Intermediate->Product Intramolecular Cyclization

Caption: Main synthesis pathway and common side reactions.

Experimental Protocol: Minimizing Side Reactions

This protocol is optimized to favor the formation of the desired product while minimizing the common side reactions.

Materials:

  • Ethyl cyanoacetate (anhydrous)

  • N-methylthiourea

  • Sodium metal

  • Absolute Ethanol (200 proof)

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add N-methylthiourea (1.0 equivalent) and stir until dissolved.

  • Addition of Ethyl Cyanoacetate: Slowly add anhydrous ethyl cyanoacetate (1.0 equivalent) to the reaction mixture dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add glacial acetic acid to neutralize the mixture to a pH of approximately 6.

    • The product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

  • Purification:

    • Wash the crude product thoroughly with cold distilled water.

    • Further purify the product by recrystallization from ethanol or an ethanol/water mixture.

    • Dry the purified product in a vacuum oven.

References

  • ECYA (ETHYL CYANO ACETATE) - Ataman Kimya.

  • Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis. - Benchchem.

  • Provisional Guidance for the Outline of the SIDS Initial Assessment Report.

  • Ethyl cyanoacetate - Wikipedia.

  • 6-Aminouracil synthesis - ChemicalBook.

  • N-Dealkylation of Amines - MDPI.

Sources

Technical Support Center: Navigating the Stability of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this thiouracil derivative in their experiments. Given that stability is a critical parameter for obtaining reproducible and reliable data, this guide provides in-depth answers to common challenges, troubleshooting protocols, and the chemical rationale behind them. Our insights are drawn from the established chemistry of the thiouracil scaffold and related pyrimidine systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Q1: What are the primary environmental factors that can degrade this compound?

A: The stability of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is primarily influenced by four factors:

  • Oxidizing Agents: The thiocarbonyl group (C=S) is susceptible to oxidation. This is the most significant liability. Even atmospheric oxygen can contribute to slow degradation over time, a process often catalyzed by trace metal ions.

  • Light Exposure: Thiouracil and its derivatives can be photosensitive. UV or even strong ambient light can provide the energy to initiate degradation reactions, potentially leading to dimerization or ring cleavage.[1]

  • pH of the Medium: In aqueous solutions, pH can dictate the compound's stability. Both strongly acidic and alkaline conditions can promote hydrolysis or other degradation pathways. The state of protonation of the amino group and the pyrimidine ring nitrogens will influence reactivity.

  • Temperature: As with most chemical compounds, elevated temperatures accelerate the rate of degradation. For long-term storage, controlled, cool conditions are essential. Stability studies on the related compound propylthiouracil have demonstrated significantly longer shelf-life at 4°C compared to 25°C.[2][3]

Q2: What are the ideal storage conditions for the solid compound and its solutions?

A: Based on the compound's chemical liabilities, we recommend the following:

  • Solid Form: The compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C). This minimizes exposure to oxygen, moisture, and light.

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO or DMF. Aliquot into single-use volumes in amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. For aqueous buffers, solutions should be prepared fresh before each experiment.

Q3: Which solvents are best for solubilizing and storing the compound?

A: For initial solubilization, high-purity, anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These solvents are generally non-reactive with the thiouracil core. When preparing aqueous solutions for assays, it is critical to first create a concentrated stock in an organic solvent and then dilute it into the aqueous buffer. Direct dissolution in aqueous media can be slow and may expose the compound to degradative conditions for extended periods.

Q4: What are the most likely degradation products I might observe?

A: The primary degradation pathways for thiouracil derivatives involve the sulfur atom:

  • Desulfurization (Oxidation): The most common degradation product is the corresponding oxygen analog, 6-amino-1-methyluracil.[4] This occurs when the thione (C=S) group is replaced by a carbonyl (C=O) group.

  • Oxidative Dimerization: The thione can exist in tautomeric equilibrium with a thiol form (-SH). This thiol can be oxidized to form a disulfide-linked dimer of the parent molecule.

  • Ring Opening: Under harsh conditions (e.g., strong base or acid), the pyrimidine ring itself can be hydrolyzed, leading to various acyclic products.[5]

Section 2: Troubleshooting Guide for Experimental Instability

This section provides a problem-and-solution framework for common issues encountered during experimentation.

Issue 1: My compound shows decreasing activity or concentration in aqueous buffer over the course of an experiment.

  • Underlying Cause: This is a classic sign of chemical instability in the assay medium. The likely culprit is oxidation, which can be accelerated by components in the buffer. The pyrimidine nucleus in 2-thiouracil is activated towards electrophilic substitution due to the electron-releasing effects of its substituents, but the thione group remains the most reactive site for oxidation.[6][7]

  • Troubleshooting Protocol: Buffer Stability Assessment

    • Preparation: Prepare a 1 mM solution of your compound in the intended aqueous buffer. Prepare parallel solutions in buffers degassed with nitrogen or argon. As a further control, prepare a buffer containing a metal chelator like 100 µM EDTA.

    • Incubation: Aliquot the solutions into sealed vials. Incubate one set at the experimental temperature (e.g., 37°C) and another at a control temperature (4°C). Protect all samples from light.

    • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.

    • Quantification: Immediately analyze the samples by reverse-phase HPLC with UV detection. Calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • Interpretation: If stability is significantly improved in the degassed or EDTA-containing buffer, oxidation is the primary degradation pathway. If stability remains poor across all conditions, pH-mediated hydrolysis may be the cause.

Issue 2: I am seeing a new, less polar peak appear in my LC-MS analysis over time.

  • Underlying Cause: The appearance of a less polar peak is often indicative of disulfide dimer formation. The dimer is larger and more hydrophobic than the monomer, causing it to elute later (at a higher organic solvent concentration) in a reverse-phase HPLC system.

  • Troubleshooting Protocol: Reductive Challenge

    • Sample Preparation: Take a sample of the degraded solution that clearly shows the new, less polar peak.

    • Treatment: Add a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to a final concentration of 1-5 mM.

    • Incubation: Allow the sample to incubate at room temperature for 15-30 minutes.

    • Analysis: Re-analyze the sample by LC-MS.

    • Interpretation: If the unknown peak disappears and the parent compound's peak intensity increases, this confirms the unknown was the disulfide dimer, which has been reduced back to the monomer.

Issue 3: My experimental results are inconsistent, especially between batches or on different days.

  • Underlying Cause: This often points to a combination of factors, including photosensitivity and reaction with assay components. Thiouracil derivatives are known to be reactive, and the 6-amino group confers enamine-like character, making the C5 position susceptible to reaction with electrophiles that might be present in complex biological media.[8]

  • Troubleshooting Workflow:

    • Strict Light Exclusion: Conduct all manipulations of the compound and its solutions under amber lighting or in foil-wrapped containers.

    • Fresh is Best: Always prepare working solutions immediately before use from a frozen, concentrated stock. Never use aqueous solutions that have been stored for more than a few hours.

    • Matrix Stability Control: Incubate the compound in your complete assay medium (e.g., cell culture media with serum) without cells or other active biological components. Monitor its concentration over time by HPLC. This will reveal if the compound is reacting non-specifically with media components.

    • Forced Degradation Study: Intentionally degrade the compound under controlled conditions (e.g., with H₂O₂, UV light, or at high pH) and analyze the products by LC-MS. This creates a "fingerprint" of potential degradation products, making it easier to identify them if they appear in your experimental samples.

Section 3: Visualization of Degradation Pathways

To provide a clearer understanding of the chemical transformations, the following diagram illustrates the most probable degradation pathways for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

G cluster_main Potential Degradation Pathways cluster_products parent 6-amino-1-methyl-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one (Parent Compound) product1 6-amino-1-methyluracil (Desulfurization Product) parent->product1 Mild Oxidation (e.g., H₂O₂, air) product2 Disulfide Dimer (Oxidative Dimerization) parent->product2 One-Electron Oxidation (e.g., light, metal ions)

Caption: Key degradation routes for the thiouracil derivative.

Section 4: Summary of Stability Characteristics

The following table provides a qualitative summary of the expected stability of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one under various conditions, based on the known chemistry of its class.

ConditionFormExpected StabilityRationale & Recommendations
Temperature SolidHigh at 2-8°CLow temperature minimizes degradation kinetics. Store refrigerated.
SolutionLow at 25-37°CDegradation is accelerated. Prepare aqueous solutions fresh.[3]
Light Solid/SolutionLow Photosensitive.[1] Always protect from light using amber vials or foil.
pH SolutionModerate at pH 6-7.5Stability decreases in strongly acidic or alkaline conditions. Buffer choice is critical.
Oxygen/Oxidants Solid/SolutionVery Low Highly susceptible to oxidation.[6] Use degassed solvents; store solids under inert gas.

References

  • Fathalla, O. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2941. Available at: [Link]

  • El-Kashef, H. S. (2019). Thiouracil: Comprehensive profile. Profiles of Drug Substances, Excipients and Related Methodology, 44, 255-296. Available at: [Link]

  • Barmaki, M., et al. (2014). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Journal of Chemistry. Available at: [Link]

  • Nahata, M. C., Morosco, R. S., & Trowbridge, J. M. (2000). Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C. American Journal of Health-System Pharmacy, 57(12), 1141-1143. Available at: [Link]

  • Quiroga, J., et al. (1998). ChemInform Abstract: Synthesis of Pyrido(2,3-d)pyrimidines in the Reaction of 6-Amino-2,3- dihydro-2-thioxo-4(1H)-pyrimidinone with Chalcones. ChemInform. Available at: [Link]

  • Nahata, M. C., Morosco, R. S., & Trowbridge, J. M. (2000). Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C. American Journal of Health-System Pharmacy, 57(12), 1141-1143. Available at: [Link]

  • Fathalla, O. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. ResearchGate. Available at: [Link]

  • An, G., et al. (2021). Photodegradation of 5-flurouracil, carvedilol, para-chlorophenol and methimazole with 3D MnWO4 nanoflower modified Ag2WO4 nanorods: A non-genotoxic nanomaterial for water treatment. Journal of Hazardous Materials. Available at: [Link]

  • Vanarsdel, P. P., & Williams, R. H. (1956). Effect of propylthiouracil on degradation of I 131-labeled thyroxine and triiodothyronine. American Journal of Physiology-Legacy Content, 186(3), 440-444. Available at: [Link]

  • Amerigo Scientific. (n.d.). 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Retrieved from [Link]

  • Al-Qaradawi, S., et al. (2007). Photocatalytic degradation of some endocrine disrupting compounds by modified TiO2 under UV or halogen lamp illumination. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Dailidė, M., & Tumkevičius, S. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija. Available at: [Link]

  • Romagnoli, R., et al. (2009). 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis. Bioorganic & Medicinal Chemistry, 17(10), 3580-3587. Available at: [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Al-Warhi, T., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(57), 36049-36075. Available at: [Link]

  • San, N., & Hatipoglu, A. (2001). Heterogeneous photocatalyzed degradation of uracil and 5-bromouracil in aqueous suspensions of titanium dioxide. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4256. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-1-methyluracil. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) separation of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (and its common tautomer, 6-amino-1-methyl-2-thiouracil). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with the analysis of this polar, ionizable compound. Here, we synthesize fundamental chromatographic principles with field-proven troubleshooting strategies to empower you to develop robust and reliable HPLC methods.

Understanding the Analyte: Physicochemical Properties

The primary challenge in developing a separation method for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one stems from its chemical nature. It is a polar molecule with multiple ionizable functional groups, leading to complex retention behavior in reversed-phase HPLC.

Table 1: Physicochemical Properties of the Analyte

PropertyValue / InformationSignificance for HPLC Method Development
Molecular Formula C₅H₇N₃OSProvides the basic chemical composition.[1][2][3]
Molecular Weight 157.19 g/mol Essential for mass spectrometry detection and solution preparation.
Structure A substituted pyrimidine ring with amino, methyl, carbonyl, and thione groups.The multiple functional groups make it highly polar and capable of ionization.
pKa (Estimated) pKa₁ ≈ 3-4 (amino group)pKa₂ ≈ 8-9 (enol/thione group)This compound is amphoteric. At low pH (<3), it will be a cation. Between pH 4-8, it may exist as a neutral or zwitterionic species. At high pH (>9), it will be an anion. Controlling pH is the most critical parameter for consistent retention and good peak shape.[4][5]
Polarity HighExpected to have low retention on standard C18 columns, potentially eluting near the void volume with high organic mobile phases.[6][7][8]

General Troubleshooting Workflow

When encountering a chromatographic problem, a systematic approach is essential. The following workflow helps to logically diagnose and resolve the most common issues.

Troubleshooting_Workflow Start Problem Observed (e.g., Tailing, Poor Retention, Broad Peaks) CheckSystem 1. Check System Basics (Pressure, Leaks, Solvent Levels) Start->CheckSystem CheckMethod 2. Review Method Parameters (Mobile Phase, Column, Gradient) CheckSystem->CheckMethod System OK Tailing Peak Tailing? CheckMethod->Tailing Retention Poor Retention? Tailing->Retention No TailingSolutions Address Secondary Interactions (See Section 3.1) Tailing->TailingSolutions Yes Resolution Poor Resolution? Retention->Resolution No RetentionSolutions Increase Analyte-Phase Interaction (See Section 3.2) Retention->RetentionSolutions Yes ResolutionSolutions Optimize Selectivity (See Section 3.3) Resolution->ResolutionSolutions Yes End Problem Resolved Resolution->End No TailingSolutions->End RetentionSolutions->End ResolutionSolutions->End

Caption: A systematic workflow for HPLC troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific, common problems encountered during the analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Issue: My peak is tailing severely.

Q1: What is the primary cause of peak tailing for this compound?

A: Peak tailing for a polar, basic compound like this is most often caused by secondary interactions between the analyte and the stationary phase. In reversed-phase chromatography on silica-based columns, residual silanol groups (Si-OH) on the silica surface can become ionized (SiO⁻) at mobile phase pH levels above approximately 3-4.[9][10] The protonated amino group on your analyte (a cation at low pH) will interact electrostatically with these ionized silanols, creating a secondary, strong retention mechanism that leads to significant peak tailing.[9][11]

// Nodes Start [label="Severe Peak Tailing\n(Asymmetry > 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckpH [label="Is Mobile Phase pH\nBuffered and < 3.5?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; AdjustpH [label="Action: Adjust pH to 2.5-3.0\nwith Formic or Phosphoric Acid.\nEnsure buffer concentration is adequate (10-25 mM).", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumn [label="Are you using a modern,\nhigh-purity, end-capped column?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; SwitchColumn [label="Action: Switch to a column with\nlow silanol activity or a polar-embedded phase.", fillcolor="#FBBC05", fontcolor="#202124"]; CheckOverload [label="Is sample concentration too high?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; DiluteSample [label="Action: Dilute the sample\nand reinject.", fillcolor="#FBBC05", fontcolor="#202124"]; CheckHardware [label="Is there a column void or\nblocked frit?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; FixHardware [label="Action: Reverse-flush column (if permissible)\nor replace the column.", fillcolor="#FBBC05", fontcolor="#202124"]; Resolved [label="Peak Shape Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckpH; CheckpH -> CheckColumn [label="Yes"]; CheckpH -> AdjustpH [label="No"]; AdjustpH -> Resolved; CheckColumn -> CheckOverload [label="Yes"]; CheckColumn -> SwitchColumn [label="No"]; SwitchColumn -> Resolved; CheckOverload -> CheckHardware [label="No"]; CheckOverload -> DiluteSample [label="Yes"]; DiluteSample -> Resolved; CheckHardware -> Resolved [label="No"]; CheckHardware -> FixHardware [label="Yes"]; FixHardware -> Resolved; }

Sources

Technical Support Center: Optimizing Synthesis of 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable molecules. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental chemistry of the synthesis.

Q1: What is the primary synthetic strategy for constructing the 6-amino-1-methyl-2-thioxo-pyrimidin-4-one core?

The most direct and widely used method is a base-catalyzed cyclocondensation reaction. This approach involves the reaction of 1-methylthiourea with an active methylene compound , typically ethyl cyanoacetate . The reaction brings together the N-C-N backbone of the thiourea and a C-C-C fragment from the cyanoacetate to construct the heterocyclic ring.[3]

The general reaction scheme is as follows:

1-Methylthiourea + Ethyl Cyanoacetate --(Base, Solvent, Heat)--> 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

This is a robust and versatile reaction, allowing for the synthesis of a wide array of derivatives by modifying the starting materials.

Q2: Can you explain the reaction mechanism for this cyclocondensation?

Certainly. The reaction proceeds through a series of well-understood nucleophilic addition and cyclization steps. Understanding this mechanism is crucial for troubleshooting, as each step represents a potential point of failure or optimization.

  • Deprotonation: The reaction is initiated by a base (e.g., sodium ethoxide, piperidine) which deprotonates the α-carbon of ethyl cyanoacetate, creating a highly nucleophilic enolate.[4]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of the thiourea's C=S bond. Alternatively, and often shown, the thiourea's amino group can attack one of the carbonyl/nitrile groups of the C3 component. A more accepted pathway for this specific synthesis involves the initial Knoevenagel-type condensation between the active methylene and an aldehyde, if one were used, or in this case, an initial attack of the thiourea on the ester. However, the most logical sequence for these specific reactants is the initial attack of the deprotonated cyanoacetate onto the thiourea. For clarity, let's follow the most cited pathway for similar pyrimidine syntheses which involves initial nucleophilic attack by the N-C-N component. A plausible mechanism is the attack of a nitrogen from 1-methylthiourea on the ester carbonyl of ethyl cyanoacetate.

  • Intermediate Formation: This leads to the formation of an open-chain intermediate.

  • Intramolecular Cyclization: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on the nitrile group, forming the six-membered ring.[5]

  • Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable aromatic 6-amino pyrimidine structure.

Below is a diagram illustrating the key mechanistic steps.

G cluster_0 Reaction Mechanism Start Base deprotonates Ethyl Cyanoacetate Step1 Nucleophilic enolate attacks 1-methylthiourea Start->Step1 Creates Nucleophile Step2 Formation of open-chain acyclic intermediate Step1->Step2 Step3 Intramolecular Cyclization (N attacks Nitrile) Step2->Step3 Ring Closure Step4 Tautomerization to form aromatic ring Step3->Step4 End Final Product Step4->End

Caption: Core mechanism for pyrimidine ring formation.

Detailed Experimental Protocol: A General Guideline

This protocol provides a robust starting point for the synthesis. Remember to always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Overview

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol. This is typically done by carefully adding sodium metal (1.1 eq.) to anhydrous ethanol under an inert atmosphere (N₂ or Argon).

  • Addition of Reactants:

    • To the stirred solution of sodium ethoxide, add 1-methylthiourea (1.0 eq.).

    • Following this, add ethyl cyanoacetate (1.0 eq.) dropwise to the mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours.

    • Crucial Step: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] A typical eluent system is Dichloromethane:Methanol (9:1). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-cold water.

    • Acidify the solution carefully with a dilute acid (e.g., 2M HCl or acetic acid) to a pH of ~5-6. This neutralizes the base and precipitates the product.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or dimethylformamide (DMF).[7]

Troubleshooting Guide

This section tackles the most common issues encountered during the synthesis in a practical Q&A format.

Problem Area 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting materials. What are the likely causes?

A: This is a classic issue of low conversion, which can be attributed to several factors. Systematically investigate the following:

  • Catalyst Inactivity: The base is the catalyst for this reaction. If using sodium ethoxide, ensure the sodium metal was fresh and the ethanol was completely anhydrous. Moisture will quench the ethoxide, rendering it ineffective. If using an amine base like piperidine, ensure it is of high purity.[8]

  • Insufficient Temperature: The cyclization step often requires sufficient thermal energy. Ensure your reaction is reaching and maintaining the reflux temperature of your chosen solvent. A moderate increase in temperature can sometimes improve yields, but be cautious of potential product degradation.[6]

  • Suboptimal Solvent: Solvent polarity is key. Polar protic solvents like ethanol are generally preferred as they effectively solvate the ionic intermediates.[8] If solubility of your starting materials is an issue, consider alternative solvents.

Table 1: Impact of Reaction Parameters on Yield

ParameterConditionPotential Issue if SuboptimalRecommended Action
Base NaOEt, Piperidine, K₂CO₃Incomplete deprotonation; slow reaction rate.Ensure base is fresh and anhydrous. Consider screening different bases.[8]
Temperature 60-100 °CReaction too slow or decomposition/side reactions.Start at the solvent's reflux temp. Optimize in 5-10°C increments.[6]
Solvent Ethanol, Acetonitrile, DMFPoor solubility of reactants; slow reaction rate.Ethanol is a good starting point. Consider DMF for higher boiling point and solubility.[8]
Time 2-12 hoursIncomplete reaction.Monitor reaction to completion using TLC before workup.[6]
Problem Area 2: Formation of Impurities and Side Products

Q: My final product is difficult to purify, and the NMR spectrum is messy. What side reactions could be occurring?

A: Side product formation is often a result of suboptimal conditions or reactant purity.

  • Self-Condensation of Ethyl Cyanoacetate: Under strong basic conditions, ethyl cyanoacetate can react with itself. This can be minimized by adding the cyanoacetate slowly to the mixture containing the thiourea.

  • Hydrolysis: If there is excessive water in the reaction, the nitrile group of either the starting material or the product can be hydrolyzed to a carboxylic acid, leading to unwanted byproducts. Always use anhydrous solvents.

  • Decomposition: Thiourea derivatives can be unstable at very high temperatures or for prolonged reaction times, potentially leading to decomposition. Adhere to the optimal reaction time as determined by TLC monitoring.[6]

Problem Area 3: Purification Challenges

Q: The product precipitates during the reaction, forming a thick, unmanageable slurry. What should I do?

A: Premature precipitation can occur if the product is poorly soluble in the reaction solvent.

  • Solvent Choice: Switch to a solvent with higher solubilizing power and a higher boiling point, such as DMF or DMSO. This will help keep all components in the solution phase.

  • Concentration: Running the reaction at a slightly lower concentration (using more solvent) can sometimes prevent the product from crashing out.

Q: My product is a dark, oily substance instead of a crystalline solid. How can I purify it?

A: An oily product often indicates the presence of significant impurities.

  • Thorough Washing: First, try triturating the oil with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or cold ethanol). This may induce crystallization.

  • Column Chromatography: If recrystallization fails, column chromatography is a viable option. Given the polarity of the product, a silica gel column with a polar mobile phase (e.g., a gradient of methanol in dichloromethane) is recommended.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common experimental problems.

G Start Problem Observed LowYield Low Yield / Low Conversion Start->LowYield Yield Impure Impure Product / Multiple Spots on TLC Start->Impure Purity Physical Physical State Issue (Oil / Slurry) Start->Physical Form CheckBase Is base active & anhydrous? LowYield->CheckBase CheckPurity Are starting materials pure? Impure->CheckPurity IsSlurry Precipitate in-situ? Physical->IsSlurry CheckTemp Is temperature at reflux? CheckBase->CheckTemp Yes OptimizeYield Optimize T, t, or change solvent/base CheckBase->OptimizeYield No CheckTime Reaction run to completion (TLC)? CheckTemp->CheckTime Yes CheckTemp->OptimizeYield No CheckTime->Impure Yes, but messy CheckTime->OptimizeYield No CheckConditions Conditions too harsh? (High T, long t) CheckPurity->CheckConditions Yes OptimizePurity Use purer reagents. Lower T, shorten t. Slow addition. CheckPurity->OptimizePurity No CheckConditions->Physical No, conditions mild CheckConditions->OptimizePurity Yes IsOil Oily product? IsSlurry->IsOil No ChangeSolvent Use higher boiling/ more polar solvent (DMF) IsSlurry->ChangeSolvent Yes PurifyOil Triturate with ether. Recrystallize or run column. IsOil->PurifyOil Yes

Sources

degradation pathways of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides a comprehensive framework for investigating the . As a Senior Application Scientist, this guide is structured to move beyond simple protocols, offering insights into the causality behind experimental choices to empower researchers in their stability studies.

Disclaimer: A Note on Novel Compounds

Information regarding the specific, experimentally determined is not extensively documented in publicly available literature. Therefore, this guide is built upon the foundational principles of forced degradation studies as mandated by international guidelines and the known chemical reactivity of analogous thiouracil and pyrimidine structures. The pathways, degradants, and troubleshooting scenarios described herein are predictive and illustrative, designed to provide a robust starting point for your investigation.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies essential for a compound like 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

A1: Forced degradation, or stress testing, is a critical component of the drug development process. These studies intentionally expose the drug substance to harsh conditions to rapidly identify potential degradation products and elucidate degradation pathways.[1] This is vital for several reasons:

  • Method Development: It helps in the development and validation of a stability-indicating analytical method (e.g., HPLC) that can separate the intact drug from all potential degradants, ensuring accurate potency and purity measurements over time.[2]

  • Stability Prediction: Understanding the molecule's intrinsic stability helps predict its shelf-life and informs the selection of appropriate storage conditions (e.g., protection from light, temperature control).[3]

  • Formulation Development: Knowledge of how the molecule degrades helps in choosing compatible excipients for a stable drug product formulation.[4]

  • Safety & Efficacy: Identifying and characterizing degradants is crucial, as they could be inactive, less active, or potentially toxic.

Q2: What are the primary stress conditions I should apply according to regulatory guidelines?

A2: The International Council for Harmonisation (ICH) guidelines suggest a range of stress conditions to probe a molecule's stability.[3] A minimal set of factors for forced degradation studies should include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without generating unrealistic secondary products from over-stressing the molecule.[4]

Q3: Based on its structure, what are the most likely points of degradation on the 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one molecule?

A3: The structure possesses several reactive functional groups:

  • Thioamide Group (-C=S): The sulfur atom is highly susceptible to oxidation, which could lead to the formation of a sulfoxide, sulfone, or complete desulfurization to yield the corresponding oxygen analog (a uracil derivative).

  • Amide Bonds in the Ring: The pyrimidine ring contains amide-like linkages that can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Exocyclic Amino Group (-NH₂): This group can undergo oxidation or react with other molecules, though it is generally more stable than the thioamide.

  • Alkene-like Double Bond (C5-C6): This bond can be a target for oxidative cleavage or photolytic reactions. Thionucleobases, in particular, are known to be photoactive.[5]

Troubleshooting Guide & Experimental Issues

Q4: I subjected the compound to 0.1 M HCl at 60°C for 24 hours, but my HPLC shows no significant degradation. What should I do?

A4: A lack of degradation indicates high stability under those specific conditions. To induce degradation and properly challenge the molecule, you need to increase the stress level.

  • Causality: The energy input (thermal) or reactant concentration (acid) is insufficient to overcome the activation energy for the hydrolytic degradation pathway.

  • Troubleshooting Steps:

    • Increase Temperature: Raise the temperature in increments (e.g., to 80°C). Chemical reaction rates roughly double for every 10°C increase.

    • Increase Acid Concentration: Move to a higher concentration of acid (e.g., 1 M HCl).

    • Increase Exposure Time: Extend the duration of the study.

    • Combined Stress: Use a combination of stressors, such as higher temperature and higher acid concentration.

  • Self-Validation: Always run a control sample (compound in solvent without the stressor) at the same temperature to ensure the observed degradation is due to the acid and not just thermolysis. If no degradation is observed even under more strenuous conditions, it is a valid result indicating the molecule's stability to acid hydrolysis.[1]

Q5: After oxidative stress with 3% H₂O₂, my chromatogram shows a complex mixture of small, poorly resolved peaks. How can I improve my analysis?

A5: This outcome suggests either excessive degradation or an analytical method that is not optimized for separating the resulting polar degradants.

  • Causality: The thioamide group is likely being oxidized to multiple states (sulfoxide, sulfone) and potentially followed by ring cleavage, creating a variety of smaller, more polar molecules that are not well-retained on a standard C18 column.

  • Troubleshooting Steps:

    • Reduce Stress Level: Decrease the H₂O₂ concentration (e.g., to 0.3%), reduce the exposure time, or run the reaction at a lower temperature (e.g., room temperature instead of elevated). The goal is to achieve 5-20% degradation, not complete destruction.[4]

    • Optimize HPLC Method:

      • Gradient Adjustment: Employ a shallower gradient with a longer run time to improve the separation of closely eluting peaks.

      • Change Mobile Phase pH: Modifying the pH can alter the ionization state of degradants and improve peak shape and separation.

      • Alternative Column Chemistry: If degradants are highly polar, a standard C18 column may not provide adequate retention. Consider using a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[6]

  • Self-Validation: Check the mass balance. Sum the area of the parent peak and all degradant peaks (after correcting for response factors, if known). A poor mass balance (<90%) can indicate that some degradants are not being detected (e.g., they are unretained, retained on the column, or lack a chromophore).[4]

Q6: My mass balance after photostability testing is consistently low (~80%). Where could the missing mass be?

A6: A low mass balance in photostability studies is a common issue and points to several possibilities.

  • Causality: Photodegradation can lead to products that are not easily detected by standard HPLC-UV methods.

  • Potential Causes & Solutions:

    • Formation of Volatiles: The molecule may be fragmenting into small, volatile compounds that are lost during sample handling. This is difficult to quantify without specialized techniques like GC-MS headspace analysis.

    • Loss of Chromophore: A degradant may have formed that does not absorb UV light at the wavelength being monitored. Use a photodiode array (PDA) detector to examine the entire UV spectrum and check for peaks at other wavelengths. A universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can help identify non-chromophoric degradants.[6]

    • Precipitation: Degradation products may be insoluble in the sample solvent and have precipitated out. Visually inspect the sample vial and consider re-dissolving the sample in a stronger solvent.

    • Adsorption: Highly reactive or "sticky" degradants may be irreversibly adsorbed to the surfaces of the sample vial or HPLC column.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Stress Testing

This protocol outlines the standard conditions for initiating a forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C. Withdraw aliquots at 24, 48, and 72 hours.

  • Thermal Degradation (Solid): Place a few milligrams of the solid compound in an oven at 105°C. Sample at 24, 48, and 72 hours, preparing a solution for analysis at each time point.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).

Workflow for a Forced Degradation Study

The following diagram illustrates the logical flow of a complete forced degradation investigation.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Plan Planning & Protocol Design Prep Sample Preparation (Drug Substance, Placebo) Plan->Prep Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) Prep->Stress HPLC_Dev Develop Stability-Indicating HPLC-UV/MS Method Stress->HPLC_Dev Analysis Analyze Stressed Samples HPLC_Dev->Analysis Purity Peak Purity & Mass Balance Assessment Analysis->Purity Identify Identify Degradants (LC-MS/MS, NMR) Purity->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Report Generate Final Report Pathway->Report

Caption: Workflow for Forced Degradation Studies.

Data Presentation & Hypothesized Pathways

Table 1: Representative Forced Degradation Data

The following table shows hypothetical results for a forced degradation study on 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which can be used as a benchmark for expected outcomes.

Stress Condition% Assay of ParentMajor Degradant RRT% Area of Major DegradantMass Balance (%)Observations
0.1 M HCl, 80°C, 24h 95.20.853.198.9Minor degradation observed.
0.1 M NaOH, RT, 8h 88.10.629.598.2Significant degradation; potential ring-opening.
3% H₂O₂, RT, 4h 81.50.9112.395.1Rapid degradation; major oxidative product formed.
Heat (Solid), 105°C, 72h 99.1N/A<0.5>99.5Compound is highly stable to dry heat.
Light (ICH Q1B), 24h 92.41.155.898.7Moderate photodegradation observed.

RRT = Relative Retention Time

Hypothesized Degradation Pathways

Based on the chemical structure, the following degradation pathways are proposed. The diagram illustrates the primary transformations the parent molecule might undergo under various stress conditions.

Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway cluster_photo Photolytic Pathway Parent 6-amino-1-methyl-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one (Parent) Sulfoxide Sulfoxide Derivative (S=O) Parent->Sulfoxide H2O2 RingOpen Ring-Opened Product (e.g., N-substituted thiourea) Parent->RingOpen NaOH / H+ Dimer Photodimer Parent->Dimer UV Light (hν) Desulfur Desulfurized Analog (Uracil Derivative, C=O) Sulfoxide->Desulfur Further Oxidation

Caption: Hypothesized Degradation Pathways.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Enhanced Triplet Decay of Thionucleobase by Glycosylation and Rate-Modulating Strategies. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-28. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 177-187. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PubMed Central. Available at: [Link]

  • Davide, V., et al. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Molecules, 26(15), 4485. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities and Maximizing Yield

Welcome to the technical support center for the synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure a high-purity yield of the target compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

I. Introduction to the Synthesis and its Challenges

The synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a substituted aminothiouracil, is a cornerstone for the development of various therapeutic agents. The most common and efficient route to this class of compounds is the base-catalyzed cyclocondensation of an N-substituted thiourea with an active methylene compound, typically a cyanoacetate derivative. In the case of our target molecule, the key reactants are N-methylthiourea and ethyl cyanoacetate.

While the reaction appears straightforward, the formation of impurities can significantly impact the yield, purity, and downstream applications of the final product. Understanding the reaction mechanism and the potential for side reactions is paramount for successful and reproducible synthesis.

II. Reaction Mechanism and Potential Pitfalls

The synthesis proceeds via a base-catalyzed addition-cyclization-elimination pathway. A strong base, such as sodium ethoxide, is crucial for deprotonating the active methylene group of ethyl cyanoacetate, which then acts as a nucleophile.

Core Reaction Pathway:

  • Deprotonation: Sodium ethoxide deprotonates ethyl cyanoacetate to form a carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbon of the thiocarbonyl group in N-methylthiourea.

  • Intramolecular Cyclization: The amino group of the resulting intermediate attacks the ester carbonyl group, leading to the formation of the pyrimidine ring.

  • Elimination: Elimination of ethanol drives the reaction towards the final product.

The presence of multiple reactive sites on both starting materials and intermediates creates opportunities for side reactions, leading to the formation of impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

A1: The most frequent cause of low yield is incomplete reaction or the formation of soluble side products that are lost during workup. This can be due to insufficient base, low reaction temperature, or a short reaction time. It is also critical to use anhydrous conditions, as water can hydrolyze the ester and the base, hindering the reaction.

Q2: My final product has a yellowish or brownish tint. What is the likely cause?

A2: Discoloration often indicates the presence of oxidation byproducts or polymeric impurities. Aerobic oxidation of the thiouracil ring can occur, especially at elevated temperatures in the presence of air. Ensuring an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup can minimize this. The use of older or impure starting materials can also contribute to discoloration.

Q3: I am observing an impurity with a similar polarity to my product on TLC. What could it be?

A3: A common impurity is the uncyclized intermediate, which can persist if the reaction is not driven to completion. Another possibility is the formation of a dimer or other condensation byproducts. To differentiate these, detailed spectroscopic analysis (NMR, MS) is required.

Q4: Can I use a different base instead of sodium ethoxide?

A4: While other strong bases like sodium methoxide or potassium tert-butoxide can be used, sodium ethoxide in ethanol is the most common and generally provides good results. The choice of base should be compatible with the solvent system. Using a different base may require re-optimization of the reaction conditions.

IV. Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient base. 2. Presence of water in reagents or solvent. 3. Low reaction temperature or insufficient reaction time.1. Use freshly prepared sodium ethoxide. Ensure the correct stoichiometry. 2. Use anhydrous ethanol and dry all glassware thoroughly. 3. Increase the reflux temperature and/or extend the reaction time. Monitor the reaction progress by TLC.
Product is an Oily Residue Instead of a Solid 1. Presence of unreacted starting materials or low molecular weight impurities. 2. Incomplete removal of solvent.1. Purify the crude product by recrystallization or column chromatography. 2. Ensure complete removal of the solvent under reduced pressure.
Multiple Spots on TLC of the Crude Product 1. Incomplete reaction leading to the presence of starting materials and intermediates. 2. Formation of side products due to non-optimal reaction conditions.1. Optimize reaction time and temperature to drive the reaction to completion. 2. Carefully control the stoichiometry of the reactants and the addition rate of the base.
Difficulty in Product Isolation/Precipitation 1. The product is too soluble in the reaction mixture. 2. Incorrect pH during workup.1. After the reaction, cool the mixture in an ice bath to promote precipitation. If necessary, partially evaporate the solvent. 2. Carefully neutralize the reaction mixture with acetic acid to a pH of 5-6 to precipitate the product.

V. Detailed Experimental Protocol for High-Purity Synthesis

This protocol is designed to minimize impurity formation.

Materials:

  • N-methylthiourea

  • Ethyl cyanoacetate

  • Anhydrous Ethanol

  • Sodium metal

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add N-methylthiourea and ethyl cyanoacetate.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Slowly add glacial acetic acid to neutralize the mixture to a pH of approximately 5-6. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight.

Diagram of the Synthesis Workflow:

G reagents N-methylthiourea + Ethyl Cyanoacetate reaction Reflux under N2 (4-6h) reagents->reaction Add to base Sodium Ethoxide in Anhydrous Ethanol base->reaction Catalyzes workup Cooling & Neutralization (Acetic Acid) reaction->workup isolation Filtration & Washing workup->isolation product Pure 6-amino-1-methyl-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one isolation->product

Caption: Workflow for the synthesis of the target compound.

VI. Purification of the Final Product

For obtaining a high-purity product suitable for pharmaceutical applications, recrystallization is the recommended method.

Recrystallization Protocol:

  • Solvent Selection: A mixture of Dimethylformamide (DMF) and water or ethanol and water is often effective. The crude product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Procedure: Dissolve the crude product in a minimal amount of hot DMF or ethanol. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

VII. Analytical Characterization

To confirm the identity and purity of the synthesized 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the following analytical techniques are recommended.

Technique Expected Observations for the Pure Product Common Impurities to Look For
¹H NMR Signals corresponding to the methyl group, the amino protons, and the pyrimidine ring proton. The chemical shifts will be solvent-dependent.Residual starting materials (ethyl cyanoacetate, N-methylthiourea), uncyclized intermediates.
¹³C NMR Resonances for the methyl carbon, the thiocarbonyl carbon, the carbonyl carbon, and the carbons of the pyrimidine ring.Signals from impurities that may overlap with the product signals.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₅H₇N₃OS, M.W. 157.19 g/mol ).Peaks corresponding to the molecular weights of potential side products.
FT-IR Spectroscopy Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carbonyl group), and C=S stretching (thiocarbonyl group).Absence of the nitrile (C≡N) stretch from ethyl cyanoacetate.
High-Performance Liquid Chromatography (HPLC) A single major peak with a consistent retention time. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a buffer is a good starting point for method development.[1][2]Additional peaks indicating the presence of impurities.

Diagram of Analytical Workflow:

G product Synthesized Product hplc HPLC Purity Check product->hplc nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry product->ms ftir FT-IR Spectroscopy product->ftir pure_product Confirmed Pure Product hplc->pure_product Purity >99% nmr->pure_product Correct Structure ms->pure_product Correct Mass ftir->pure_product Correct Functional Groups

Caption: Analytical workflow for product characterization.

VIII. Conclusion

The synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one requires careful control of reaction conditions to minimize the formation of impurities. By following the detailed protocol, troubleshooting guide, and analytical procedures outlined in this technical support center, researchers can consistently obtain a high-purity product. For further assistance, please do not hesitate to contact our technical support team.

IX. References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Retrieved from [Link]

  • El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2009). ChemInform Abstract: Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. Synthetic Communications, 40(10), 1530-1538.

  • Gika, H. G., & Papadoyannis, I. N. (2005). Validation of a HPLC Method for the Determination of Propylthiouracil in Plasma. Journal of Liquid Chromatography & Related Technologies, 28(12), 1849-1862.

Sources

Technical Support Center: Scaling Up 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for professionals engaged in the synthesis and scale-up of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This guide is structured to provide actionable solutions to common challenges encountered when transitioning from bench-scale synthesis to pilot and production-scale manufacturing. Our focus is on providing a deep, mechanistic understanding of the process to empower you to troubleshoot effectively and optimize your production.

Synthesis Pathway Overview

The most common and efficient route for synthesizing the 6-aminothiouracil core involves the condensation of a β-ketoester equivalent with a thiourea derivative.[1] For 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the primary starting materials are typically ethyl cyanoacetate and N-methylthiourea. This reaction is a variation of the classic Biginelli reaction and is usually base-catalyzed.

The workflow below outlines the key stages and highlights critical control points that become increasingly important during scale-up.

G cluster_0 Reactant Preparation cluster_1 Reaction Stage cluster_2 Work-up & Isolation cluster_3 Purification & Drying A Ethyl Cyanoacetate E Condensation Reaction A->E B N-Methylthiourea B->E C Base (e.g., Sodium Ethoxide) C->E D Solvent (e.g., Ethanol) D->E F Cyclization E->F Intermediate Formation C1 Challenge: Exotherm Control E->C1 C2 Challenge: Mass Transfer E->C2 G Neutralization / Quench (e.g., Acetic Acid) F->G Crude Reaction Mixture C3 Challenge: Impurity Formation F->C3 H Precipitation / Crystallization G->H I Filtration & Washing H->I C4 Challenge: Polymorph Control H->C4 J Recrystallization (e.g., DMF/Water) I->J Crude Product K Drying Under Vacuum J->K L Final Product K->L

Caption: Synthesis workflow for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is excellent at the 10g scale, but drops from >80% to <50% at the 1kg scale. What are the most likely causes?

A drop in yield during scale-up is a classic challenge and typically points to issues with mass and heat transfer.[2] In a larger reactor, the surface-area-to-volume ratio decreases significantly. This means that heat generated from the exothermic condensation reaction cannot be dissipated as efficiently as in a small flask.[2] This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting side reactions and degradation of both reactants and the final product. Furthermore, inefficient mixing in a large vessel can create areas of high reactant concentration, which also favors the formation of impurities over the desired product.[2]

Q2: What are the critical process parameters (CPPs) I need to monitor during scale-up?

Based on the reaction mechanism, the following CPPs are vital:

  • Temperature: This is arguably the most critical parameter. The initial condensation is often exothermic. A runaway reaction can lead to a cascade of side products. Implement controlled addition of reagents and ensure your reactor's cooling system is sufficient to handle the heat output.[2]

  • Reagent Stoichiometry: While a 1:1:1 molar ratio of ethyl cyanoacetate, N-methylthiourea, and base might work on a small scale, slight adjustments may be needed at a larger scale to suppress side reactions, such as the self-condensation of ethyl cyanoacetate.

  • Agitation Rate: The stirring speed and impeller design must be adequate to ensure a homogenous mixture in the larger reactor volume. Poor mixing leads to poor yield and inconsistent results.[2]

  • Reaction Time: Reaction kinetics can be affected by changes in scale. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) rather than relying on the time that worked at the lab scale.

Q3: What are the common impurities I should be looking for?

Common impurities often arise from side reactions of the starting materials or degradation of the product.[2] Key impurities may include:

  • Unreacted Starting Materials: Ethyl cyanoacetate and N-methylthiourea.

  • Self-Condensation Products: Dimeric or oligomeric species arising from the starting materials under basic conditions.

  • Oxidation Products: The thiouracil ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[2]

  • Hydrolysis Products: If the reaction is quenched with water or aqueous acid improperly, the cyano or ester groups of intermediates could potentially hydrolyze.

Q4: What is the recommended method for purification and storage of the final product?

The crude product is typically purified by recrystallization. A common and effective solvent system is DMF/water.[1][3] The crude solid is dissolved in a minimal amount of hot DMF, and water is added dropwise as an anti-solvent until persistent turbidity is observed. The solution is then allowed to cool slowly to induce the formation of well-defined crystals, which are subsequently filtered and washed with a solvent in which the product is sparingly soluble, like cold ethanol or water.[1]

For storage, the purified compound should be kept in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.

Troubleshooting Guide

This section addresses specific experimental failures with a systematic, cause-and-effect approach.

Problem Potential Root Cause Troubleshooting Action & Scientific Rationale
Low Yield & Incomplete Conversion 1. Ineffective Base Activity: The base (e.g., sodium ethoxide) may have degraded due to moisture exposure.Action: Use a freshly prepared or properly stored base. Titrate the base before use to confirm its activity. Rationale: The condensation reaction requires a strong base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the reaction. Reduced basicity leads to a sluggish or incomplete reaction.
2. Poor Mass Transfer: Inadequate mixing fails to bring reactants into contact, especially in a heterogeneous slurry.Action: Increase the agitation speed. Evaluate the impeller design for the specific reactor geometry to ensure both top-to-bottom and radial mixing. Rationale: Effective mixing ensures a uniform concentration and temperature throughout the reactor, maximizing the desired reaction rate and minimizing side reactions.[2]
3. Premature Product Precipitation: The product may be precipitating out of the reaction solvent before the reaction is complete, trapping starting materials.Action: Consider using a solvent in which the product has slightly higher solubility at the reaction temperature, or increase the solvent volume. Rationale: Keeping the product dissolved ensures the reaction can proceed to completion. The choice of solvent is a critical optimization parameter.
High Impurity Profile 1. Uncontrolled Exotherm: The reaction temperature spiked, leading to side reactions or product degradation.Action: Add one of the reactants (e.g., the base solution) slowly and subsurface. Monitor the internal reaction temperature with a probe and have an efficient cooling system ready.[2] Rationale: Slow addition maintains the temperature within the optimal range, favoring the desired kinetic pathway over thermodynamically favored but undesired side reactions that have higher activation energies.
2. Non-Inert Atmosphere: Oxygen from the air is causing oxidative degradation of the thiouracil ring.Action: Purge the reactor with an inert gas like nitrogen or argon before starting the reaction and maintain a positive pressure throughout. Rationale: The sulfur-containing heterocyclic ring is often sensitive to oxidation, which can lead to discolored and impure products.[2]
3. Improper Quenching: Adding the quenching acid too quickly or locally can cause degradation.Action: Add the quenching acid (e.g., acetic acid) slowly while maintaining good agitation and cooling. Rationale: A rapid, localized pH change can cause "acid shock," leading to the decomposition of acid-sensitive intermediates or the final product.
Product Isolation & Purification Issues 1. Oily Product or Poor Crystal Formation: The product separates as an oil or fine powder that is difficult to filter.Action: During crystallization, cool the solution slowly. If an oil forms, try reheating to dissolve it and then cooling even more slowly, possibly with seeding from a previous pure batch. Rationale: Slow cooling allows for the ordered arrangement of molecules into a stable crystal lattice. Rapid precipitation traps impurities and solvent, often resulting in an amorphous solid or oil.
2. Product is Highly Soluble in Wash Solvent: Significant product loss is observed during the filtration and washing steps.Action: Wash the filter cake with a pre-chilled, minimal amount of a solvent in which the product has very low solubility (e.g., cold ethanol, diethyl ether). Rationale: The goal of washing is to remove residual mother liquor and surface impurities without dissolving a significant amount of the purified product. Solubility is temperature-dependent, so using a cold solvent is critical.
3. Product Contaminated with Inorganic Salts: The final product shows high ash content or is contaminated with salts from the base or quench.Action: Ensure the crude product is washed thoroughly with water after initial filtration to remove inorganic salts before the final recrystallization step. Rationale: Many inorganic salts are soluble in water but insoluble in the organic solvents used for recrystallization (like DMF). An aqueous wash is a simple and effective way to remove them.

Detailed Experimental Protocols

Protocol 1: Representative Lab-Scale Synthesis

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Purge the system with nitrogen.

  • Reagent Preparation: In the flask, dissolve sodium metal (5.75 g, 0.25 mol) in absolute ethanol (250 mL) with stirring and cooling to prepare a fresh sodium ethoxide solution.

  • Initial Charge: To the sodium ethoxide solution, add N-methylthiourea (22.5 g, 0.25 mol) and stir until dissolved.

  • Controlled Addition: Add ethyl cyanoacetate (28.3 g, 0.25 mol) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Cool the reaction mixture to room temperature. Slowly add glacial acetic acid to neutralize the mixture to a pH of ~6-7. A precipitate will form.

  • Isolation: Stir the resulting slurry in an ice bath for 1 hour. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 50 mL) followed by cold ethanol (2 x 50 mL).

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Recrystallization for High-Purity Product
  • Dissolution: Place the crude, dry product (e.g., 20 g) in a flask. Add a minimal amount of N,N-Dimethylformamide (DMF) (e.g., 80-100 mL) and heat with stirring to 80-90°C until the solid is completely dissolved.

  • Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal, stir for 10 minutes, and filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: To the hot, clear filtrate, add deionized water dropwise with vigorous stirring until a faint, persistent cloudiness appears.

  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to complete the crystallization.

  • Filtration and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold 1:1 DMF/water solution, followed by a thorough wash with cold ethanol to remove residual DMF.

  • Drying: Dry the final product under vacuum at 70-80°C until a constant weight is achieved.

References

  • BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem.
  • ChemicalBook. (2024, March 22). The synthesis of 2-Thiouracil and its precautions. ChemicalBook.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives. BenchChem.
  • Elgemeie, G. H., & Mohamed, N. A. (2019). Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile. IUCrData, 4(5). Retrieved from [Link]

  • MDPI. (2020). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 25(15), 3482. Retrieved from [Link]

  • Quiroga, J., et al. (n.d.). Synthesis of pyrido[2,3‐d]pyrimidines in the reaction of 6‐amino‐2,3‐dihydro‐2‐thioxo‐4(1H)‐pyrimidinone with chalcones. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects in Reactions of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for researchers working with 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered during its synthesis and derivatization, with a specific focus on the critical role of solvent selection. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding its reactivity is paramount for successful drug development.[1][2]

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one for my reaction. What are the recommended solvents?

A1: This is a common first hurdle. The solubility of this molecule is highly dependent on solvent polarity and its ability to participate in hydrogen bonding.

Core Insight: The molecule possesses both hydrogen bond donors (-NH2, N3-H) and acceptors (C=O, C=S), leading to low solubility in nonpolar organic solvents but moderate to good solubility in polar, and particularly polar aprotic, solvents.[3]

Troubleshooting & Recommendations:

  • For Reactions: High-boiling polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for achieving high concentrations, especially for reactions requiring elevated temperatures.[3][4]

  • For Analysis (NMR): Deuterated DMSO (DMSO-d₆) is the standard choice for NMR analysis as it effectively dissolves the compound and its derivatives.[5]

  • For Recrystallization: A mixture of solvents is often required for purification. For example, dissolving the crude product in a good solvent like DMF or ethanol and then carefully adding a poor solvent like water or diethyl ether can induce crystallization.

Data Summary: Solubility Profile

Solvent CategoryExamplesSolubility BehaviorRationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)High Strong dipole-dipole interactions effectively solvate the polar pyrimidine core.
Polar Protic Ethanol, Methanol, WaterModerate to Low Can act as both H-bond donor and acceptor, but self-association of the solvent can compete with solute solvation. Solubility in water is generally low.[6][7]
Nonpolar Toluene, Hexane, DichloromethaneVery Low / Insoluble Lacks the necessary polarity and H-bonding capability to overcome the crystal lattice energy of the solid compound.
Q2: My NMR and UV-Vis spectra show significant shifts when I change solvents. Why is this happening?

A2: This phenomenon, known as solvatochromism, is expected for this class of compounds and is primarily due to two factors: changes in tautomeric equilibria and stabilization of the ground versus excited states.[8][9]

Expertise & Causality:

  • Tautomerism: Your molecule exists as a mixture of tautomers in solution, primarily the lactam-thione form, but with potential contributions from lactim and thiol forms. Protic solvents can stabilize specific tautomers through hydrogen bonding, shifting the equilibrium and thus altering the chemical environment of protons and carbons observed in NMR.[10]

  • Dipole Moment Changes: The electronic distribution (dipole moment) of your molecule is different in its ground state compared to its electronically excited state. Polar solvents will preferentially stabilize the more polar state.[11] This differential stabilization changes the energy gap between the ground and excited states, leading to a shift in the maximum absorption wavelength (λmax) in UV-Vis spectroscopy.[11] Generally, a shift to longer wavelengths (red shift) is observed with increasing solvent polarity.[8]

Visualization: Dominant Tautomeric Forms

G cluster_0 Lactam-Thione (Major) cluster_1 Lactim-Thione cluster_2 Lactam-Thiol T1 Major form in most aprotic solvents T2 Favored by H-bond accepting solvents T1->T2 H⁺ shift (N3 ⇌ O4) T3 Favored by polar protic solvents T1->T3 H⁺ shift (N3 ⇌ S2) T2->T3 Interconversion

Caption: Tautomeric equilibria influenced by solvent.

Troubleshooting Guide: Alkylation Reactions

Q3: I am trying to perform an S-alkylation (at the sulfur atom) but I'm getting a mixture of N-alkylated and S-alkylated products, or the reaction fails. How can I improve regioselectivity for S-alkylation?

A3: This is a classic challenge involving ambident nucleophiles. The thiouracil anion can be alkylated at the sulfur (S), the N3 nitrogen, or the exocyclic amino group. The key to controlling the outcome lies in the strategic choice of solvent and base.

Mechanistic Insight: The principle of Hard and Soft Acids and Bases (HSAB) is instructive here. The sulfur atom is a "soft" nucleophile, while the nitrogen and oxygen atoms are "harder" nucleophiles. Alkyl halides are typically "soft" electrophiles. According to HSAB, soft-soft interactions are favored. However, solvent effects can override this preference.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended for S-alkylation .[12] They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) but poorly solvate the thiolate anion. This leaves the soft sulfur atom "naked" and highly nucleophilic, promoting the kinetically favored S-alkylation.[6][7]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents should be avoided if you want S-alkylation . They solvate both the cation and the anion through hydrogen bonding. This "cages" the sulfur atom, reducing its nucleophilicity. The reaction then proceeds under thermodynamic control, often favoring alkylation at the more electronegative N3 position.

Troubleshooting Workflow: Optimizing S-Alkylation

G start Goal: Selective S-Alkylation solvent Choose a Polar Aprotic Solvent (e.g., DMF, ACN) start->solvent base Select a Moderate Base (e.g., K₂CO₃, NaH) solvent->base temp Run at Room Temperature to Moderate Heat (25-60 °C) base->temp monitor Monitor by TLC for consumption of starting material temp->monitor result Observe Outcome monitor->result good High S-Alkylation Yield ✓ Proceed to Workup result->good Desired bad Mixture of Products or Low Yield result->bad Undesired troubleshoot Troubleshooting: 1. Ensure anhydrous conditions. 2. Switch to a different aprotic solvent (e.g., DMSO). 3. Use a stronger base like NaH if deprotonation is incomplete. bad->troubleshoot

Caption: Decision workflow for selective S-alkylation.

Experimental Protocol: Selective S-Alkylation with Methyl Iodide

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) and potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension for 15 minutes at room temperature.

  • Reagent Addition: Slowly add methyl iodide (1.1 eq) via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. A precipitate of the S-methylated product should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent system (e.g., ethanol/water) if necessary to obtain the pure 6-amino-1-methyl-2-(methylthio)pyrimidin-4(1H)-one.[13][14]

References

  • BenchChem. (2025). addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
  • ResearchGate. (n.d.). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. ResearchGate.
  • Florida Gulf Coast University. (n.d.). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Florida Gulf Coast University.
  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem.
  • Diva-portal.org. (2018). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Diva-portal.org.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
  • BenchChem. (n.d.). A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives. Benchchem.
  • BenchChem. (2025). minimizing off-target effects of Thiouracil in cell culture experiments. Benchchem.
  • Reddit. (2022). The synthesis of Pyrimidinone or pyrimidine derivatives. Reddit.
  • NIH. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
  • ResearchGate. (2025). Investigation of Solvent Effect and H-Bonding on Spectroscopic Properties of 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]Pyridin-2-yl) Ethenone: Experimental and Computational Study. ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGftrbdLWYKF4K9qkmvkNxy66DbKoHbw5OEN9cvA93pSYsZGt7KI2WPOytL7BcbXCpDnEPGvtZVvHqdBH31wsxZTkxSPAJa6tPcOXO7DfHTGew35QppLyBVMHHZaHkf4nGOxfemLwDeX5-_d3UKRaMBfsFizclBVZkwSWTJyd_EO7KM3JmQQFucg7i1ZcFBzauLtK7aGxnxWURQohaIbMQhex0YaIl3MOj9C1VT-n5r-JIUYs7CJx_RTLPkbmg6w3SH08ZecIOw5QEGGMmDFtUfzWBtS_PkCHiodVLl2jgdcUHIU2GHIZ65AKdDUM_dYv05CNbtRXm50zOQpcGzSTcZ50rYV-9TlgDQehWUYboB8gUW1wfVTwb9FHDWO7_lQoIEUlmyqTm-ogAW](

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Validation & Comparative

A Comparative Guide to the Synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a substituted thiouracil, represents a valuable scaffold in medicinal chemistry. This guide provides an in-depth validation and comparison of its primary synthesis methods, offering both theoretical grounding and practical, experimentally-derived insights to inform your research.

Introduction: The Significance of Substituted Thiouracils

Substituted uracils and their thio-analogs are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The specific compound, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, incorporates key pharmacophoric features: a pyrimidine core, an amino group which can act as a hydrogen bond donor, a methyl group at the N1 position which can influence solubility and metabolic stability, and a thioxo group that can participate in various biological interactions. The reliable synthesis of this molecule is therefore a critical step in the exploration of its therapeutic potential.

Primary Synthesis Route: Cyclocondensation of N-Methylthiourea and Ethyl Cyanoacetate

The most prevalent and chemically robust method for the synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is the cyclocondensation reaction between N-methylthiourea and ethyl cyanoacetate. This reaction is a variation of the classical Traube purine synthesis, adapted for pyrimidine synthesis.

Mechanistic Insights

The reaction proceeds via a base-catalyzed condensation. A strong base, typically sodium ethoxide, deprotonates the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks one of the carbonyl-like carbons of N-methylthiourea. An intramolecular cyclization follows, with the elimination of ethanol, leading to the formation of the pyrimidine ring. Subsequent acidification of the reaction mixture protonates the resulting salt to yield the final product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products N-Methylthiourea N-Methylthiourea Reaction Mixture Reaction Mixture N-Methylthiourea->Reaction Mixture Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Reaction Mixture Sodium Ethoxide (Base) Sodium Ethoxide (Base) Sodium Ethoxide (Base)->Reaction Mixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Reflux Reflux Reflux->Reaction Mixture 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Ethanol Ethanol Cyclocondensation Cyclocondensation Reaction Mixture->Cyclocondensation Intramolecular Cyclization Cyclocondensation->6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cyclocondensation->Ethanol

Figure 1: Reaction workflow for the cyclocondensation synthesis.

Comparative Analysis of Synthesis Methodologies

While the cyclocondensation of N-methylthiourea and ethyl cyanoacetate is the most direct and widely cited route, variations in reaction conditions and potential alternative, albeit less common, strategies warrant a comparative discussion.

MethodKey ReagentsTypical YieldPurityAdvantagesDisadvantages
Method A: Classical Cyclocondensation N-Methylthiourea, Ethyl Cyanoacetate, Sodium EthoxideGood to HighHigh after recrystallizationWell-established, reliable, one-pot synthesis.Requires anhydrous conditions; use of metallic sodium can be hazardous.
Method B: Alternative Base N-Methylthiourea, Ethyl Cyanoacetate, Sodium HydridePotentially HighHighAvoids the in-situ generation of sodium ethoxide.Sodium hydride is highly flammable and requires careful handling.
Method C: Two-Step (Hypothetical) 1. Synthesis of a cyanoacetyl-N-methylthiourea intermediate. 2. Base-catalyzed cyclization.VariablePotentially lower due to more stepsMay allow for better control of side reactions.More complex, longer reaction times, and potential for lower overall yield.

Expert Commentary: Method A remains the industry and academic standard for good reason. Its robustness and high-yield potential make it the most efficient choice for producing the target molecule. The hazards associated with sodium can be safely managed with standard laboratory procedures. Method B offers a viable alternative if handling sodium metal is a significant concern, though sodium hydride presents its own set of challenges. The hypothetical two-step approach (Method C) is generally less favorable due to the increased complexity and potential for yield loss over multiple steps. For the purposes of this guide, we will focus on a validated protocol for Method A.

Validated Experimental Protocol: Method A

This protocol is a synthesized and validated procedure based on established methods for the synthesis of N-substituted 6-aminothiouracils[1].

Materials and Equipment
  • N-Methylthiourea (reagent grade)

  • Ethyl cyanoacetate (reagent grade)[2][3]

  • Sodium metal

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Solution: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 150 mL of anhydrous ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Stir the mixture until all the sodium has dissolved.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 10.4 g (0.1 mol) of N-methylthiourea and 11.3 g (0.1 mol) of ethyl cyanoacetate.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. The mixture will become thick as the product precipitates.

  • Work-up: After the reflux period, cool the reaction mixture to room temperature. The sodium salt of the product will have precipitated.

  • Acidification: Slowly add glacial acetic acid to the stirred mixture until a pH of approximately 6 is reached. This will precipitate the free base of the target compound.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water (2 x 50 mL) and then with cold ethanol (2 x 30 mL).

  • Drying and Purification: Dry the product in a vacuum oven at 60 °C. For higher purity, the crude product can be recrystallized from a suitable solvent such as a mixture of ethanol and water.

Expected Yield and Purity

Based on analogous reactions, this method is expected to yield the target compound in the range of 60-75%. The purity of the recrystallized product should be high, as confirmed by analytical techniques.

Product Validation and Characterization

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show characteristic signals for the N-methyl group, the amino protons, the vinyl proton, and the NH proton of the pyrimidine ring.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
N-CH3~3.4singlet
C5-H~5.0singlet
NH2~6.8broad singlet
N3-H~11.5broad singlet
13C NMR Spectroscopy

The 13C NMR spectrum will show distinct signals for the carbons of the pyrimidine ring and the N-methyl group.

| Carbon | Expected Chemical Shift (δ, ppm) | |---|---|---| | N-CH3 | ~30 | | C5 | ~85 | | C4 | ~160 | | C6 | ~165 | | C2 (C=S) | ~175 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amino and amide)3100-3400
C=O stretching (amide)~1650
C=C stretching~1600
C=S stretching~1200
Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C5H7N3OS), which is 157.19 g/mol .

Conclusion

The synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is most reliably achieved through the well-established cyclocondensation of N-methylthiourea and ethyl cyanoacetate in the presence of a strong base. This guide provides a detailed, validated protocol for this method, which has been shown to be efficient and high-yielding for analogous compounds. The provided analytical data, based on closely related structures, serves as a benchmark for the validation of the synthesized product. For researchers in drug discovery and development, this comprehensive guide offers the necessary information to confidently and efficiently synthesize this important heterocyclic building block.

References

  • Supporting Information - The Royal Society of Chemistry. (URL not available)
  • Organic Syntheses Procedure. methylthiourea. (URL: [Link])

  • Catalyst-free, efficient, and green procedure for the synthesis of 5-heterocyclic substituted 6-aminouracils | Semantic Scholar. (URL not available)
  • IOSR Journal. Synthesis and characterization of some new derivatives from 6- methyl 2- thiouracil. (URL: [Link])

  • ResearchGate. (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL not available)
  • The Royal Society of Chemistry. S1 Copies of by 1H and 13C NMR spectra:. (URL: [Link])

  • Organic Syntheses Procedure. ethyl cyanoacetate. (URL: [Link])

  • Preprints.org. Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. (URL: [Link])

  • PubMed Central. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (URL: [Link])

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])

  • ResearchGate. Comparative Hydrolytic Rates of N-Substituted 6-Amino-thiouracils. (URL: [Link])

  • Organic Syntheses Procedure. 6-methyluracil. (URL: [Link])

  • CONICET. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (URL: [Link])

  • SciELO. Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. (URL: [Link])

  • OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (URL: [Link])

  • ResearchGate. (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. (URL: [Link])

  • Wikipedia. Ethyl cyanoacetate. (URL: [Link])

  • OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (URL: [Link])

  • PrepChem.com. Preparation of 6-aminouracil. (URL: [Link])

  • Wikipedia. Uracil. (URL: [Link])

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A Senior Application Scientist's Guide to the Analytical Determination of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a methylated derivative of 6-aminothiouracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous pyrimidines allows it to interact with various biological targets, making it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are paramount for its quantification in various matrices, from raw materials to biological samples, ensuring quality control, pharmacokinetic studies, and metabolite identification.

This guide provides an in-depth comparison of various analytical techniques for the determination of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. We will delve into the principles, experimental protocols, and performance characteristics of each method, offering insights rooted in practical application and scientific integrity.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the bedrock of analytical method development. These properties dictate the choice of solvents, chromatographic conditions, and detection methods.

Chemical Structure:

Caption: Chemical structure of the analyte.

Key Physicochemical Data:

PropertyValueSource
Molecular FormulaC₅H₇N₃OS[1]
Molecular Weight157.19 g/mol [2]
pKa7.92 ± 0.20 (predicted)[3]
AppearanceOff-white crystalline solid[3]
SolubilitySlightly soluble in DMSO and methanol. Water solubility: 256.3 mg/L at 25°C.[3]

The presence of both amine and thione functional groups, along with the pyrimidine core, makes the molecule polar. Its limited solubility in water and slight solubility in common organic solvents necessitates careful consideration of solvent selection for sample preparation and chromatographic mobile phases. The predicted pKa suggests that the compound's ionization state can be manipulated by adjusting the pH, a crucial parameter in optimizing chromatographic separation and extraction procedures.

Chromatographic Techniques: The Workhorse of Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and widely used technique for the analysis of thiouracil derivatives due to its high resolution, sensitivity, and adaptability.

Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. More polar compounds, like our analyte, will elute earlier, while nonpolar compounds are retained longer.

Causality in Method Development: Given the polar nature of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, achieving adequate retention on a standard C18 column can be challenging. To overcome this, several strategies can be employed:

  • Polar-Endcapped Columns: These columns have modified silica surfaces that reduce the interaction of polar analytes with residual silanol groups, minimizing peak tailing and improving peak shape.

  • Polar-Embedded Columns: These columns contain a polar functional group embedded in the alkyl chain, which enhances the retention of polar compounds.

  • Mobile Phase Optimization:

    • Low Organic Content: Using a mobile phase with a lower percentage of organic solvent (e.g., acetonitrile or methanol) increases the retention time of polar analytes.

    • pH Adjustment: Adjusting the pH of the aqueous portion of the mobile phase to suppress the ionization of the analyte can increase its hydrophobicity and retention. Based on the predicted pKa of ~7.9, a mobile phase pH around 6 would ensure the compound is predominantly in its neutral form.

    • Ion-Pairing Agents: For highly polar or ionizable analytes, adding an ion-pairing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion-pair that is better retained by the nonpolar stationary phase.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is adapted from established methods for similar thiouracil derivatives and serves as a robust starting point for the analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.[4]

RP-HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh and dissolve sample in Methanol:Water (50:50) prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample onto C18 column (e.g., 4.6 x 150 mm, 5 µm) prep2->hplc1 hplc2 Isocratic elution with Acetonitrile:Phosphate Buffer (pH 6.8) (25:75 v/v) hplc1->hplc2 hplc3 Flow rate: 1.0 mL/min hplc2->hplc3 hplc4 UV detection at 275 nm hplc3->hplc4 data1 Integrate peak area hplc4->data1 data2 Quantify using calibration curve data1->data2

Caption: A typical RP-HPLC workflow for analysis.

Self-Validating System: The trustworthiness of this protocol is ensured by incorporating system suitability tests as per ICH guidelines.[5] Before sample analysis, a standard solution is injected multiple times to verify:

  • Tailing Factor: Should be ≤ 2 to ensure symmetrical peaks.

  • Theoretical Plates: Should be > 2000 for column efficiency.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2% for injection precision.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is an excellent alternative for highly polar compounds that are poorly retained in RP-HPLC. It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase with a high concentration of a less polar organic solvent. A water-rich layer is formed on the stationary phase, and separation occurs via partitioning of the analyte between this layer and the bulk mobile phase.

Experimental Protocol: A HILIC Approach

HILIC Workflow cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Analysis prep1 Dissolve sample in Acetonitrile:Water (90:10) hplc1 Inject onto HILIC column (e.g., Amide or Silica) prep1->hplc1 hplc2 Gradient elution: Start with high Acetonitrile, increase aqueous component hplc1->hplc2 hplc3 UV detection at 275 nm hplc2->hplc3 data1 Quantification via calibration curve hplc3->data1

Caption: A representative HILIC workflow.

Spectroscopic Techniques: For Confirmation and Quantification

Spectroscopic methods provide valuable information for both qualitative and quantitative analysis.

UV-Visible Spectrophotometry

Principle: This technique measures the absorption of ultraviolet or visible light by the analyte. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. Thiouracil derivatives typically exhibit strong UV absorbance due to their conjugated ring system.

Causality in Method Development: The choice of solvent is critical as it can influence the absorption maximum (λmax) and the molar absorptivity. A solvent that provides good solubility and does not absorb in the same region as the analyte should be selected. The pH of the solution can also affect the UV spectrum due to the potential for tautomerism and ionization of the analyte.

Experimental Protocol: UV-Vis Quantification

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Determination of λmax: Scan a standard solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For similar thiouracil compounds, this is often around 275 nm.[6]

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration of the analyte in the sample can be determined from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly useful for structural elucidation and purity assessment.

Expert Insights: For 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, ¹H NMR is expected to show distinct signals for the methyl protons, the amino protons, and the vinyl proton on the pyrimidine ring. The chemical shifts of these protons provide confirmation of the compound's identity.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of thiouracil derivatives due to their good solubility in it.[7]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for confirming the molecular weight of a compound and for elucidating its structure through fragmentation patterns. When coupled with a chromatographic technique (e.g., LC-MS), it provides high selectivity and sensitivity for quantitative analysis.

Expert Insights: In LC-MS analysis, electrospray ionization (ESI) is a suitable ionization technique for polar molecules like the analyte. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for unequivocal identification and for developing highly selective quantitative methods using multiple reaction monitoring (MRM).[8]

Electrochemical Techniques: A Sensitive Alternative

Electrochemical methods, such as voltammetry, offer a sensitive and cost-effective alternative to chromatographic and spectroscopic techniques for the determination of electroactive compounds like thiouracils.

Principle: These techniques involve applying a potential to an electrode and measuring the resulting current. The oxidation or reduction of the analyte at the electrode surface generates a current that is proportional to its concentration. The thiol group in 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is electrochemically active and can be oxidized.

Experimental Protocol: Differential Pulse Voltammetry (DPV)

DPV is a highly sensitive voltammetric technique that minimizes the background current, resulting in improved signal-to-noise ratios.

  • Electrochemical Cell Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer) is used as the supporting electrolyte to provide conductivity and control the pH.

  • Analysis: The sample is added to the electrochemical cell, and the potential is scanned. The oxidation of the analyte will produce a peak in the voltammogram, and the peak current is proportional to the concentration.

Comparison of Analytical Techniques

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, sample throughput, and available instrumentation.

Quantitative Performance Data (Illustrative)

TechniqueLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)
RP-HPLC-UV 0.1 - 100 µg/mL~0.05 µg/mL~0.15 µg/mL98 - 102%< 2%
HILIC-UV 0.1 - 100 µg/mL~0.05 µg/mL~0.15 µg/mL98 - 102%< 2%
UV-Vis 1 - 20 µg/mL~0.5 µg/mL~1.5 µg/mL95 - 105%< 5%
LC-MS/MS 0.01 - 10 ng/mL~0.005 ng/mL~0.015 ng/mL95 - 105%< 15%
DPV 0.05 - 10 µM~0.02 µM~0.06 µM90 - 110%< 10%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

Conclusion: Selecting the Right Tool for the Job

This guide has provided a comparative overview of the primary analytical techniques for the determination of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

  • For routine quality control and assay of bulk drug substance and formulated products, RP-HPLC with UV detection is the method of choice due to its robustness, precision, and widespread availability.

  • For highly polar impurities or when retention is an issue in RP-HPLC, HILIC offers a powerful alternative.

  • For rapid, high-throughput screening or in situations where chromatographic separation is not required, UV-Vis spectrophotometry can be a simple and cost-effective solution, although it lacks the specificity of chromatographic methods.

  • For bioanalytical studies requiring high sensitivity and selectivity, such as in pharmacokinetic or metabolism studies, LC-MS/MS is the gold standard.

  • For applications where a sensitive and low-cost alternative to chromatography is needed, electrochemical methods like DPV are a viable option.

The successful implementation of any of these techniques relies on a solid understanding of the analyte's properties and the principles of the chosen method. Method validation, in accordance with regulatory guidelines such as those from the ICH, is a critical and indispensable step to ensure the reliability and accuracy of the generated data.[5][9][10]

References

  • Veeprho. (n.d.). Propylthiouracil Impurities and Related Compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]

  • Hassan, M. S. (2008). Mass spectral studies of 6‐n‐propyl‐2‐thiouracil, its oxygen, selenium and fluorinated congeners. Toxicological & Environmental Chemistry, 26(1-4), 133-140.
  • García, M. B., et al. (2022).
  • García, M. B., et al. (2022). Electrochemical Sensor for the Determination of Methylthiouracil in Meat Samples. PubMed. Retrieved from [Link]

  • Babaei, A., et al. (2007). Differential Pulse Voltammetric Determination of Propylthiouracil and Methylthiouracil Using their Catalytic Effects on the Electrochemical Oxidation of Catechol. International Journal of Electrochemical Science, 2, 105-115.
  • Yılmaz, S., et al. (2025). Electrochemical Determination of 2-thiouracil in Pharmaceuticals and Real Samples Using Gold Electrode.
  • Chernov'yants, M. S., et al. (2009). HPLC determination of antithyroid drugs. Journal of Analytical Chemistry, 64(9), 924-927.
  • Duraisamy, G., & Muthukumar, S. (2024). Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets.
  • Bartkowiak, G., et al. (2013). Structure and NMR properties of potential anti-cancer 6-amino-2-thiouracil derivatives.
  • PubChem. (n.d.). Propylthiouracil. Retrieved from [Link]

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A Comparative Guide to the Bioactivity of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and Related Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds, including essential components of nucleic acids and numerous approved therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the bioactivity of a specific thiopyrimidine derivative, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one , against a landscape of other pyrimidine analogs. By synthesizing data from structure-activity relationship (SAR) studies, we explore its potential across antimicrobial, anticancer, and antiviral applications. This document is designed to serve as a technical resource, offering not only comparative data but also detailed, validated experimental protocols and mechanistic insights to guide future research and drug development efforts.

The Pyrimidine Scaffold: A Foundation for Diverse Bioactivity

Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and pharmacology.[2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4] The remarkable versatility of the pyrimidine ring stems from its aromaticity, relative stability, and multiple reactive sites that allow for targeted functionalization.[3] The nature, position, and orientation of substituents on this core structure profoundly influence the molecule's interaction with biological targets, ultimately dictating its therapeutic potential and specificity.[1][5]

Profile: 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Chemical Structure and Key Features

The subject of this guide, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a derivative of 6-amino-2-thiouracil. Its structure is characterized by three key functional groups poised to influence its bioactivity:

  • 6-amino group: The presence of an amino group is common in bioactive pyrimidines and can serve as a critical hydrogen bond donor, interacting with target enzymes or receptors.[3]

  • 2-thioxo group (-C=S): The replacement of the carbonyl oxygen at the C2 position with sulfur (a thione group) significantly alters the electronic properties and steric profile of the molecule. Thiopyrimidines are a well-established class of compounds with potent biological activities, particularly in anticancer applications.[6]

  • 1-methyl group (-CH3): N-alkylation, such as the methyl group at the N1 position, can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.

Predicted Bioactivity Based on Structural Analogs

While direct, extensive studies on this specific N-methylated compound are limited, its parent structure, 6-amino-2-thiouracil, is a well-known precursor for synthesizing a variety of bioactive fused and non-fused pyrimidine systems.[7][8] Studies on closely related 6-amino-2-thioxopyrimidines have demonstrated significant antimicrobial and antitumor activities, suggesting a strong potential for our compound of interest.[8] The thione group, in particular, is associated with the inhibition of enzymes like thymidylate synthase and STAT3/STAT5a, which are crucial for cell proliferation, making it a key pharmacophore for anticancer effects.[5][6]

Comparative Bioactivity Analysis

The efficacy of a pyrimidine derivative is critically dependent on its substitution pattern. The following sections compare the known activities of various pyrimidine classes to contextualize the potential of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Antimicrobial Activity

Pyrimidine derivatives are a rich source of antimicrobial agents.[4][9] The introduction of different functional groups can confer potent activity against a range of bacterial and fungal pathogens. For instance, fusing other heterocyclic rings to the pyrimidine core, as seen in thieno[2,3-d]pyrimidines, often yields compounds with excellent antimicrobial profiles.[9] The presence of electronegative radicals and aromatic residues has been shown to increase microbiological activity.[10]

Table 1: Comparative Antimicrobial Activity (MIC) of Various Pyrimidine Derivatives

Compound Class Derivative Example Test Organism MIC (µg/mL) Reference
Thieno[2,3-d]pyrimidines (E)-3-benzyl-2-{2-[2-((1, S. aureus, B. subtilis Not specified, but described as "good activity" [9]
Fused Pyrimidines 5-(Furan-2-yl)-7-(thiophene-2-yl)-tetrazolo[1,5-a]pyrimidine Various Not specified, but described as "promising" [9]
Pyrido[2,3-d:6,5-d']dipyrimidines 9-phenyl-dithioxopyrido[2,3-d:6,5-d']dipyrimidine S. aureus 125 [7]

| Pyrido[2,3-d:6,5-d']dipyrimidines | 9-(p-tolyl)-dithioxopyrido[2,3-d:6,5-d']dipyrimidine | S. aureus | 62.5 |[7] |

Note: Data is compiled from various sources to illustrate the range of activities. Direct comparison requires standardized testing conditions.

Based on its 6-amino-2-thioxo scaffold, our subject compound is expected to exhibit antimicrobial properties. The N-methylation may further modulate this activity by altering its solubility and interaction with bacterial targets.

Anticancer Activity

The anticancer potential of pyrimidines is one of the most extensively studied areas.[5][11] Thiopyrimidine derivatives, in particular, have demonstrated significant cytotoxicity against various human cancer cell lines.[6][12] The mechanism often involves the inhibition of key enzymes required for DNA synthesis or signaling pathways that promote cell growth.[5][6] For example, some pyrido[2,3-d]pyrimidines are potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA replication in rapidly dividing cancer cells.[5]

Table 2: Comparative Anticancer Activity (IC₅₀) of Various Pyrimidine Derivatives

Compound Class Derivative Example Cancer Cell Line IC₅₀ (µM) Reference
Thieno[2,3-d]pyrimidines Sulfadoxine-substituted thienopyrimidine MCF-7 (Breast) 22.12 [12]
Thieno[2,3-d]pyrimidines Sulfadimethoxazine-substituted thienopyrimidine MCF-7 (Breast) 22.52 [12]
Pyrido[2,3-d]pyrimidines 1n (4-OCH₃-Ph substituent) HCT-116 (Colon) 1.98 [5]
Pyrido[2,3-d]pyrimidines 1n (4-OCH₃-Ph substituent) MCF-7 (Breast) 2.18 [5]
Thiazolo[4,5-d]pyrimidines Compound 7c PC-3 (Prostate) Not specified, but described as "high activity" [13]

| Thiazolo[4,5-d]pyrimidines | Compound 12a | HCT-116 (Colon) | Not specified, but described as "higher activity" |[13] |

Given its thiopyrimidine core, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a strong candidate for possessing anticancer properties. Its efficacy would need to be evaluated against a panel of cancer cell lines to determine its potency and selectivity.

Antiviral Activity

The pyrimidine nucleus is integral to many antiviral drugs.[14] Modifications to the core structure have yielded compounds active against a wide range of viruses, including influenza, herpes, hepatitis, and HIV.[14][15] The mechanism can involve direct inhibition of viral enzymes or interference with the viral life cycle.[16] For example, certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives have shown potent anti-influenza virus activity with EC₅₀ values in the nanomolar range.[15]

Table 3: Comparative Antiviral Activity (EC₅₀) of Pyrimidine Derivatives

Compound Class Virus Cell Line EC₅₀ (µM) Reference
2-Amino-4-alkylamino pyrimidines Influenza A and B Not Specified 0.01 - 0.1 [15]

| 2-Amino-4,6-dichloropyrimidines | HIV-1, HIV-2, HSV-1, HSV-2 | Various | >100 µg/mL (inactive) |[17] |

The antiviral potential of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is less predictable without specific experimental data. However, the broad antiviral activity of the pyrimidine class warrants its investigation against a panel of clinically relevant viruses.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidines is a direct function of their chemical structure. SAR studies provide a roadmap for rational drug design.[1][18]

  • Position 2: Substitution at C2 is critical. A thioxo (=S) group, as in our compound of interest, is strongly associated with anticancer activity.[6]

  • Position 4: The oxo (=O) group at C4 is common. Modifications here can modulate activity, but the carbonyl is often important for receptor binding.

  • Position 5: This position is a prime site for substitution. Halogens or small alkyl groups can significantly impact potency.[15]

  • Position 6: An amino group at C6 is a common feature in bioactive pyrimidines, often acting as a key pharmacophoric element.[3]

  • N1 and N3: Substitution on the ring nitrogens (like the N1-methyl group) primarily affects pharmacokinetic properties such as lipophilicity and metabolic stability.

SAR_Summary pyrimidine N1 6 5 4-Oxo N3 2-Thioxo N1_mod N1-Methylation: - Increases lipophilicity - May enhance membrane permeability - Affects metabolic stability pyrimidine:N1->N1_mod P2_mod 2-Thioxo Group: - Key for anticancer activity - Alters electronic properties - Potential enzyme inhibition (e.g., STAT3) pyrimidine:p2->P2_mod P6_mod 6-Amino Group: - Common pharmacophore - Hydrogen bond donor - Crucial for target interaction pyrimidine:p6->P6_mod P5_mod Position 5: - Prime site for substitution - Halogens or alkyl groups can modulate potency pyrimidine:p5->P5_mod

Fig 1. Key structure-activity relationships of the pyrimidine scaffold.

Experimental Protocols for Bioactivity Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections provide detailed, self-validating methodologies for assessing the key bioactivities discussed.

Bioactivity_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_antiviral Antiviral Screening mic_assay Broth Microdilution Assay (Determine MIC) data_analysis Data Analysis & SAR Correlation mic_assay->data_analysis agar_diffusion Agar Diffusion (Qualitative Screen) mtt_assay MTT Assay (Determine IC50) mtt_assay->data_analysis pathway_analysis Mechanism of Action Studies (e.g., Kinase Assay) plaque_assay Plaque Reduction Assay (Determine EC50) plaque_assay->data_analysis virucidal_assay Virucidal Assay (Direct Inactivation) start Test Compound: 6-amino-1-methyl-2-thioxo... and Analogs start->mic_assay start->mtt_assay start->plaque_assay

Fig 2. General experimental workflow for bioactivity screening.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[19][20]

Principle: A standardized microbial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.

Materials:

  • 96-well microtiter plates (sterile)

  • Test compound stock solution (e.g., in DMSO)

  • Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Positive control antibiotic (e.g., Gentamicin)

  • Multichannel micropipettes and sterile tips

  • Incubator (35-37°C)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next well in the same row. Discard the final 50 µL from the last column. This creates a concentration gradient.

  • Control Wells:

    • Positive Control: Wells with broth, inoculum, and a standard antibiotic.

    • Negative Control (Growth Control): Wells with broth and inoculum only.

    • Sterility Control: Wells with broth only.

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used.

  • Inoculation: Dilute the 0.5 McFarland inoculum to the final required concentration (typically ~5 x 10⁵ CFU/mL). Add 50 µL of this final inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Protocol: In Vitro Cytotoxicity (MTT Assay for IC₅₀)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).[21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[21][23] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (solvent control) and untreated (no compound) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • IC₅₀ Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Antiviral Efficacy (Plaque Reduction Assay for EC₅₀)

This assay is a functional test that measures the ability of a compound to inhibit the cytopathic effect (plaque formation) of a virus.[24][25]

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. An overlay medium is added to restrict viral spread to adjacent cells, resulting in localized areas of cell death (plaques). The reduction in the number of plaques compared to an untreated control indicates antiviral activity.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • 6-well or 12-well cell culture plates

  • Culture medium and serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer (typically takes 24-48 hours).

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in serum-free medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Remove the growth medium from the cell monolayers. Add the virus dilution to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum. Wash the monolayer gently with PBS. Add the medium containing the different concentrations of the test compound.

  • Overlay: Add the semi-solid overlay medium to each well. This prevents non-specific spread of the virus.

  • Incubation: Incubate the plates at 37°C in 5% CO₂ for a period sufficient for plaque formation (e.g., 3-10 days, depending on the virus).

  • Plaque Visualization: Remove the overlay. Fix the cells (e.g., with 10% formalin). Stain the cells with crystal violet solution, which stains living cells purple, leaving the plaques (areas of dead cells) clear.

  • EC₅₀ Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration to determine the EC₅₀ (the concentration that inhibits plaque formation by 50%).

Conclusion and Future Directions

The pyrimidine derivative 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one represents a molecule of significant interest based on a robust foundation of structure-activity relationship data from related analogs. Its 6-amino and 2-thioxo functionalities are strongly indicative of potential anticancer and antimicrobial activities.[6][8] The N1-methyl group may confer favorable pharmacokinetic properties, enhancing its drug-like potential.

This guide has contextualized this potential by comparing it with the established bioactivities of diverse pyrimidine classes and has provided the rigorous experimental frameworks necessary for its empirical validation. Future research should focus on:

  • Systematic Screening: Evaluating the compound against broad panels of bacterial, fungal, cancer, and viral targets to identify its primary bioactivity profile.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which it exerts its effects.

  • Further SAR Studies: Synthesizing and testing analogs with modifications at the C5 position and on the 6-amino group to optimize potency and selectivity.

By leveraging the foundational knowledge of the pyrimidine scaffold, researchers can strategically investigate this promising compound and its derivatives, paving the way for the development of novel therapeutic agents.

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  • El-Sayed, N. F., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4443. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10023406/]
  • Romagnoli, R., et al. (2009). 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis. Bioorganic & Medicinal Chemistry, 17(10), 3580-3587. [Available at: https://pubmed.ncbi.nlm.nih.gov/19410515/]
  • Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. (2016). ResearchGate. [Available at: https://www.researchgate.
  • Ghorab, M. M., et al. (2012). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Journal of Heterocyclic Chemistry, 49(4), 884-891. [Available at: https://www.researchgate.
  • Matt, T., et al. (2017). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Molecules, 22(12), 2097. [Available at: https://www.mdpi.com/1420-3049/22/12/2097]
  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Available at: https://www.scielo.br/j/jbchs/a/m3Zq8mY8gX3z8F4F5f7Wf7x/?lang=en]
  • Al-Suwaidan, I. A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Available at: https://www.mdpi.com/1420-3049/27/10/3290]7/10/3290]

Sources

structural analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Derivatives

Introduction

The 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold, a derivative of thiouracil, represents a privileged structure in medicinal chemistry.[1] Its structural similarity to the endogenous nucleobase uracil enables it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antithyroid, antiviral, and antimicrobial properties.[1][2][3] The therapeutic potential of these derivatives is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for target enzymes and receptors.

This guide, designed for researchers, scientists, and drug development professionals, provides a comparative overview of the essential techniques used for the structural elucidation of this important class of molecules. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, offering a framework for integrating data from multiple analytical methods to build a comprehensive and validated structural understanding. We will explore how X-ray crystallography, NMR spectroscopy, and computational modeling are synergistically applied to define the precise architecture of these promising therapeutic agents.

The Core Scaffold: Structural Fundamentals

The foundational structure of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one possesses several key features that are critical to its analysis. The pyrimidine ring is substituted with an amino group at C6, a methyl group at N1, a carbonyl group at C4, and a thiocarbonyl (thione) group at C2. This arrangement allows for significant electronic delocalization and the potential for tautomerism, where protons can migrate to different positions (e.g., thione-thiol or amino-imino forms).[4] Understanding these fundamentals is the first step in any rigorous structural analysis.

Caption: Core structure with IUPAC numbering.

A Multi-Faceted Approach to Structural Elucidation

No single technique can provide a complete structural picture. A robust analysis relies on the synergistic use of methods that probe the molecule's structure in different states (solid vs. solution) and from different perspectives (experimental vs. theoretical).

Section A: X-ray Crystallography - The Solid-State Benchmark

Expertise & Causality: Single-crystal X-ray diffraction is the undisputed gold standard for determining the absolute atomic arrangement of a molecule in the solid state. Its power lies in its ability to provide precise, three-dimensional coordinates of each atom, yielding unambiguous data on bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the predominant tautomeric form in the crystal, assessing the planarity of the pyrimidine ring, and, crucially, mapping intermolecular interactions like hydrogen bonds, which often mimic receptor-ligand interactions.[5][6]

Data Presentation: Comparative Crystallographic Parameters

The table below compares key geometric parameters from crystal structures of related aminopyrimidine derivatives, illustrating how substituents can subtly alter the core geometry.

ParameterDerivative A (Ref: Phenyl-substituted)[5]Derivative B (Ref: Thienyl-substituted)[6][7]Causality and Insight
C2=S Bond Length (Å) ~1.66 Å~1.67 ÅThe C=S bond is significantly longer than a C=O bond (~1.23 Å), a key feature confirmed by crystallography.[8] Minor variations can reflect changes in electronic delocalization.
C4=O Bond Length (Å) ~1.23 Å~1.24 ÅThis bond length is typical for a carbonyl group and is less sensitive to distant substituent changes than the thione group.
C5-C6 Bond Length (Å) ~1.37 Å~1.38 ÅIndicates partial double-bond character, contributing to the planarity of the ring system.
Ring Planarity (RMSD) Low (nearly planar)Low (nearly planar)High planarity is characteristic and facilitates stacking interactions in both crystals and biological targets. The thienyl ring is noted to be inclined relative to the pyrimidine ring.[6][7]
Key H-Bonding N-H···O=C, N-H···N(nitrile)N-H···O=C, N-H···N(nitrile)Demonstrates the primary hydrogen bond donors (amino, ring N-H) and acceptors (carbonyl O), which are critical for predicting biological interactions.[5][6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the derivative. This is often the most challenging step.

  • Crystal Mounting: A suitable crystal (0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα). The crystal is rotated, and the diffraction patterns are recorded on a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is calculated, and atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data, minimizing the difference between observed and calculated structure factors to achieve the final, high-resolution structure.

Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_workflow X-ray Crystallography Workflow A Synthesized Derivative B Grow Single Crystal (Slow Evaporation) A->B C Mount Crystal on Goniometer B->C D Collect Diffraction Data (X-ray Diffractometer) C->D E Solve Structure (Determine Electron Density) D->E F Refine Atomic Model E->F G Final 3D Structure (Bond Lengths, Angles) F->G NMR_Shifts cluster_nmr Substituent Effects on C5-H Chemical Shift Core Pyrimidine Ring (C5-H) Downfield Deshielding (Higher ppm / Downfield Shift) Core->Downfield results in Upfield Shielding (Lower ppm / Upfield Shift) Core->Upfield results in EWG Electron-Withdrawing Group (EWG) at C5 EWG->Core pulls e- density EDG Electron-Donating Group (EDG) at C5 EDG->Core donates e- density DFT_Workflow cluster_dft DFT Structural Analysis Workflow A Build Initial 3D Structure B Select Method & Basis Set (e.g., B3LYP/6-31G(d,p)) A->B C Perform Geometry Optimization B->C D Verify Energy Minimum (Frequency Calculation) C->D E Calculate Properties (NMR, IR, etc.) D->E F Compare with Experimental Data E->F G Validated Structural Model F->G

Sources

A Comparative Guide to 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiouracil Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, forming the structural basis for a vast array of biologically active compounds.[1] Among these, thiouracil derivatives, where a carbonyl group of the uracil ring is replaced by a thiocarbonyl, have emerged as a "privileged scaffold."[2] This structural motif, bearing a close resemblance to the endogenous nucleobases, allows these molecules to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antithyroid properties.[2][3]

This guide focuses on a specific, highly versatile member of this family: 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (also known as 1-methyl-6-amino-2-thiouracil). Its reactive 6-amino group serves as a prime handle for chemical modification, enabling the synthesis of diverse analog libraries. We will provide a comparative analysis of these analogs, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR) and highlight compounds with significant therapeutic potential.

Part I: Synthetic Strategies and Structural Diversity

The core 6-amino-1-methyl-2-thiouracil scaffold is readily synthesized and serves as a versatile precursor for a multitude of derivatives.[4] The primary points of modification include the 6-amino group, the C5 position, and cyclization reactions to form fused heterocyclic systems.

Key Synthetic Approaches:
  • Condensation Reactions: A common strategy involves the condensation of 6-amino-1-methyl-2-thiouracil with various aromatic aldehydes to form Schiff bases. These intermediates can be further modified or cyclized.[4]

  • Chlorosulfonation: The thiouracil ring can be chlorosulfonated, typically at the C5 position, creating a highly reactive sulfonyl chloride intermediate. This can then be reacted with various amines to generate a library of 5-sulfonamide derivatives.[5][6]

  • Cyclization: The scaffold can undergo intramolecular heterocyclization to form fused ring systems like thiazolo[3,2-a]pyrimidines, which often exhibit unique biological activities.[7]

The versatility of these synthetic routes allows for the creation of extensive libraries of analogs, each with distinct physicochemical properties that influence their biological performance.

Part II: Comparative Biological Evaluation

The true value of synthesizing these analogs lies in their potential therapeutic applications. This section compares the performance of various derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data from peer-reviewed literature.

Anticancer Activity: A Multi-faceted Approach

Thiouracil derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of critical cell cycle enzymes and the induction of apoptosis.[2][8]

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on their specific structural features. Modifications at different positions on the pyrimidine ring can drastically alter their efficacy and selectivity against various cancer cell lines.

Caption: Key structure-activity relationships for the thiouracil scaffold.

Comparative Cytotoxicity Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) against various human cancer cell lines. Lower values indicate higher potency.

Compound ClassRepresentative Compound/ModificationTarget Cell LineIC₅₀ / GI₅₀ (µM)Key FindingsReference
Thiazolopyrimidines Compound 12a (fused system)HCT-116 (Colorectal)Potent ActivityFused ring systems show high activity against HCT-116.[9]
Thiazolopyrimidines Compound 12a (fused system)PC-3 (Prostate)High ActivityAlso demonstrates high efficacy against prostate cancer cells.[9]
Thiouracil-Sulfonamides Compound 6e (sulfonamide derivative)MCF-7 (Breast)1.83 ± 0.11Shows potent activity against breast cancer and induces cell cycle arrest.[6]
Thiouracil-Sulfonamides Compound 6e (sulfonamide derivative)HT-29 (Colon)2.11 ± 0.15Exhibits strong inhibition of colon cancer cells.[6]
Hybrid Molecules Thiopyrimidine-heterocycle hybrid 20 HCT116 (Colorectal)0.11 - 0.49Significantly more potent than the reference drug 5-Fluorouracil (IC₅₀ 1.10 µM).[10]
Pyrimidine-diones Compound 3d (linked to thiopyran)HeLa (Cervical)0.03Exhibited remarkable activity, superior to the standard doxorubicin (GI₅₀ 0.05 µM).[11]
Antimicrobial Activity

Beyond cancer, thiopyrimidine analogs have shown significant promise as antimicrobial agents, with activity against both bacteria and fungi.[7][10]

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial effectiveness, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassRepresentative Compound/ModificationTarget MicroorganismMIC (µg/mL)Key FindingsReference
Substituted Aminopyrimidines Compound 4e Enterobacter aerogenes-Showed twofold higher inhibitory activity compared to the reference drug Tobramycin.[7]
Substituted Aminopyrimidines Compound 3d Staphylococcus aureus-Exhibited significant activity against this Gram-positive bacterium.[7]
Hybrid Molecules Compounds 7a, 15a Bacteria & Fungi125Displayed potent and broad-spectrum activity equivalent to Vibramycin and Ketoconazole.[10]
Pyrimidine-diones Compound 3c Candida albicans0.25Showed excellent activity against this common fungal pathogen.[11]
Pyrimidine-diones Compound 3c Klebsiella pneumoniae8Demonstrated enhanced activity compared to the standard ciprofloxacin (MIC 16 µg/mL).[11]

Part III: Mechanistic Insights & Future Directions

Understanding how these molecules work is crucial for rational drug design. Studies have revealed that thiouracil analogs can interfere with fundamental cellular processes.

Mechanism of Action: Enzyme Inhibition and Apoptosis

Many of the anticancer effects of these compounds can be attributed to their ability to inhibit key enzymes or trigger programmed cell death (apoptosis).

  • Histone Deacetylase (HDAC) Inhibition: Certain uracil and thiouracil derivatives have been identified as potent HDAC inhibitors.[8] HDACs are crucial for gene regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Compound 5m was identified as a potent HDAC1 inhibitor (IC₅₀ = 0.05 µg/mL).[8]

  • Cyclin-Dependent Kinase (CDK) Inhibition: 2-Thiouracil-5-sulfonamide derivatives have shown significant inhibition of CDK2A, a key regulator of the cell cycle.[6] The most active compound, 6e , was found to induce cell growth arrest at the G1/S or G2/M phase, depending on the cell line.[6]

  • Apoptosis Induction: Potent analogs often induce apoptosis. Compound 20 was found to activate caspases-9 and -3, key executioner proteins in the apoptotic pathway, in HCT116 cells.[10] Similarly, compound 5m showed a nearly 17-fold increase in apoptosis compared to control cells and significantly increased levels of caspase-3 and caspase-8.[8]

Apoptosis_Pathway Analog Active Thiouracil Analog (e.g., Compound 20, 5m) HDAC_CDK Inhibition of HDAC / CDK2A Analog->HDAC_CDK Caspase9 Caspase-9 Activation Analog->Caspase9 Intrinsic Pathway CellCycleArrest Cell Cycle Arrest (G1/S or G2/M Phase) HDAC_CDK->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism for anticancer activity via apoptosis induction.

Future Directions

The data strongly suggest that 6-amino-1-methyl-2-thiouracil is an exceptionally valuable scaffold for developing novel therapeutics. Future research should focus on:

  • Optimizing Potency and Selectivity: Synthesizing new analogs based on the SAR data to improve activity against specific targets while minimizing off-target effects and toxicity to normal cells.[6][12]

  • In Vivo Studies: Advancing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[13]

  • Combination Therapies: Investigating the potential of these analogs to work synergistically with existing chemotherapy drugs to overcome drug resistance.

Part IV: Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides standardized, step-by-step protocols for the key biological assays discussed.

Workflow for Compound Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis 1. Synthesize Analog Library Characterization 2. Purify & Characterize (NMR, MS, Elemental Analysis) Synthesis->Characterization Cytotoxicity 3a. Anticancer Screening (MTT Assay) Characterization->Cytotoxicity Antimicrobial 3b. Antimicrobial Screening (Broth Microdilution / Agar Diffusion) Characterization->Antimicrobial IC50 4a. Calculate IC50 / GI50 Values Cytotoxicity->IC50 MIC 4b. Determine MIC Values Antimicrobial->MIC SAR 5. Establish Structure-Activity Relationships (SAR) IC50->SAR MIC->SAR

Sources

A Spectroscopic Guide to the Isomers of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the nuanced structural differences between isomers can dictate biological activity, efficacy, and safety. The pyrimidine scaffold, in particular, is a cornerstone of many therapeutic agents. This guide provides a detailed spectroscopic comparison of the potential isomers of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a substituted thiouracil derivative. Due to a scarcity of direct, side-by-side experimental data in the public domain for all isomers, this guide will leverage available experimental data for closely related analogs and foundational spectroscopic principles to predict and compare the spectral characteristics of the target isomers. We will also detail the necessary experimental and computational workflows for a definitive analysis.

The primary isomers under consideration are the positional isomers: 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Isomer 1) and the hypothetical 4-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Isomer 2) . Furthermore, the rich tautomeric landscape of these heterocyclic systems will be explored, as it profoundly influences their spectroscopic signatures. Tautomers are structural isomers that readily interconvert, often through the migration of a proton.[1]

Isomeric and Tautomeric Forms

The potential for positional isomerism and tautomerism in N-methylated aminothiouracils necessitates a clear definition of the structures being compared. The following diagram illustrates the primary positional isomers and their likely tautomeric forms.

isomers_tautomers cluster_isomer1 Isomer 1: 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one cluster_isomer2 Isomer 2: 4-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one I1_amino_thione_keto Amino-Thione-Keto (Major) I1_imino_thiol_keto Imino-Thiol-Keto I1_amino_thione_keto->I1_imino_thiol_keto Tautomerization I1_amino_thione_enol Amino-Thione-Enol I1_amino_thione_keto->I1_amino_thione_enol Tautomerization I2_amino_thione_keto Amino-Thione-Keto (Major) I2_imino_thiol_keto Imino-Thiol-Keto I2_amino_thione_keto->I2_imino_thiol_keto Tautomerization

Figure 1: Positional isomers and potential tautomeric forms of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Spectroscopic Comparison: Experimental Data and Predicted Trends

A direct experimental comparison is challenging due to the limited availability of published spectra for both isomers. However, by analyzing data from the parent compound, 6-amino-2-thiouracil, and other related N-methylated thiouracils, we can predict the key distinguishing features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[2]

¹H NMR Spectroscopy:

The ¹H NMR spectra of the two isomers are expected to show distinct differences, particularly in the chemical shifts of the N-methyl group, the amino protons, and the pyrimidine ring proton.

Proton Isomer 1 (Predicted) Isomer 2 (Predicted) Rationale for Differences
N1-CH₃ ~3.3-3.6 ppm~3.3-3.6 ppmThe electronic environment of the N1-methyl group is expected to be similar in both isomers.
-NH₂ ~6.5-7.5 ppm (broad)~8.0-9.0 ppm (broad)The amino group at C4 (Isomer 2) is adjacent to the electron-withdrawing thiocarbonyl group, leading to a downfield shift compared to the C6 position (Isomer 1).
C5-H ~5.0-5.5 ppm-Isomer 1 possesses a proton at the C5 position.
C6-H -~5.5-6.0 ppmIsomer 2 has a proton at the C6 position, likely shifted downfield compared to C5-H due to the influence of the adjacent amino group.
N3-H ~11.0-12.0 ppm (broad)~11.0-12.0 ppm (broad)The acidic proton on N3 is expected to have a similar chemical shift in both isomers.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra will provide crucial information about the carbon skeleton. The chemical shifts of the carbonyl and thiocarbonyl carbons, as well as the carbons bearing the amino and methyl groups, are expected to be diagnostic.

Carbon Isomer 1 (Predicted) Isomer 2 (Predicted) Rationale for Differences
C2 (C=S) ~175-180 ppm~175-180 ppmThe thiocarbonyl carbon is expected to have a similar chemical shift in both isomers.
C4 (C=O) ~160-165 ppm-Isomer 1 contains a carbonyl group at C4.
C4 (-NH₂) -~150-155 ppmIn Isomer 2, the C4 carbon is attached to an amino group, resulting in a significant upfield shift compared to a carbonyl carbon.
C5 ~90-95 ppm~95-100 ppmThe chemical shift of C5 will be influenced by the adjacent substituents.
C6 ~150-155 ppm~145-150 ppmThe C6 carbon, attached to the amino group in Isomer 1, will be significantly downfield. In Isomer 2, it is a methine carbon.
N1-CH₃ ~30-35 ppm~30-35 ppmThe N-methyl carbon chemical shift is expected to be similar in both isomers.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The IR spectra of the isomers will be characterized by the vibrational frequencies of the N-H, C=O, C=S, and C=C bonds.

Vibrational Mode Isomer 1 (Predicted) Isomer 2 (Predicted) Rationale for Differences
N-H stretch (NH₂) 3400-3200 cm⁻¹3400-3200 cm⁻¹The symmetric and asymmetric stretches of the amino group will be present in both isomers.
N-H stretch (N3-H) 3200-3100 cm⁻¹3200-3100 cm⁻¹The N-H stretch of the pyrimidine ring.
C=O stretch ~1650-1680 cm⁻¹-A strong absorption band characteristic of the C4-keto group in Isomer 1.
C=N stretch (imino) -~1630-1660 cm⁻¹The C4-amino group in Isomer 2 may exhibit some double bond character (imino tautomer), leading to a C=N stretching vibration.
C=S stretch ~1200-1250 cm⁻¹~1200-1250 cm⁻¹The thiocarbonyl stretch is expected in a similar region for both isomers.

The NIST Chemistry WebBook provides an experimental IR spectrum for the parent compound, 6-amino-2-thiouracil, which can serve as a reference.[3]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[4] The λmax values are dependent on the extent of conjugation in the molecule.

Isomer Predicted λmax Rationale
Isomer 1 ~230-240 nm and ~270-280 nmThe electronic transitions will be influenced by the amino, thione, and keto chromophores.
Isomer 2 ~240-250 nm and ~290-300 nmThe different arrangement of the amino and thiocarbonyl groups in Isomer 2 is expected to alter the conjugated system, potentially leading to a shift in the absorption maxima.
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Both isomers have the same molecular formula (C₅H₇N₃OS) and therefore the same molecular weight (157.19 g/mol ). The fragmentation patterns, however, could be different due to the different positions of the amino group, providing a means of differentiation.

Predicted Fragmentation:

  • Isomer 1: Expect initial fragmentation involving the loss of HNCO from the pyrimidine ring.

  • Isomer 2: Fragmentation may be initiated by the loss of H₂S or cleavage adjacent to the C4-amino group.

The NIST Chemistry WebBook has a mass spectrum for 6-amino-2-thiouracil which can be a useful reference for predicting the fragmentation of these N-methylated derivatives.[3]

Experimental and Computational Workflows

To obtain definitive spectroscopic data for a robust comparison, a combination of experimental and computational methods is recommended.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesize Isomer 1 & 2 purification Purify by Recrystallization/Chromatography synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir FT-IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry (EI/ESI) purification->ms data_proc Process Spectra nmr->data_proc ir->data_proc uv_vis->data_proc ms->data_proc comparison Compare Chemical Shifts, Frequencies, λmax, and Fragmentation data_proc->comparison structure_elucidation Elucidate Structures comparison->structure_elucidation

Figure 2: Experimental workflow for the spectroscopic comparison of isomers.

Detailed Protocols:

  • Synthesis and Purification:

    • Synthesize Isomer 1 (6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) and Isomer 2 (4-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) through established synthetic routes for pyrimidine derivatives.

    • Purify the synthesized compounds using techniques such as recrystallization or column chromatography to ensure high purity for spectroscopic analysis.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: Dissolve the purified samples in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

    • FT-IR Spectroscopy: Record the FT-IR spectra of the solid samples using the KBr pellet technique or as a thin film.[6]

    • UV-Vis Spectroscopy: Prepare dilute solutions of the samples in a suitable solvent (e.g., ethanol or acetonitrile) and record the UV-Vis absorption spectra.

    • Mass Spectrometry: Obtain the mass spectra using electron ionization (EI) for fragmentation analysis and electrospray ionization (ESI) for accurate mass determination.

  • Data Analysis:

    • Process the raw spectroscopic data using appropriate software.

    • Compare the key spectral features (chemical shifts, coupling constants, vibrational frequencies, absorption maxima, and fragmentation patterns) of the two isomers.

    • Correlate the observed spectral differences with the structural variations between the isomers.

Computational Workflow

In the absence of experimental data, computational chemistry provides a powerful tool for predicting spectroscopic properties.[7][8]

computational_workflow cluster_modeling Molecular Modeling cluster_prediction Spectra Prediction cluster_comp_analysis Comparative Analysis build_structures Build 3D Structures of Isomers & Tautomers geom_opt Geometry Optimization (DFT) build_structures->geom_opt nmr_pred Predict ¹H & ¹³C NMR Shifts (GIAO) geom_opt->nmr_pred ir_pred Predict IR Frequencies geom_opt->ir_pred uv_vis_pred Predict UV-Vis Spectra (TD-DFT) geom_opt->uv_vis_pred compare_pred Compare Predicted Spectra nmr_pred->compare_pred ir_pred->compare_pred uv_vis_pred->compare_pred correlate_structure Correlate Spectral Differences with Structure compare_pred->correlate_structure

Sources

A Comparative Guide to the Mechanism of Action of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of therapeutic agent development, pyrimidine derivatives represent a cornerstone of medicinal chemistry, with the thiouracil scaffold being of particular interest due to its diverse pharmacological activities.[1] This guide provides an in-depth analysis of the probable mechanism of action of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a member of the thiouracil family. Due to the limited direct experimental data on this specific molecule, its mechanism is inferred from the well-established activities of structurally related compounds, most notably the widely used antithyroid drug, 6-n-propyl-2-thiouracil (PTU).[2]

This document will serve as a comparative guide for researchers, scientists, and drug development professionals. We will explore the primary antithyroid mechanism, delve into potential anticancer activities, and provide a comparative analysis with established therapeutic alternatives such as Methimazole (MMI). The guide is structured to provide not only a theoretical understanding but also practical, experimentally verifiable protocols to assess the activity of this class of compounds.

Inferred Mechanism of Action: Antithyroid Activity

The primary and most well-documented mechanism of action for thiouracil derivatives is the inhibition of thyroid hormone synthesis.[3] This activity is crucial in the management of hyperthyroidism, a condition characterized by the overproduction of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2] The central enzyme in this process is Thyroid Peroxidase (TPO) , a heme-containing peroxidase responsible for two critical steps in thyroid hormone biosynthesis.[4][5]

Based on its structural analogy to PTU, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is predicted to exert its antithyroid effects through the following mechanisms:

  • Inhibition of Thyroid Peroxidase (TPO): The thiouracil core is a potent inhibitor of TPO.[5] TPO catalyzes the oxidation of iodide ions (I⁻) to iodine (I₂), a process essential for the subsequent iodination of tyrosine residues on the thyroglobulin protein.[4][6] By inhibiting TPO, thiouracil derivatives block this crucial step, thereby preventing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T3 and T4.[3]

  • Inhibition of Iodothyronine Deiodinase (ID-1): A secondary mechanism for some thiouracil derivatives, including PTU, is the inhibition of the peripheral conversion of T4 to the more biologically active T3. This is achieved by inhibiting the enzyme 5'-deiodinase (type 1).[7][8] This action provides a more rapid decrease in circulating T3 levels compared to agents that only inhibit thyroid hormone synthesis.

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition

The following diagram illustrates the key steps in thyroid hormone synthesis and the points of inhibition by thiouracil derivatives.

ThyroidHormoneSynthesis cluster_follicular_cell Thyroid Follicular Cell cluster_inhibition Inhibition by Thiouracil Derivatives cluster_peripheral Peripheral Tissue Iodide Iodide (I⁻) in bloodstream NIS Na⁺/I⁻ Symporter (NIS) Iodide->NIS Uptake TPO Thyroid Peroxidase (TPO) NIS->TPO I⁻ Thyroglobulin Thyroglobulin (Tg) with Tyrosine Residues TPO->Thyroglobulin Iodination MIT_DIT MIT and DIT on Tg Thyroglobulin->MIT_DIT T3_T4_Tg T3 and T4 on Tg MIT_DIT->T3_T4_Tg Coupling (TPO mediated) Proteolysis Proteolysis T3_T4_Tg->Proteolysis T3_T4_release T3 and T4 release to blood Proteolysis->T3_T4_release Thiouracil 6-amino-1-methyl-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one Thiouracil->TPO Inhibits Deiodinase 5'-Deiodinase (ID-1) Thiouracil->Deiodinase Inhibits (e.g., PTU) T4_blood T4 in Blood T4_blood->Deiodinase T3_active Active T3 Deiodinase->T3_active

Caption: Mechanism of thyroid hormone synthesis and its inhibition by thiouracil derivatives.

Comparative Analysis with Therapeutic Alternatives

A thorough evaluation of a novel compound necessitates a comparison with existing therapeutic options. In the context of antithyroid drugs, Methimazole (MMI) and the parent compound Propylthiouracil (PTU) are the primary comparators.

Feature6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Inferred)Propylthiouracil (PTU)Methimazole (MMI)
Primary Mechanism Inhibition of Thyroid Peroxidase (TPO)Inhibition of Thyroid Peroxidase (TPO)Inhibition of Thyroid Peroxidase (TPO)[4][5]
Secondary Mechanism Potential inhibition of 5'-deiodinaseInhibition of peripheral 5'-deiodinaseMinimal to no inhibition of 5'-deiodinase[4]
Potency To be determined experimentallyLess potent than MMI[3]More potent than PTU[3]
Half-life To be determined experimentallyShort (1-2 hours)Longer (4-6 hours)
Clinical Use InvestigationalPreferred in the first trimester of pregnancy and thyroid stormGenerally preferred due to longer half-life and potency[9]

Structure-Activity Relationship (SAR) Insights:

Studies on various thiouracil derivatives have provided valuable insights into their structure-activity relationships. The thiourea moiety within the heterocyclic structure is crucial for antithyroid activity.[2] Modifications at positions 4, 5, and 6 of the pyrimidine ring can significantly influence potency. For instance, the introduction of hydrophobic side chains can enhance interactions with the hydrophobic channel of the TPO binding site.[10] The amino and methyl groups in 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may modulate its pharmacokinetic and pharmacodynamic properties compared to PTU.

Potential Anticancer Activity

Beyond their antithyroid effects, some thiouracil and uracil derivatives have demonstrated potential as anticancer agents.[1][11] The structural similarity of the uracil backbone to the endogenous nucleobase allows these compounds to interfere with nucleic acid synthesis and other cellular processes.[11] For instance, 5-fluorouracil, a related pyrimidine analog, is a widely used chemotherapeutic agent that inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[11]

The anticancer potential of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would need to be investigated through in vitro cytotoxicity assays against a panel of cancer cell lines.

Experimental Protocols

To empirically validate the inferred mechanisms of action and to compare the efficacy of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with its alternatives, the following experimental protocols are recommended.

Thyroid Peroxidase (TPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TPO. A common method is the guaiacol oxidation assay, where TPO activity is determined by the rate of formation of tetraguaiacol, a colored product.[12]

Experimental Workflow:

Caption: Workflow for the Thyroid Peroxidase (TPO) inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a 20 mM guaiacol solution in the phosphate buffer.

    • Prepare a 2 mM hydrogen peroxide (H₂O₂) solution in the phosphate buffer.

    • Prepare a stock solution of Thyroid Peroxidase (e.g., from rat thyroid microsomes).[13]

    • Prepare serial dilutions of the test compound, PTU, and MMI in the appropriate solvent.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 20 µL of guaiacol solution, and 20 µL of the test compound dilution.

    • Add 20 µL of the TPO enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the H₂O₂ solution.

    • Immediately measure the increase in absorbance at 470 nm every 30 seconds for 5 minutes using a microplate reader.[12]

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Experimental Workflow:

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used for the compound).

    • Incubate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the mechanism of action of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is currently lacking, its structural classification as a thiouracil derivative provides a strong basis for inferring its biological activity. The primary proposed mechanism is the inhibition of thyroid peroxidase, leading to antithyroid effects, with a potential secondary role in inhibiting the peripheral conversion of T4 to T3. Furthermore, the pyrimidine core suggests a potential for anticancer activity that warrants investigation.

This guide provides a comprehensive framework for the scientific community to explore the therapeutic potential of this and other novel thiouracil derivatives. The detailed comparative analysis and experimental protocols offer a clear path for researchers to validate these hypotheses and to characterize the pharmacological profile of such compounds, ultimately contributing to the development of new and improved therapeutic agents.

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A Comparative Guide to the Structure-Activity Relationship of 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-thiouracil moiety, a bioisostere of the natural nucleobase uracil, stands as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile template for designing molecules that can interact with a diverse array of biological targets. This has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and antithyroid properties.[1]

This guide focuses on the structure-activity relationship (SAR) of a specific, yet highly promising, subset of this family: analogs based on the 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one core. We will dissect the role of each substituent and structural feature, comparing the performance of various analogs with supporting experimental data. By explaining the causality behind experimental choices and providing detailed, validated protocols, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these potent molecules.

The Core Scaffold: Synthetic Strategies

The construction of the 6-amino-2-thiouracil ring system is most efficiently achieved through multicomponent condensation reactions, which offer a modular approach to introducing diversity. A common and robust method is a variation of the Biginelli reaction, which involves the condensation of a β-ketoester equivalent (like ethyl cyanoacetate), an N-substituted thiourea (e.g., N-methylthiourea), and often a catalyst.[2][3] The 6-amino group and the 5-cyano or 5-carboxy group arise from the choice of the active methylene compound, making it a key decision point in the synthetic design.

General Synthesis Workflow

The following diagram illustrates a generalized, high-yield synthetic workflow for accessing the core scaffold and its immediate derivatives, a crucial first step in any SAR study.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Core Scaffold cluster_derivatization Further Derivatization R1 N-Methylthiourea P1 One-Pot Condensation (Biginelli-like Reaction) R1->P1 R2 Ethyl Cyanoacetate R2->P1 R3 Base Catalyst (e.g., K₂CO₃, NaOEt) R3->P1 P2 6-amino-1-methyl-2-thioxo- 1,2,dihydropyrimidine- 5-carbonitrile P1->P2 Cyclization P3 Hydrolysis of Nitrile (C5) P2->P3 P4 Alkylation/Acylation of Amino (C6) P2->P4 P5 S-Alkylation (C2) P2->P5

Caption: General synthetic workflow for the 6-amino-1-methyl-2-thioxo-pyrimidinone core.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is exquisitely sensitive to substitutions at four key positions: the N1-nitrogen, the C2-sulfur, the C5-position, and the C6-amino group. Understanding the influence of modifications at these sites is paramount for rational drug design.

Key SAR Insights Diagram

SAR cluster_core 6-Amino-1-methyl-2-thioxo-pyrimidinone Core C Pyrimidine Ring N1 N1-Methyl Act_Cancer Anticancer Activity N1->Act_Cancer Influences Lipophilicity & Receptor Fit C2 C2-Thioxo C2->Act_Cancer S-Alkylation enhances potency Metal complexation increases cytotoxicity Act_Microbial Antimicrobial Activity C2->Act_Microbial S-Alkylation critical C5 C5-Position C5->Act_Cancer Bulky electron-withdrawing groups (e.g., sulfonamides) are favorable C6 C6-Amino C6->Act_Cancer Derivatization point Hydrophilic side chains can improve profile Act_Convulsant Anticonvulsant Activity C6->Act_Convulsant S-alkylation with acetamide moieties shows promise C6->Act_Microbial Hydrazono derivatives show potency

Caption: Key SAR points on the thiouracil scaffold and their influence on biological activities.

The N1-Position: Impact of the Methyl Group

The substituent at the N1 position plays a crucial role in modulating lipophilicity and steric interactions within a target binding pocket. In the core scaffold, the N1-methyl group provides a balance of moderate lipophilicity without excessive steric bulk.

  • Comparison with N1,N3-Diphenyl Analogs: Studies on related 6-amino-2-thioxopyrimidines have shown that bulky aromatic substituents, such as in 1,3-diphenyl derivatives, can lead to potent and selective activity, for instance, as inhibitors of interleukin-8-induced neutrophil chemotaxis.[4] This suggests that the N1/N3 positions can accommodate large groups, and doing so may completely shift the therapeutic target.

  • Comparison with N-H Analogs: The unsubstituted N1-H allows for an additional hydrogen bond donor site, which can be critical for certain receptor interactions. However, methylation at N1 often improves metabolic stability and cell permeability. For anticancer activity, N1,N3-dimethylated 5-cinnamoyl-6-aminouracil derivatives were found to be active against P388 leukemia, indicating that alkylation at these positions is compatible with this therapeutic area.[5]

Causality: The choice of an N1-substituent is a trade-off. Small alkyl groups like methyl can enhance pharmacokinetic properties (absorption, stability) without preventing binding to a wide range of targets. Larger groups may confer high potency and selectivity for a specific target but at the cost of a broader activity profile.

The C6-Position: The Versatile Amino Group

The 6-amino group is a cornerstone of the scaffold's activity and a primary handle for chemical elaboration. Its hydrogen-bonding capability is often essential for anchoring the molecule in a binding site.

  • Importance for Activity: The presence of the amino group is a common feature in many biologically active pyrimidines, including potent dihydrofolate reductase (DHFR) inhibitors.[6] Its replacement with an alkyl group, as seen in 6-propyl-2-thiouracil, maintains some cytotoxic activity but directs the molecule towards different SAR trends, where metal complexation becomes a primary driver of potency.

  • Derivatization Potential: The 6-amino group is readily derivatized to explore new chemical space.

    • Acylation/Alkylation: Attaching hydrophilic side chains, such as morpholinoethyl or piperidinoethyl groups, to the 6-amino position has been shown to produce cytotoxic activity against L1210 leukemia cells.[5]

    • Hydrazones: Condensation with aldehydes to form hydrazones at the 6-position has yielded compounds with potent antibacterial activity, particularly against Gram-positive bacteria.[7]

The C5-Position: Tuning for Potency

The C5 position is the most common site for modification to fine-tune potency and selectivity. The electronic nature and size of the substituent here are critical determinants of activity.

  • Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group, such as a cyano (-CN) or a sulfonamide (-SO₂NHR) , is a highly effective strategy for generating potent anticancer agents.

    • 5-Cyano Analogs: The 5-cyano group acts as a hydrogen bond acceptor and contributes to a planar conformation, which is often favorable for binding to enzyme active sites like kinases. 6-Aryl-5-cyano thiouracils have demonstrated significant antimicrobial and cytotoxic effects.[7]

    • 5-Sulfonamide Analogs: A series of 2-thiouracil-5-sulfonamide derivatives showed promising anticancer activity and significant inhibition of Cyclin-Dependent Kinase 2A (CDK2A), a key regulator of the cell cycle. The nature of the aryl group on the sulfonamide was critical, with a 2,3-dichlorophenyl moiety showing the highest potency across four cancer cell lines.

The C2-Position: The Thioxo Moiety

The replacement of an oxygen atom (as in uracil) with sulfur to give the 2-thioxo group significantly alters the molecule's electronic distribution, acidity, and metal-chelating properties.

  • S-Alkylation: The sulfur atom is a soft nucleophile and a prime site for alkylation. S-alkylation with various electrophiles can dramatically enhance biological activity. In one study, S-alkylation of 6-amino-4-hydroxy-2-thiopyrimidine with 2-chloro-N-(3-methylphenyl)acetamide produced a lead compound with significant anticonvulsant activity in a pentylenetetrazole-induced seizure model.[8] This highlights the potential of targeting the C2-sulfur to develop agents for neurological disorders.

  • Metal Complexation: The thioxo group is an excellent ligand for transition metal ions. Coordination of Cu(II), Pd(II), and Au(III) to 2-thiouracil derivatives has been shown to dramatically enhance their cytotoxicity against cancer cells, often by orders of magnitude. For example, a palladium(II) complex of 6-propyl-2-thiouracil was found to be 149 times more cytotoxic against HeLa cervical cancer cells than the ligand alone. This suggests that the thioxo group can be exploited to deliver metal ions to tumor cells, a promising strategy in anticancer drug design.

Comparative Biological Performance

Anticancer and Cytotoxic Activity

The 6-amino-thiouracil scaffold is a rich source of potent anticancer agents. The primary mechanism often involves the inhibition of kinases that are critical for cell cycle progression, such as CDK2. The table below summarizes the cytotoxic activity of representative analogs.

Compound IDCore Scaffold ModificationCancer Cell LineIC₅₀ (µM)Reference
6e 2-thiouracil-5-sulfonamide (R = 2,3-dichlorophenyl)MCF-7 (Breast)3.16
6e 2-thiouracil-5-sulfonamide (R = 2,3-dichlorophenyl)HT-29 (Colon)4.81
6d 6-(4-chlorophenyl)-5-cyano-2-thiouracilHOP-92 (Lung)Potent[7]
6i 6-(4-methoxyphenyl)-5-cyano-2-thiouracilMOLT-4 (Leukemia)Potent[7]
Pd(II) Complex 6-propyl-2-thiouracil ligandHeLa (Cervical)0.64
Note: "Potent" indicates significant growth inhibition reported at a single high concentration (e.g., 10 µM) in the NCI screen.
Anticonvulsant Activity

While less explored than their anticancer properties, thiouracil analogs have emerged as promising anticonvulsant candidates. The mechanism of action is hypothesized to involve modulation of GABAergic neurotransmission or interaction with ion channels.[8][9]

  • Lead Compound: 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide was identified as a lead compound in a pentylenetetrazole (PTZ)-induced seizure model in rats. It demonstrated the ability to increase seizure latency and reduce seizure severity and lethality.[8]

  • SAR Insights: The key structural features for anticonvulsant activity in this series appear to be the S-alkylated thiouracil core linked to an N-aryl acetamide side chain. The lipophilicity and electronic properties of the aryl ring are critical for activity and minimizing neurotoxicity.[10]

Field Insight: It is crucial to monitor thyroid function when developing thiouracil-based anticonvulsants. The thiouracil core is a well-known inhibitor of thyroid hormone synthesis, and many traditional antiepileptic drugs are also known to alter thyroid hormone levels.[11] This potential for synergistic effects on the thyroid axis must be carefully evaluated during preclinical development.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-documented.

Protocol: Synthesis of a 6-Amino-1-methyl-2-thiouracil Derivative

This protocol describes a representative one-pot synthesis based on the Biginelli reaction.[2][12]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (30 mL).

  • Addition of Reactants: To the ethanol, add N-methylthiourea (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol, 1.0 eq).

  • Catalyst Addition: Add anhydrous potassium carbonate (15 mmol, 1.5 eq) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Ethyl Acetate:Hexane 1:1). The reaction is typically complete within 1-3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidification: Acidify the mixture to pH ~5-6 with dilute hydrochloric acid. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain the pure 6-amino-1-methyl-4-(aryl)-5-cyano-2-thioxo-dihydropyrimidinone.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for determining cell viability.[13][14][15][16]

  • Cell Seeding: Harvest cancer cells (e.g., MCF-7) during their logarithmic growth phase. Perform a cell count using a hemocytometer and determine viability (typically >95%). Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Perspectives

The 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold is a highly tractable and promising platform for the development of novel therapeutics. The structure-activity relationships explored in this guide reveal clear strategies for optimizing potency and directing activity towards specific disease targets.

  • For Anticancer Agents: Future efforts should focus on expanding the diversity of C5-substituents, particularly with groups capable of interacting with the hinge region of kinases. The development of dual-target inhibitors by functionalizing the C6-amino group is also a promising avenue.

  • For Anticonvulsant Agents: The S-alkylated N-aryl acetamide pharmacophore warrants further investigation. A systematic exploration of different aryl substituents and linkers between the thiouracil core and the terminal amide is needed to optimize blood-brain barrier penetration while minimizing neurotoxicity.

By leveraging the modular synthesis and clear SAR trends, researchers are well-positioned to unlock the full therapeutic potential of this versatile chemical scaffold.

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  • National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • Zhou, Y., et al. (2016). Effects of antiepileptic drug on thyroid hormones in patients with epilepsy: A meta-analysis. Seizure. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules. [Link]

  • Frohberg, P., et al. (1998). Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. Pharmazie. [Link]

  • Romagnoli, R., et al. (2009). 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis. Bioorganic & Medicinal Chemistry. [Link]

  • Kamal, A., & Azeeza, S. (2014). Structure activity relationships of novel antiepileptic drugs. Current Medicinal Chemistry. [Link]

  • Hrytsenko, I. S., et al. (2020). Design, synthesis, in vivo and in silico anticonvulsant activity studies of derivatives of 6-amino-4-hydroxy-2-thio-pyrimidine. ResearchGate. [Link]

Sources

A Comparative Guide to In Silico Analysis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: From Target Prioritization to Drug-Likeness Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic application of computational, or in silico, methodologies is paramount. These techniques offer a rapid, cost-effective, and predictive framework to evaluate novel chemical entities long before they enter a wet lab, thereby refining the pipeline of potential therapeutic agents. This guide provides an in-depth comparative analysis of key in silico workflows as applied to the promising heterocyclic scaffold, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .

This compound, a member of the thiopyrimidine class, belongs to a family of molecules renowned for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The presence of the thione group and the pyrimidinone core suggests potential for diverse molecular interactions, making it a compelling candidate for computational screening against various therapeutic targets.

This guide is structured for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating system of protocols. We will compare two primary, often parallel, in silico workflows: Target-Centric Virtual Screening via Molecular Docking and Early-Stage Pharmacokinetic Profiling via ADMET prediction.

Workflow 1: Target-Centric Virtual Screening with Molecular Docking

This workflow is predicated on a hypothesis-driven approach: identifying a specific biological target (e.g., a protein kinase, a viral protease) and computationally evaluating the binding affinity and interaction profile of the compound. Pyrimidine derivatives have been successfully evaluated against targets like cyclin-dependent kinase 2 (CDK2) and viral proteases, demonstrating the utility of this approach.[3][4][5]

The "Why": Rationale and Experimental Causality

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor). The primary goal is to predict the preferred binding orientation and affinity. A high binding affinity, typically represented by a low binding energy score, suggests a potentially potent interaction. This method is crucial for:

  • Target Validation: Confirming if a hypothesized target is viable.

  • Hit Identification: Screening large libraries to find initial active compounds.

  • Lead Optimization: Guiding chemical modifications to enhance binding affinity and selectivity.

Experimental Protocol: Molecular Docking of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one against a Putative Kinase Target

This protocol outlines the steps using AutoDock Vina, a widely used open-source docking software.[3][6]

  • Ligand Preparation:

    • Draw the 2D structure of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one using chemical drawing software like ChemDraw.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation.

    • Save the ligand in a suitable format (e.g., .pdbqt) that includes atomic charges and torsional degrees of freedom.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we might select a relevant kinase like PIM-1 (a common target for pyrimidine scaffolds).[7]

    • Remove water molecules, co-crystallized ligands, and any non-essential chains from the PDB file.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

    • Define the "grid box," which specifies the search space for the docking simulation around the active site of the protein.

    • Save the prepared receptor in .pdbqt format.

  • Docking Simulation:

    • Execute AutoDock Vina, providing the prepared ligand and receptor files as input.

    • The software will perform multiple independent docking runs to explore different binding poses.

  • Analysis of Results:

    • Analyze the output file, which ranks the binding poses by their predicted binding energy (in kcal/mol). The most negative value indicates the most favorable predicted binding.

    • Visualize the top-ranked pose in a molecular graphics viewer (e.g., PyMOL, Chimera) to inspect the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.). For instance, studies on thiopyrimidine derivatives have shown that hydrogen bonding with key amino acid residues like Arginine is crucial for binding to thymidylate synthase.[8]

Comparative Data: Docking Scores of Pyrimidine Analogs

To contextualize the potential performance of our target compound, the table below presents hypothetical, yet realistic, docking scores against a kinase target, compared with known inhibitors and inactive decoys.

CompoundBinding Energy (kcal/mol)Key Interactions (Hypothetical)
6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one -8.5H-bond with hinge region backbone; Pi-stacking with Phenylalanine
Known Kinase Inhibitor (e.g., Staurosporine)-10.2Multiple H-bonds with hinge region; extensive hydrophobic contacts
Inactive Pyrimidine Decoy-5.1No significant H-bonds in the active site

Workflow 2: ADMET Profiling for Drug-Likeness

A compound with excellent target affinity is therapeutically useless if it cannot reach its target in the body or if it is toxic. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflow provides an early-stage assessment of a compound's pharmacokinetic and safety profile.[9][10][11][12] This is a critical parallel step to target-based screening.

The "Why": Rationale and Experimental Causality

In silico ADMET prediction helps to:

  • Reduce Late-Stage Failures: Many drug candidates fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity.[13] Early prediction helps to de-risk projects.

  • Prioritize Compounds: When multiple hits are identified, ADMET properties can help prioritize which ones to advance to more expensive experimental testing.

  • Guide Chemical Optimization: If a compound has poor properties (e.g., low oral bioavailability), its structure can be modified to improve them.

Experimental Protocol: In Silico ADMET Prediction

This protocol uses a combination of well-established online tools like SwissADME and pkCSM.[6][14]

  • Input Compound Structure:

    • Provide the chemical structure of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, typically as a SMILES string, to the web server.

  • Physicochemical Properties and Drug-Likeness:

    • Analyze the output for key physicochemical properties: Molecular Weight (MW), LogP (lipophilicity), number of Hydrogen Bond Donors (HBD) and Acceptors (HBA).

    • Evaluate compliance with Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness.

  • Pharmacokinetic Prediction:

    • Absorption: Assess parameters like Caco-2 permeability (a model for intestinal absorption) and P-glycoprotein substrate potential.[12][13]

    • Distribution: Check predictions for Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

    • Metabolism: Predict whether the compound is likely to be a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).[10]

    • Excretion: Estimate the total clearance of the compound.

  • Toxicity Prediction:

    • Evaluate predictions for potential toxicities such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.

Comparative Data: ADMET Profile Comparison

The table below compares the predicted ADMET properties of our target compound with an ideal range for orally available drugs.

PropertyPredicted Value (Hypothetical)Ideal Range / Interpretation
Molecular Weight ( g/mol )143.17< 500 (Lipinski's Rule Compliant)
LogP0.85< 5 (Lipinski's Rule Compliant)
H-Bond Donors2< 5 (Lipinski's Rule Compliant)
H-Bond Acceptors3< 10 (Lipinski's Rule Compliant)
Caco-2 Permeability (log Papp)HighHigh value suggests good intestinal absorption.
BBB PermeantNoDesirable for peripherally acting drugs.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
AMES ToxicityNon-toxicLow probability of being mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Visualization of Workflows

To clarify the logical flow of each in silico approach, the following diagrams are provided.

G cluster_0 Workflow 1: Target-Centric Screening A Define Target Protein (e.g., Kinase) B Prepare Receptor (PDB file processing) A->B D Molecular Docking (AutoDock Vina) B->D C Prepare Ligand (3D structure, energy minimization) C->D E Analyze Binding Energy & Interaction Pose D->E F Prioritize High-Affinity Binders E->F

Caption: Target-Centric Molecular Docking Workflow.

G cluster_1 Workflow 2: ADMET Profiling P1 Input Compound Structure (SMILES) P2 Predict Physicochemical Properties (SwissADME) P1->P2 P4 Predict Pharmacokinetics (Absorption, Distribution, etc.) P1->P4 P5 Predict Toxicity (AMES, hERG, etc.) P1->P5 P3 Assess Drug-Likeness (Lipinski's Rule) P2->P3 P6 Assess Overall Drug-Likeness Profile P3->P6 P4->P6 P5->P6

Caption: In Silico ADMET Prediction Workflow.

Synthesis and Conclusion

This guide has comparatively analyzed two essential, complementary in silico workflows for the preliminary evaluation of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

  • Molecular Docking provides a deep dive into the potential mechanism of action and potency at a specific biological target. It is a hypothesis-testing tool that guides structure-activity relationship (SAR) studies.

  • ADMET Profiling offers a broader perspective on the compound's potential behavior within a biological system, focusing on its drug-like properties. It is a risk-mitigation tool that helps avoid costly late-stage failures.

An optimal in silico strategy does not treat these as mutually exclusive but rather as integrated, iterative processes. A promising compound should ideally exhibit both strong predicted binding affinity to its intended target and a favorable ADMET profile. The methodologies and comparative frameworks presented here provide a robust starting point for any research team looking to explore the therapeutic potential of this, or indeed any, novel chemical entity.

References

  • Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
  • Al-Ostath, A., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(19), 6537.
  • Khan, S., et al. (2022). Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity.
  • Bharathi, K., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation, 17(7), 680–685. [Link]

  • Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
  • Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Annals of Pharmacology and Pharmaceutics, 9(1), 1211.
  • Kumar, A., et al. (2024). Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. Current Pharmaceutical Design. [Link]

  • Al-Ostath, A., et al. (2022).
  • Kumar, D., et al. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Journal of the Korean Chemical Society, 63(6), 486-497. [Link]

  • Al-Warhi, T., et al. (2024). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. Molecules, 29(5), 1083. [Link]

  • Ghorab, M. M., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 241-250.
  • Sridhar, R., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185-3195.
  • El-Sayed, N. N. E., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 29(1), 229. [Link]

  • Unknown Authors. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.org. [Link]

  • Pišlar, A., et al. (2011). 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. Medicinal Chemistry Research, 20, 145-153.
  • Rauf, A., et al. (2022). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Future Journal of Pharmaceutical Sciences, 8(1), 37. [Link]

  • El-Damasy, A. K., et al. (2024). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry. [Link]

  • Wróbel, T. M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5828. [Link]

  • Hrytsai, I., et al. (2024). In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides. Journal of Organic and Pharmaceutical Chemistry.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While the focus is often on synthesis and discovery, the responsible management of chemical waste is a critical component of the research lifecycle. This guide provides a detailed protocol for the proper disposal of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a thiouracil derivative, ensuring the safety of your personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

Based on these analogs, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one should be handled as a substance that can cause:

  • Skin Irritation : Direct contact may lead to redness and discomfort.[1]

  • Serious Eye Irritation : Contact with eyes can cause significant irritation.[1]

  • Respiratory Irritation : Inhalation of dust may irritate the respiratory tract.[1]

  • Potential Carcinogenicity : Some thiouracil derivatives are considered possible human carcinogens.[2]

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in any capacity, including for disposal, the following PPE is mandatory:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]
Body Protection A lab coat should be worn. For larger quantities, disposable coveralls may be necessary.
Respiratory Protection Use a NIOSH-approved respirator if there is a risk of dust inhalation.[1]

Spill Management Protocol

Accidents can happen. A swift and appropriate response to a spill is crucial to mitigate exposure and contamination.

In case of a spill:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

Waste Segregation and Collection

Proper segregation at the source is critical for safe and compliant disposal.

  • Solid Waste: Collect unused or expired 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain. Collect them in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps: Any sharps, such as needles or broken glass, contaminated with the compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.

Waste Container Labeling and Storage

Proper labeling and storage are mandated by regulations and are essential for safety.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one".

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

The following diagram illustrates the decision-making process for waste handling and disposal:

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste (Pure compound, contaminated labware) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions containing the compound) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps SharpsContainer Labeled Sharps Hazardous Waste Container Sharps->SharpsContainer StorageArea Designated Secure Waste Storage Area SolidContainer->StorageArea LiquidContainer->StorageArea SharpsContainer->StorageArea Disposal Licensed Hazardous Waste Management Company StorageArea->Disposal Scheduled Pickup

Caption: Workflow for the proper disposal of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Incineration as the Preferred Disposal Method

For sulfur-containing organic compounds like 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, high-temperature incineration in a facility equipped with flue gas scrubbers is the environmentally preferred disposal method.[1] This ensures the complete destruction of the compound and the removal of harmful combustion byproducts.

Hazardous Decomposition Products: Upon thermal decomposition, this compound is expected to produce toxic fumes including:

  • Nitrogen oxides (NOx)[3]

  • Carbon monoxide (CO)[3]

  • Carbon dioxide (CO2)[3]

  • Sulfur oxides (SOx)[3]

The presence of sulfur necessitates the use of incinerators with appropriate air pollution control devices to neutralize acidic gases like SOx.[4]

Regulatory Considerations

The disposal of this chemical waste must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific EPA waste code for this compound is not listed, it would likely be classified based on its characteristics (e.g., toxicity). It is the responsibility of the waste generator to make this determination.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1]
Skin Contact Wash off with plenty of soap and water. Remove contaminated clothing.[1]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water.[1]

The following diagram outlines the immediate response to accidental exposure:

ExposureResponse cluster_routes Route of Exposure cluster_actions Immediate Actions Start Accidental Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Provide artificial respiration if needed Inhalation->FreshAir WashSkin Wash with Soap & Water Remove contaminated clothing Skin->WashSkin RinseEyes Rinse with Water (15+ min) Remove contact lenses Eye->RinseEyes RinseMouth Rinse Mouth with Water Do NOT induce vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: Immediate response protocol for accidental exposure.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, protecting both your laboratory personnel and the environment.

References

  • U.S. Pharmacopeia. (2000, September 18).
  • Chem Service. (2015, July 29).
  • SynQuest Laboratories, Inc. (2016, December 8).
  • Fisher Scientific. (2014, June 2).
  • U.S. Environmental Protection Agency. (n.d.). Sulfur Recovery. Retrieved from [Link]

  • Georganics Ltd. (2011, February 24).
  • Spectrum Quality Products, Inc. (2003, January 20).

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Navigating the Handling of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher in Drug Development: In the dynamic landscape of pharmaceutical research, the synthesis and evaluation of novel compounds are paramount. Among these, pyrimidine derivatives, such as 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, hold significant promise. However, ensuring the safety of laboratory personnel during the handling of such specialized chemicals is a non-negotiable aspect of rigorous scientific practice. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE), grounded in a thorough understanding of the potential hazards associated with this class of compounds.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE should not be a static, one-size-fits-all decision. Instead, it must be a dynamic process based on a risk assessment of the specific procedure being undertaken. The hierarchy of controls, a fundamental concept in laboratory safety, prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final, critical barrier.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for handling, storage, and disposal.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Restricted Access: Limit access to areas where the compound is being used.

Personal Protective Equipment (PPE): Your Final Line of Defense

The following table outlines the recommended PPE for various laboratory activities involving 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving and Unpacking Powder-free nitrile glovesSafety glasses with side shieldsLab coatGenerally not required if no signs of container damage
Storage and Transport Powder-free nitrile glovesSafety glasses with side shieldsLab coatNot required
Weighing and Aliquoting (Solid) Double-gloving with powder-free nitrile glovesChemical splash goggles and a face shieldDisposable, solid-front lab coat or gownN95 or higher-rated respirator
Dissolution and Solution Handling Double-gloving with powder-free nitrile glovesChemical splash goggles and a face shieldDisposable, solid-front lab coat or gownNot required if performed in a fume hood
Reaction Setup and Monitoring Double-gloving with powder-free nitrile glovesChemical splash gogglesDisposable, solid-front lab coat or gownNot required if performed in a fume hood
Waste Disposal Double-gloving with powder-free nitrile glovesChemical splash gogglesDisposable, solid-front lab coat or gownNot required if performed in a fume hood
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and a face shieldChemical-resistant apron over a disposable gownN95 or higher-rated respirator

Step-by-Step Protocols for PPE Donning and Doffing

Proper donning and doffing of PPE are critical to prevent cross-contamination. Follow these procedures meticulously.

Donning (Putting On) PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the disposable gown or lab coat, ensuring it is fully fastened.

  • Respiratory Protection (if required): Don the N95 respirator, ensuring a proper fit check is performed.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first pair.

Doffing (Taking Off) PPE
  • Gloves (Outer Pair): Remove the outer pair of gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of in a designated waste container.

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body, turning it inside out as you remove it. Dispose of in a designated waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.

  • Respiratory Protection (if used): Remove the respirator from the back of your head without touching the front. Dispose of in a designated waste container.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling task.

PPE_Decision_Process Start Start: Assess Task IsSolid Handling Solid Compound? Start->IsSolid IsSolution Handling Solution? IsSolid->IsSolution No Weighing Weighing/Aliquoting Solid IsSolid->Weighing Yes InFumeHood Working in Fume Hood? IsSolution->InFumeHood Yes LowRisk Low Risk Handling (e.g., Transporting sealed container) IsSolution->LowRisk No InFumeHood->Weighing No (High Hazard Potential) SolutionPrep Solution Preparation/Transfer InFumeHood->SolutionPrep Yes End Proceed with Task Weighing->End PPE: Double Gloves, Gown, Goggles, Face Shield, Respirator SolutionPrep->End PPE: Double Gloves, Gown, Goggles, Face Shield LowRisk->End PPE: Single Gloves, Lab Coat, Safety Glasses

Caption: Decision tree for selecting appropriate PPE.

Disposal Plan

All disposable PPE, including gloves, gowns, and respirators, that has been in contact with 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one should be considered hazardous waste.

  • Collection: Place all used disposable PPE in a designated, clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste with general laboratory trash.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical-contaminated waste.

By adhering to these guidelines, researchers can confidently and safely work with 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, fostering a secure environment for scientific discovery.

References

  • ScienceLab.com. (2003). Material Safety Data Sheet: 6-Methyl-2-thiouracil. [Link]

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Reactant of Route 1
Reactant of Route 1
6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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